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  • Product: 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole
  • CAS: 1217862-27-5

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Methodologies of 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole: A Technical Guide for Drug Discovery

Executive Summary In modern medicinal chemistry and agrochemical development, the pyrazole ring serves as a privileged, highly versatile scaffold. Specifically, 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole (CAS: 1217862-27-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the pyrazole ring serves as a privileged, highly versatile scaffold. Specifically, 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole (CAS: 1217862-27-5) represents a highly optimized building block designed to overcome common pharmacokinetic and metabolic liabilities[1]. By strategically decorating the pyrazole core with an N-isopropyl group, a C3-methyl group, and a C4-chlorine atom, molecular designers can fine-tune lipophilicity, enforce steric shielding, and block primary sites of oxidative metabolism.

This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic synthesis, and self-validating experimental protocols required to reliably produce and characterize this critical intermediate.

Physicochemical Profiling & Structural Causality

The specific substitution pattern of 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole is not arbitrary; it is a calculated exercise in molecular design.

  • N-Isopropyl Group: Unsubstituted pyrazoles act as both hydrogen bond donors (HBD) and acceptors (HBA), often leading to poor membrane permeability due to high topological polar surface area (TPSA). Alkylation with an isopropyl group eliminates the HBD capacity, significantly lowering the TPSA and increasing the predicted LogP to favor blood-brain barrier (BBB) penetration or cellular uptake. Furthermore, the branched nature of the isopropyl group provides steric hindrance, protecting the adjacent nitrogen from unwanted coordination or enzymatic attack.

  • C3-Methyl Group: Provides a slight inductive electron-donating effect to the ring and acts as a minor steric shield, further tuning the binding pocket affinity when incorporated into larger kinase inhibitors or fungicidal agents.

  • C4-Chlorine Atom: The C4 position of the pyrazole ring is the most electron-rich (enamine-like) and is highly susceptible to electrophilic attack and cytochrome P450-mediated oxidative metabolism. Halogenation at this site acts as a robust metabolic block, increasing the half-life of the final active pharmaceutical ingredient (API) without adding excessive molecular weight.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound, essential for structure-activity relationship (SAR) modeling[1].

PropertyValueImplication for Drug Design
CAS Number 1217862-27-5Unique registry identifier for sourcing.
Molecular Formula C₇H₁₁ClN₂Defines heavy atom count (10).
Molecular Weight 158.63 g/mol Low molecular weight ideal for fragment-based design.
Exact Mass 158.0611 DaCritical for high-resolution LC-MS validation.
Predicted LogP ~2.5Optimal lipophilicity for membrane permeability.
TPSA 17.8 ŲExcellent for CNS penetration (< 90 Ų).
H-Bond Donors / Acceptors 0 / 2Minimizes desolvation penalty during target binding.
Rotatable Bonds 1High structural rigidity, reducing entropic penalty.

Mechanistic Causality in Regioselective Synthesis

Synthesizing highly substituted pyrazoles presents a fundamental challenge: controlling regioselectivity. Direct N-alkylation of 4-chloro-3-methyl-1H-pyrazole with an isopropyl halide typically yields an intractable mixture of 1,3- and 1,5-isomers due to tautomerization and the lack of sufficient steric bias[2]. Separating these regioisomers requires tedious chromatography, which is unscalable.

To achieve absolute regiocontrol, a de novo ring construction pathway is required. As detailed by , utilizing a highly polarized 1,3-dicarbonyl equivalent—specifically an enaminone like 4-(dimethylamino)but-3-en-2-one —ensures strict regioselectivity[2].

  • Transamination Control: When reacted with isopropylhydrazine, the less sterically hindered primary amine of the hydrazine attacks the highly electrophilic β-carbon of the enaminone.

  • Directed Cyclization: The secondary, isopropyl-bearing nitrogen then cyclizes onto the less reactive ketone carbon. This orchestrated sequence yields the 1-isopropyl-3-methyl-1H-pyrazole isomer almost exclusively[3].

  • Electrophilic Halogenation: The intermediate is then chlorinated. According to , using N-Chlorosuccinimide (NCS) in DMF provides a mild, controlled source of electrophilic chlorine[4]. Because the C4 position is the most nucleophilic site on the pyrazole ring, NCS selectively chlorinates at C4 without causing radical chlorination of the alkyl side chains[4].

Synthesis Workflow Visualization

SynthesisWorkflow SM1 Isopropylhydrazine HCl Condensation Regioselective Cyclization (EtOH, Reflux) SM1->Condensation SM2 4-(Dimethylamino)but-3-en-2-one (Enaminone) SM2->Condensation Intermediate 1-Isopropyl-3-methyl-1H-pyrazole (m/z 125) Condensation->Intermediate Chlorination Electrophilic Halogenation (NCS, DMF, 50°C) Intermediate->Chlorination IPC1 IPC: LC-MS (Regiochemistry) Transamination Control Intermediate->IPC1 Product 4-Chloro-1-isopropyl- 3-methyl-1H-pyrazole (m/z 159/161) Chlorination->Product IPC2 IPC: LC-MS (Isotope Ratio) 3:1 35Cl/37Cl Pattern Product->IPC2

Caption: Regioselective synthesis and C4-chlorination workflow for 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and self-validating In-Process Controls (IPCs) to ensure scientific integrity at every step.

Protocol A: Regioselective Synthesis of 1-Isopropyl-3-methyl-1H-pyrazole

Objective: Construct the pyrazole core while preventing 1,5-isomer formation.

  • Preparation: In a flame-dried 250 mL round-bottom flask, suspend isopropylhydrazine hydrochloride (1.05 eq) in anhydrous ethanol (0.2 M).

  • Activation: Add triethylamine (1.05 eq) dropwise at 0°C to liberate the free hydrazine base. Causality: Freebasing in situ prevents the premature degradation of the highly reactive isopropylhydrazine.

  • Condensation: Slowly add 4-(dimethylamino)but-3-en-2-one (1.0 eq) over 15 minutes.

  • Cyclization: Heat the reaction mixture to reflux (78°C) for 4 hours.

  • Self-Validating IPC (LC-MS): Sample the reaction. The disappearance of the enaminone mass and the emergence of a single dominant peak at m/z 125[M+H]⁺ validates successful cyclization. The absence of a secondary peak at the same mass confirms regioselectivity.

  • Workup: Concentrate under reduced pressure. Partition between ethyl acetate and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the intermediate as a pale yellow oil.

Protocol B: Electrophilic C4-Chlorination

Objective: Selectively install the metabolic blocking group at the C4 position.

  • Preparation: Dissolve the 1-isopropyl-3-methyl-1H-pyrazole intermediate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.3 M)[4].

  • Halogenation: Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at room temperature. Causality: Portion-wise addition controls the exothermic electrophilic aromatic substitution, preventing localized heating that could lead to over-chlorination.

  • Reaction: Heat the mixture to 50°C for 3 hours[4].

  • Self-Validating IPC (LC-MS): Sample the reaction. The product must show a characteristic 3:1 isotopic cluster at m/z 159 and 161 [M+H]⁺ . This specific isotopic pattern is the definitive self-validating proof of mono-chlorination.

  • Quenching & Workup: Cool to room temperature and pour into ice water containing 5% sodium thiosulfate. Causality: Sodium thiosulfate reduces any unreacted NCS or hypochlorite byproducts, preventing downstream oxidative degradation of the product.

  • Isolation: Extract with methyl tert-butyl ether (MTBE). Wash the organic layer extensively with water (3x) to remove DMF, followed by brine. Dry over MgSO₄, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure title compound.

References

Sources

Exploratory

Mechanism of action for 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole derivatives

An In-depth Technical Guide to the Mechanism of Action for 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole Derivatives Executive Summary The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mechanism of Action for 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole Derivatives

Executive Summary

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active compounds.[1][2] Derivatives of this five-membered aromatic heterocycle exhibit a vast array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] This guide delves into the probable mechanism of action for a specific class of these compounds: 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole derivatives. While direct studies on this exact substitution pattern are not extensively documented in publicly available literature, a comprehensive analysis of structurally related pyrazole-based compounds strongly indicates a mechanism centered on protein kinase inhibition . This document will, therefore, present a scientifically-grounded, in-depth exploration of this proposed mechanism, detail the key structural features that support this hypothesis, and provide a robust experimental framework for its validation.

The Pyrazole Scaffold: A Versatile Core for Drug Discovery

The pyrazole ring system is a feature of numerous FDA-approved drugs, a testament to its favorable pharmacological and pharmacokinetic properties.[1][3] Its derivatives have been successfully developed as anti-inflammatory agents (e.g., Celecoxib), anticancer drugs (e.g., Crizotinib, Ruxolitinib), and treatments for a range of other conditions.[1] The versatility of the pyrazole core allows for extensive chemical modification at its various positions, enabling the fine-tuning of a compound's activity and selectivity towards specific biological targets.

Proposed Mechanism of Action: Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[4] They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on a substrate protein, a process known as phosphorylation. The human genome contains over 500 protein kinase genes, and aberrant kinase activity is a hallmark of many diseases, most notably cancer.[5] This has made protein kinases one of the most important classes of drug targets.[4]

Based on extensive evidence from structurally analogous compounds, it is proposed that 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole derivatives function as ATP-competitive kinase inhibitors. The pyrazole scaffold is a common feature in a multitude of established kinase inhibitors.[1][3]

Structural Rationale for Kinase Inhibition

The efficacy of pyrazole derivatives as kinase inhibitors stems from their ability to mimic the purine ring of ATP and form key interactions within the ATP-binding pocket of the kinase. The specific substitutions on the pyrazole ring dictate the potency and selectivity of the inhibitor.

  • The Pyrazole Core: Acts as the foundational scaffold that positions the other substituents for optimal interaction with the kinase active site. It often forms hydrogen bonds with the "hinge region" of the kinase, a critical interaction for ATP-competitive inhibitors.[6]

  • 1-Isopropyl Group: The presence of an isopropyl group at the N1 position is well-tolerated and has been incorporated into potent kinase inhibitors. For instance, a 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide was identified as a specific inhibitor of RET kinase, demonstrating the compatibility of the 1-isopropyl moiety with kinase binding.[7]

  • 3-Methyl Group: Small alkyl groups at this position can contribute to favorable hydrophobic interactions within the ATP-binding pocket.

  • 4-Chloro Substituent: Halogen atoms at the 4-position of the pyrazole ring can modulate the electronic properties of the ring and form specific interactions, such as halogen bonds, with the kinase active site, potentially enhancing potency and selectivity. For example, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been identified as inhibitors of the kinase AKT2.[5]

Potential Downstream Signaling Pathways

Given that many pyrazole derivatives target kinases involved in cell proliferation and survival, inhibition by 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole derivatives would likely impact key oncogenic signaling pathways. A prime example is the RAS-RAF-MEK-ERK (MAPK) pathway, which is frequently hyperactivated in various cancers.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylation Pyrazole 4-Chloro-1-isopropyl-3-methyl- 1H-pyrazole derivative Pyrazole->RAF Inhibition Pyrazole->MEK Inhibition Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Figure 1: A representative signaling pathway potentially inhibited by 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole derivatives.

Experimental Validation Workflow

To rigorously test the hypothesis that 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole derivatives act as kinase inhibitors, a systematic experimental approach is required. This workflow is designed to first identify the putative kinase target(s) and then validate the on-target effect in a cellular context.

Experimental_Workflow Start Hypothesis: 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole derivatives are kinase inhibitors Kinase_Screen In Vitro Kinase Panel Screen (e.g., 100+ kinases) Start->Kinase_Screen Identify_Hits Identify Putative Kinase Targets (>50% inhibition) Kinase_Screen->Identify_Hits IC50_Determination Determine IC50 Values for Hit Kinases Identify_Hits->IC50_Determination Cell_Proliferation Cell-Based Proliferation Assay (e.g., MTT, on cancer cell lines) IC50_Determination->Cell_Proliferation Western_Blot Western Blot Analysis Cell_Proliferation->Western_Blot Analyze_Phosphorylation Analyze Phosphorylation of Downstream Substrates Western_Blot->Analyze_Phosphorylation Conclusion Confirmation of Mechanism of Action Analyze_Phosphorylation->Conclusion

Figure 2: Experimental workflow for validating the kinase inhibitory mechanism of action.

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole derivative in 100% DMSO.

    • Prepare a kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Prepare a solution of the purified target kinase in kinase buffer.

    • Prepare a solution of the kinase-specific substrate peptide and ATP in kinase buffer.

  • Assay Procedure:

    • Create a serial dilution of the test compound in DMSO.

    • In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate/ATP mixture. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Use a suitable detection method to measure kinase activity. A common method is an antibody-based assay that detects the phosphorylated substrate (e.g., HTRF, AlphaScreen, or ELISA).

    • Read the plate using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., one known to be dependent on the identified target kinase) in appropriate media.

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole derivative for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Comparative Data of Known Pyrazole-Based Kinase Inhibitors

To provide context for the potential activity of 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole derivatives, the following table summarizes the targets and activities of several known pyrazole-based kinase inhibitors.

Compound NameTarget Kinase(s)Reported Activity (IC50)
CrizotinibALK, c-MetALK: 20-50 nM
RuxolitinibJAK1, JAK2JAK1: 3.3 nM, JAK2: 2.8 nM
ErdafitinibFGFR1-4FGFR1: 1.2 nM, FGFR2: 2.5 nM
AfuresertibAkt11.3 nM
Compound 22 [1]CDK2, CDK5CDK2: 24 nM, CDK5: 23 nM
Compound 15l [7]RET44 nM (wild-type)
Compound 4j [5]AKT212 µM

Conclusion and Future Directions

The available evidence strongly suggests that the mechanism of action for 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole derivatives is likely rooted in the inhibition of protein kinases. The pyrazole core, combined with the specific substitutions at the 1, 3, and 4 positions, provides a structural basis for competitive binding to the ATP pocket of these crucial enzymes. This proposed mechanism aligns with the well-established role of pyrazoles in a multitude of clinically successful and investigational kinase inhibitors.

The immediate path forward for researchers in this area is the systematic experimental validation of this hypothesis. The workflow and protocols detailed in this guide provide a clear and robust framework for identifying the specific kinase targets, quantifying the inhibitory potency, and confirming the downstream cellular effects of this promising class of compounds. Such studies will be instrumental in unlocking the full therapeutic potential of 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole derivatives.

References

  • Galal, S. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (2025). Journal of Medicinal Chemistry.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • Wurz, R. P., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 50(21), 4965-4978. [Link]

  • Shaikh, J., Patel, K., & Khan, T. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini Reviews in Medicinal Chemistry, 22(8), 1197-1215. [Link]

  • Goodarzi, M., et al. (2013). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Journal of the Serbian Chemical Society, 78(1), 1-12.
  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (2022). Cellular and Molecular Life Sciences. [Link]

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. (2024). Current Medicinal Chemistry.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). MDPI. [Link]

  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). (2025).
  • Virtual Target Screening: Validation Using Kinase Inhibitors. (2021).
  • Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. (2017). European Journal of Medicinal Chemistry, 125, 698-708. [Link]

  • Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. (2008). Journal of Medicinal Chemistry, 51(11), 3124-3132. [Link]

Sources

Foundational

Thermodynamic stability of 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole

An In-Depth Technical Guide to the Thermodynamic Stability of 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole: A Methodological and Predictive Analysis Abstract This technical guide provides a comprehensive framework for evalu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole: A Methodological and Predictive Analysis

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole (CAS No. 1217862-27-5)[1]. As a substituted pyrazole, this compound belongs to a class of heterocyclic scaffolds widely utilized in drug discovery and development for their robust chemical nature and diverse biological activities[2][3]. Understanding the thermodynamic stability of any active pharmaceutical ingredient (API) is fundamental to ensuring its safety, efficacy, and shelf-life. In the absence of extensive public data for this specific molecule, this guide, written from the perspective of a Senior Application Scientist, outlines a multi-faceted approach combining established experimental protocols with predictive computational modeling. We will detail the theoretical underpinnings of its stability based on its structural features and present self-validating experimental workflows using core analytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). This document is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous stability profile for this and structurally related compounds.

Introduction

The Pyrazole Scaffold in Drug Development

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, valued for its metabolic stability and its capacity to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets[4]. The pyrazole ring is a key component in numerous approved drugs, including the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil[3]. The versatility and stability of the pyrazole core make it an attractive starting point for the synthesis of novel therapeutic agents[5][6].

Profile of 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole

4-Chloro-1-isopropyl-3-methyl-1H-pyrazole is a substituted pyrazole with the molecular formula C₇H₁₁ClN₂[1]. The key structural features influencing its stability are:

  • Aromatic Pyrazole Ring: Inherently stable due to electron delocalization.

  • N1-Isopropyl Group: This bulky alkyl group sterically hinders the N1 position and prevents the tautomerism often seen in N-unsubstituted pyrazoles, locking the molecular structure[7].

  • C4-Chloro Group: An electron-withdrawing halogen that can influence the electron density of the ring and serves as a potential site for degradation initiation.

  • C3-Methyl Group: An electron-donating group that can subtly affect the ring's electronic properties.

The Critical Role of Thermodynamic Stability in Pharmaceutical Sciences

Thermodynamic stability dictates a compound's resistance to decomposition under various environmental conditions. For a pharmaceutical compound, instability can lead to loss of potency, formation of toxic degradation products, and altered physical properties, all of which pose significant risks to patient safety and product viability. A thorough understanding of thermal stability is therefore a non-negotiable aspect of drug development, mandated by regulatory agencies worldwide.

Theoretical Framework for Stability Assessment

Electronic and Steric Effects of Substituents

The thermodynamic stability of the pyrazole ring is modulated by its substituents[7]. The C4-chloro group, being electronegative, withdraws electron density from the aromatic ring. This can strengthen some ring bonds but also makes the C-Cl bond a potential weak point for homolytic cleavage under thermal or photolytic stress. Conversely, the C3-methyl group is weakly electron-donating, and the N1-isopropyl group provides significant steric bulk. While the pyrazole ring itself is robust, the interplay of these substituents determines the molecule's overall decomposition profile.

Potential Degradation Pathways

While specific degradation pathways for this molecule must be determined experimentally, we can postulate the most probable initiation steps based on the chemistry of analogous halogenated heterocyclic compounds[8][9].

  • Homolytic C-Cl Cleavage: The carbon-chlorine bond is often the most labile in chlorinated organic molecules upon exposure to heat or UV light, leading to the formation of a pyrazolyl radical and a chlorine radical. This is a common initiation step in the thermal degradation of chlorinated compounds[9].

  • Side-Chain Oxidation/Cleavage: The isopropyl and methyl groups are susceptible to oxidative degradation, particularly if the compound is exposed to an oxidizing atmosphere at elevated temperatures.

  • Pyrazole Ring Cleavage: Although the pyrazole ring is generally stable, high-energy input can lead to its fragmentation. The N-N bond is often considered a point of potential weakness within the pyrazole heterocycle[10].

The following diagram illustrates the most likely primary initiation sites for thermal degradation.

cluster_molecule 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole cluster_pathways Postulated Initiation Pathways mol Structure A Homolytic C-Cl Cleavage mol->A Thermal/Photolytic Energy B Pyrazole Ring Opening mol->B High Thermal Energy C Side-Chain Oxidation mol->C Oxidative Atmosphere

Caption: Postulated initiation sites for the degradation of the title compound.

Experimental Determination of Thermodynamic Stability

A robust assessment of thermodynamic stability relies on a combination of analytical techniques that provide orthogonal data.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is the primary technique for identifying thermal events.

  • Key Measurements:

    • Melting Point (Tₘ): The temperature at which the substance transitions from solid to liquid, indicating its physical stability.

    • Enthalpy of Fusion (ΔHfus): The energy required to melt the solid, providing insight into the crystal lattice strength.

    • Decomposition Onset (Tₒ): The temperature at which the compound begins to exothermically or endothermically decompose. This is a critical indicator of thermal stability[11].

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It precisely quantifies thermal decomposition events.

  • Key Measurements:

    • Decomposition Temperature (Tₔ): Often defined as the temperature at which a certain percentage of mass loss (e.g., 5%) occurs.

    • Decomposition Stages: Identifies if the degradation occurs in a single step or multiple steps.

    • Residual Mass: The amount of material remaining at the end of the analysis, which can indicate the formation of non-volatile byproducts[8][12].

Isothermal Stress Testing (Forced Degradation)

To understand degradation pathways under pharmaceutically relevant conditions, forced degradation studies are essential. The compound is exposed to stress conditions (e.g., elevated temperature, high humidity, acidic/basic solutions, light) for a defined period. The resulting mixture is then analyzed, typically by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to identify and quantify any degradation products[13][14].

Protocols and Methodologies

The following protocols represent best practices for determining the thermodynamic stability of a novel compound like 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole.

Protocol: DSC Analysis for Thermal Events
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a clean aluminum DSC pan. Crimp a lid onto the pan. Prepare an empty, sealed pan as a reference.

  • Experimental Conditions:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.

    • Equilibrate the cell at a starting temperature (e.g., 25°C).

    • Ramp the temperature at a controlled rate, typically 10°C/min, up to a final temperature well beyond any expected decomposition (e.g., 350°C).

  • Data Analysis: Analyze the resulting thermogram to determine the onset and peak temperatures of melting and any subsequent decomposition events. Integrate the peak areas to calculate the enthalpy of fusion.

Protocol: TGA for Decomposition Profiling
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Place the pan onto the TGA balance mechanism.

    • Purge the furnace with a selected atmosphere (e.g., nitrogen for pyrolysis or air for oxidative decomposition) at a flow rate of 50-100 mL/min.

    • Equilibrate at a starting temperature (e.g., 30°C).

    • Heat the sample at a linear rate of 10°C/min to a final temperature (e.g., 600°C).

  • Data Analysis: Plot the mass change versus temperature. Determine the onset temperature of decomposition and the temperatures corresponding to the maximum rates of mass loss from the derivative curve (DTG).

Workflow: Identification of Degradation Products

The logical flow from stability testing to the identification of unknown degradation products is critical for building a complete stability profile.

Caption: Experimental workflow for comprehensive stability assessment.

Data Interpretation and Reporting

All quantitative data should be summarized in a clear and accessible format to facilitate comparison and analysis.

Summarizing Quantitative Data

A summary table is the most effective way to present the key findings from thermal analysis.

ParameterMethodConditionResultReference
Melting Point (Tₘ) DSC10°C/min, N₂Experimentally Determined[11]
Enthalpy of Fusion (ΔHfus) DSC10°C/min, N₂Experimentally Determined[15]
Decomposition Onset (Tₒ) DSC10°C/min, N₂Experimentally Determined[11]
5% Mass Loss Temp (Tₔ) TGA10°C/min, N₂Experimentally Determined[8]
5% Mass Loss Temp (Tₔ) TGA10°C/min, AirExperimentally Determined[8]

Note: This table serves as a template. The results must be populated through the experimental work outlined in this guide.

Conclusion and Future Directions

This guide establishes a comprehensive, science-based framework for determining the thermodynamic stability of 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole. By integrating theoretical predictions with rigorous experimental protocols (DSC, TGA) and forced degradation studies, a complete stability profile can be constructed. This profile is essential for mitigating risks during drug development, ensuring product quality and safety, and fulfilling regulatory requirements.

The critical next step is the execution of the described experimental protocols to generate empirical data for this specific molecule. This data will validate the theoretical assumptions, elucidate the actual degradation pathways, and provide the quantitative parameters necessary for its safe handling, formulation, and storage.

Sources

Exploratory

Solubility Profile of 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole in Organic Solvents: A Framework for Prediction and Experimental Determination

An In-Depth Technical Guide Abstract 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole is a substituted pyrazole derivative, a class of heterocyclic compounds widely utilized as key building blocks in the synthesis of pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

4-Chloro-1-isopropyl-3-methyl-1H-pyrazole is a substituted pyrazole derivative, a class of heterocyclic compounds widely utilized as key building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] A comprehensive understanding of a compound's solubility profile in various organic solvents is a cornerstone of chemical and pharmaceutical development, profoundly impacting process design, purification, formulation, and reaction kinetics. To date, specific quantitative solubility data for 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole is not extensively documented in public literature. This technical guide, therefore, serves as a comprehensive framework for researchers, scientists, and drug development professionals. It provides both the theoretical foundation for predicting solubility behavior and detailed, field-proven experimental protocols for its precise determination. We will explore predictive models such as Hansen Solubility Parameters (HSP) and delve into the gold-standard isothermal shake-flask method coupled with robust analytical quantification techniques like High-Performance Liquid Chromatography (HPLC).

Foundational Principles: Understanding the Molecule and Its Interactions

The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like," which, from a chemical perspective, relates to the similarity of intermolecular forces between the solute and solvent molecules.[2][3] To predict the solubility of 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole, we must first analyze its molecular structure.

Molecular Structure:

  • Compound: 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole

  • Molecular Formula: C₇H₁₁ClN₂[4]

  • Molecular Weight: 158.63 g/mol [4]

Key Structural Features:

  • Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This ring system is polar and can act as a hydrogen bond acceptor.

  • Chloro Group (-Cl): An electron-withdrawing group that contributes to the molecule's polarity.

  • Isopropyl Group (-CH(CH₃)₂): A non-polar, aliphatic group that introduces steric bulk and lipophilic character.

  • Methyl Group (-CH₃): A small, non-polar aliphatic group.

Based on this structure, a nuanced solubility profile is expected. The presence of both polar (pyrazole ring, chloro group) and non-polar (isopropyl, methyl groups) moieties suggests that the compound will not be exclusively soluble in highly polar or completely non-polar solvents. It is anticipated to show favorable solubility in solvents of intermediate polarity and those with some hydrogen bonding capability.[5]

Part I: Theoretical Framework for Solubility Prediction

Before undertaking extensive experimental work, theoretical models can provide valuable, resource-efficient insights into potential solubility, guiding solvent selection for screening.

Hansen Solubility Parameters (HSP)

HSP theory offers a powerful method for predicting solubility by deconstructing a substance's cohesive energy into three distinct parameters.[6] The core idea is that substances with similar HSP values are likely to be miscible or soluble in one another.[7]

The three Hansen parameters are:

  • δD (Dispersion): Energy from atomic dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The total Hansen solubility parameter is related by the equation: δ² = δD² + δP² + δH²

To predict solubility, the "distance" (Ra) between the HSP of the solute (in this case, our pyrazole derivative) and the solvent is calculated. If this distance is within a predetermined interaction radius (R₀) for the solute, high solubility is predicted. The formula for this distance is: (Ra)² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)² .

While the specific HSP for 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole are not published, this framework is invaluable. By experimentally determining its solubility in a range of well-characterized solvents (see table below), one can mathematically derive the HSP for the compound, which can then be used to predict its solubility in any other solvent for which HSP are known.

Table 1: Hansen Solubility Parameters for Common Organic Solvents (Data compiled from various sources[8][9])

SolventδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)
Acetone15.510.47.0
Acetonitrile15.318.06.1
Dichloromethane17.07.37.1
Dimethyl Sulfoxide (DMSO)18.416.410.2
Ethanol15.88.819.4
Ethyl Acetate15.85.37.2
n-Hexane14.90.00.0
Methanol14.712.322.3
Tetrahydrofuran (THF)16.85.78.0
Toluene18.01.42.0
COSMO-RS (Conductor-like Screening Model for Real Solvents)

For a more rigorous, first-principles prediction, COSMO-RS stands out. This is a powerful computational method that combines quantum chemistry with statistical thermodynamics to predict the thermodynamic properties of fluids and solutions, including solubility.[10][11] Unlike empirical models, COSMO-RS calculates properties from the molecular structure itself, making it a truly predictive tool without the need for pre-existing experimental data on the specific compound.[12] For novel compounds like 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole, leveraging COSMO-RS can significantly narrow down the experimental search space for ideal solvents, saving time and resources.[13]

Part II: A Practical Guide to Experimental Solubility Determination

Theoretical predictions must be validated by robust experimental data. The following section provides detailed protocols for determining the equilibrium solubility of the target compound.

The Isothermal Shake-Flask Method: The Gold Standard

The shake-flask method is the universally accepted "gold standard" for determining equilibrium solubility due to its accuracy and direct measurement of the compound in a saturated state at thermodynamic equilibrium.[14][15]

Causality of Experimental Choices:

  • Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducibility and accuracy.

  • Sustained Agitation: Agitation (shaking or stirring) is necessary to ensure the system reaches equilibrium in a reasonable timeframe by maximizing the surface area contact between the solute and solvent.

  • Equilibration Time: An adequate incubation period (typically 24-72 hours) is crucial to ensure the solution is truly saturated and not supersaturated or undersaturated.

  • Phase Separation: Filtration or centrifugation is required to separate the saturated supernatant from the excess, undissolved solid. Filtration is often preferred but carries a risk of the compound adsorbing to the filter material, potentially underestimating solubility.[16]

Protocol: Isothermal Shake-Flask Solubility Determination

  • Preparation: Add an excess amount of solid 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole to a series of vials, ensuring a visible amount of undissolved solid will remain after equilibration.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2 mL) of the desired organic solvent into each vial.

  • Equilibration: Seal the vials securely and place them in an incubator shaker or on a stirring plate set to a constant temperature (e.g., 25 °C) and agitation speed for 24-48 hours.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and pass it through a chemically resistant 0.45 µm filter (e.g., PTFE) into a clean vial.

  • Dilution: Immediately and accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method (see Section 3.2) to determine the concentration of the dissolved compound.

  • Calculation: Calculate the original solubility, accounting for the dilution factor. Express the result in appropriate units (e.g., mg/mL, mol/L).

G cluster_prep Preparation & Equilibration cluster_sampling Sampling & Analysis A Add excess solid solute to vial B Add known volume of solvent A->B C Seal and agitate at constant temperature (24-48h) B->C D Settle and withdraw supernatant C->D E Filter through 0.45µm syringe filter D->E F Accurately dilute filtrate E->F G Quantify concentration (e.g., HPLC) F->G H Final Solubility Data G->H Calculate original solubility

Caption: Workflow for Isothermal Shake-Flask Method.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

For accurate quantification of the solute concentration in the saturated solution, HPLC is the preferred method due to its high sensitivity, specificity, and ability to separate the analyte of interest from any potential impurities or degradants.[16][17]

Protocol: HPLC Quantification

  • Method Development: Develop a reverse-phase HPLC method capable of resolving the 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole peak from the solvent front and any impurities. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or similar modifier to ensure good peak shape) is a common starting point. Detection can be performed using a UV detector at an appropriate wavelength (determined by a UV scan of the compound).

  • Stock Solution Preparation: Prepare a primary stock solution of the compound at a known high concentration in a solvent in which it is freely soluble (e.g., acetonitrile or DMSO).

  • Calibration Curve: Create a series of at least five calibration standards by performing serial dilutions of the stock solution. The concentration range should bracket the expected concentration of the diluted solubility samples.

  • Analysis: Inject the calibration standards into the HPLC system, followed by the diluted samples from the shake-flask experiment.

  • Data Processing: Integrate the peak area of the analyte for all standards and samples. Plot the peak area versus concentration for the standards to generate a linear regression calibration curve. The R² value should be >0.995 for the curve to be considered valid.

  • Concentration Determination: Use the equation of the line from the calibration curve to calculate the concentration of the compound in the diluted samples.[2]

G cluster_cal Calibration cluster_sample Sample Analysis A Prepare accurate stock solution B Create serial dilutions (min. 5 standards) A->B C Inject standards into HPLC B->C D Generate Calibration Curve (Peak Area vs. Conc.) C->D G Interpolate sample conc. from calibration curve D->G E Inject diluted samples from shake-flask exp. F Integrate sample peak area E->F F->G

Caption: HPLC Quantification Workflow.

Alternative Quantification: Gravimetric Method

For situations where an HPLC is unavailable or for a more fundamental determination, the gravimetric method can be employed.[18] This method involves evaporating the solvent from a known volume or mass of the saturated solution and weighing the remaining solid residue.

Protocol: Gravimetric Quantification

  • Preparation: Prepare a saturated solution using the shake-flask method as described in Section 3.1.

  • Sampling: Accurately pipette a known volume (e.g., 10 mL) of the filtered, saturated supernatant into a pre-weighed, dry evaporating dish.

  • Evaporation: Gently evaporate the solvent to dryness in a fume hood, potentially using a steam bath or hot plate at a low temperature to avoid decomposition of the compound.

  • Drying: Place the evaporating dish in a vacuum oven at a suitable temperature until a constant weight is achieved.

  • Weighing: Cool the dish in a desiccator and weigh it on an analytical balance.

  • Calculation: The difference between the final and initial weight of the dish is the mass of the solute dissolved in the initial volume of the solution.[19]

Expertise Insight: The gravimetric method is simple but less sensitive than HPLC and is only suitable for non-volatile solutes. It also requires a larger amount of material and can be less precise if the solute is hygroscopic or thermally unstable.[20]

Data Presentation and Interpretation

Table 2: Template for Experimental Solubility Data of 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole at 25°C

Solvent ClassSolventSolubility (mg/mL)Solubility (mol/L)Molar Solubility (x)
Polar Protic MethanolExperimental ValueCalculated ValueCalculated Value
EthanolExperimental ValueCalculated ValueCalculated Value
Polar Aprotic AcetonitrileExperimental ValueCalculated ValueCalculated Value
AcetoneExperimental ValueCalculated ValueCalculated Value
DMSOExperimental ValueCalculated ValueCalculated Value
Non-Polar TolueneExperimental ValueCalculated ValueCalculated Value
n-HexaneExperimental ValueCalculated ValueCalculated Value

Conclusion

References

  • Determination of Solubility by Gravimetric Method. (n.d.).
  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025, March 26). PharmaGuru.
  • Eckert, F. (2007). Prediction of Solubility with COSMO-RS. Royal Society of Chemistry.
  • COSMO-RS | Thermodynamics & Solubility Prediction Software. (n.d.). SCM.
  • How to measure solubility for drugs in oils/emulsions? (2023, April 5).
  • COSMO-RS. (n.d.). In Wikipedia.
  • Predicting the solubility of CO2 and N2 in ionic liquids based on COSMO-RS and machine learning. (2024, October 30). Frontiers in Chemistry.
  • Hansen solubility parameter (HSP) of some common solvents and target compounds. (n.d.).
  • Compound solubility measurements for early drug discovery. (2022, May 31).
  • Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? (2022, November 7). PubMed.
  • Solubility test for Organic Compounds. (2024, September 24).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. (n.d.).
  • 4-Chloro-1-isopropyl-3,5-dimethyl-1H-pyrazole. (n.d.). CymitQuimica.
  • Physics-Based Solubility Prediction for Organic Molecules. (2025, July 29). PMC - NIH.
  • Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review.
  • MultiScreen Solubility Filter Pl
  • Spectroscopy, Solubility, and Modeling of Cosolvent Effects on Metal Chelate Complexes in Supercritical Carbon Dioxide Solutions. (2000, December 30).
  • HSP for Beginners. (n.d.). Hansen Solubility Parameters.
  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (2009, March 24).
  • List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. (2022, August 22).
  • Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma.
  • Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. (n.d.). Accu Dyne Test.
  • Lab Summary. (n.d.). Wired Chemist.
  • The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (n.d.). Sciforum.
  • Hansen solubility parameter. (n.d.). In Wikipedia.
  • methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate 1856044-61-5 wiki. (n.d.). Guidechem.
  • Solubility Determination of Drugs
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
  • 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid | 1006493-69-1. (n.d.). Appchem.
  • 4-Chloro-1H-pyrazole-3-carboxylic acid | C4H3ClN2O2 | CID 589702. (n.d.). PubChem.
  • 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid. (2024, April 10). ChemBK.
  • 4-chloro-1-isopropyl-3-methyl-1H-pyrazole | 1217862-27-5. (n.d.). Appchem.
  • 1-Isopropyl-1H-pyrazole-4-carboxylic acid. (n.d.). Chem-Impex.
  • Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide. (n.d.). Benchchem.
  • Solvent Miscibility Table. (n.d.). Sigma-Aldrich.

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Foundational

Preliminary Toxicological Profile of 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive preliminary toxicological profile of 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive preliminary toxicological profile of 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole. As a novel chemical entity with potential applications in pharmaceutical and agrochemical industries, a thorough understanding of its safety profile is paramount for further development. This document synthesizes available data on structurally related pyrazole derivatives and outlines a systematic, tiered approach to toxicological evaluation in accordance with international regulatory guidelines. The methodologies detailed herein are designed to establish a foundational dataset for acute toxicity, genotoxicity, and potential for repeated-dose toxicity. The causality behind experimental choices is elucidated, and protocols are presented to ensure self-validating and reproducible results. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the assessment of this compound.

Introduction and Physicochemical Characterization

4-Chloro-1-isopropyl-3-methyl-1H-pyrazole belongs to the pyrazole class of heterocyclic compounds. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The introduction of a chloro-substituent and isopropyl and methyl groups on the pyrazole ring is expected to modulate its biological activity and metabolic stability, necessitating a specific toxicological evaluation.

A comprehensive understanding of a compound's physicochemical properties is the cornerstone of its toxicological assessment, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole and Related Analogues

Property4-Chloro-1-isopropyl-3-methyl-1H-pyrazole (Predicted/Reported)4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid[4]4-Chloro-1-propyl-1H-pyrazole-3-carboxylate[5]
CAS Number 1006493-69-1 (for carboxylic acid derivative)[6]84547-85-31856044-61-5
Molecular Formula C7H11ClN2C5H5ClN2O2C8H11ClN2O2
Molecular Weight 158.63 g/mol 160.56 g/mol 202.64 g/mol
Melting Point Data not available219-221 °CData not available
Boiling Point Data not available327.0 ± 22.0 °C (Predicted)Data not available
Water Solubility Predicted to be low to moderateSoluble in many organic solventsData not available
LogP (Octanol/Water Partition Coefficient) Predicted to be >2Data not availableXLogP3-AA: 1.9

A Tiered Approach to Toxicological Evaluation

A tiered, or stepwise, approach to toxicity testing is a scientifically sound and ethically responsible strategy. It begins with in silico and in vitro methods to predict potential hazards, followed by limited and well-justified in vivo studies. This approach is in line with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing and is supported by international regulatory bodies like the Organisation for Economic Co-operation and Development (OECD).[7]

Tiered_Toxicity_Testing cluster_0 Tier 1: In Silico & In Vitro Assessment cluster_1 Tier 2: Acute In Vivo Toxicity cluster_2 Tier 3: Repeated-Dose & Mechanistic Studies T1_InSilico In Silico Toxicity Prediction (e.g., DEREK, Sarah) T1_InVitro_Geno In Vitro Genotoxicity (Ames Test, Micronucleus Assay) T1_InSilico->T1_InVitro_Geno Guides initial hazard identification T1_InVitro_Cyto In Vitro Cytotoxicity (e.g., MTT Assay on relevant cell lines) T1_InVitro_Geno->T1_InVitro_Cyto Assesses mutagenicity & clastogenicity T2_Acute_Oral Acute Oral Toxicity (OECD 423/425) - Dose-ranging study T1_InVitro_Cyto->T2_Acute_Oral Provides starting doses for in vivo studies T3_Subacute 28-Day Repeated Dose Oral Toxicity (OECD 407) - In one rodent species T2_Acute_Oral->T3_Subacute Determines dose levels for repeated-dose studies T2_Acute_Dermal Acute Dermal Toxicity (OECD 402) - If dermal exposure is likely T2_Acute_Inhalation Acute Inhalation Toxicity (OECD 403) - If inhalation exposure is likely T3_Metabolism Metabolite Identification & Profiling (In vitro and in vivo) T3_Subacute->T3_Metabolism Informs on target organs and long-term effects

Caption: A tiered approach to the toxicological evaluation of a novel chemical entity.

In Vitro Toxicity Assessment

In vitro assays are crucial for the initial screening of a compound's toxic potential, providing mechanistic insights and guiding further in vivo studies.

Genotoxicity

Genotoxicity assessment is a critical component of a toxicological profile, as DNA damage can lead to mutations and potentially cancer.[8] A standard battery of in vitro tests is recommended to assess the mutagenic and clastogenic potential of 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole.

3.1.1. Bacterial Reverse Mutation Test (Ames Test) - OECD TG 471

This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. The assay determines if the test compound can cause a reverse mutation, allowing the bacteria to grow in a medium lacking the specific amino acid.

  • Rationale: The Ames test is a rapid and sensitive method for detecting point mutations (base substitutions and frameshifts) and is a cornerstone of genotoxicity testing. The inclusion of a metabolic activation system (S9 fraction from rat liver) is essential to detect pro-mutagens that become genotoxic after metabolism.

Experimental Protocol: Ames Test

  • Strain Selection: Utilize at least five strains, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101).

  • Dose Selection: Conduct a preliminary cytotoxicity assay to determine the appropriate dose range. The highest dose should show some evidence of toxicity but not be overtly bactericidal.

  • Metabolic Activation: Perform the assay with and without a liver S9 fraction from Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rodents.

  • Assay Procedure (Plate Incorporation Method):

    • Mix the test compound at various concentrations, the bacterial culture, and either S9 mix or a buffer into molten top agar.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in revertants and/or a reproducible twofold or greater increase in revertants at one or more concentrations compared to the solvent control.

3.1.2. In Vitro Mammalian Cell Micronucleus Test - OECD TG 487

This assay detects both clastogens (agents that cause structural chromosome breaks) and aneugens (agents that cause chromosome loss or gain). It assesses the formation of micronuclei in the cytoplasm of interphase cells.

  • Rationale: Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. Their presence is an indicator of chromosomal damage.

Cytotoxicity

Cytotoxicity assays provide a quantitative measure of a compound's ability to cause cell death. This information is valuable for determining the dose range for subsequent, more complex assays.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Line Selection: Choose a relevant human cell line, such as HepG2 (liver carcinoma), as the liver is a primary site of xenobiotic metabolism.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[9]

  • Compound Treatment: Treat the cells with a serial dilution of 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[1][9]

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.[9] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.[1]

Acute In Vivo Toxicity Assessment

Acute toxicity studies in animals are performed to determine the potential for adverse health effects from a single, short-term exposure to a substance.[10] These studies are essential for hazard classification and for selecting appropriate doses for repeated-dose studies. The choice of the test guideline depends on the expected toxicity of the compound.[11]

Table 2: OECD Guidelines for Acute Oral Toxicity Testing

OECD GuidelineMethodKey Features
TG 420 [12]Fixed Dose ProcedureUses a stepwise procedure with fixed doses (5, 50, 300, 2000 mg/kg). Avoids death as an endpoint, relying on signs of toxicity.[12]
TG 423 [10]Acute Toxic Class MethodClassifies the substance into one of a series of toxicity classes based on a small number of animals.[10]
TG 425 [10]Up-and-Down ProcedureA sequential dosing method that allows for the estimation of the LD50 with a confidence interval.[10]

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)

  • Animal Selection: Use a single sex (usually females, as they are often more sensitive) of a standard laboratory rodent strain (e.g., Wistar or Sprague-Dawley rats).[12] Animals should be young adults and acclimated to laboratory conditions.[13]

  • Starting Dose Selection: Based on in vitro cytotoxicity data and any available information on structurally related compounds, select a starting dose. In the absence of data, a default starting dose of 175 mg/kg can be used.

  • Dosing Procedure:

    • Administer the compound by oral gavage to a single animal.

    • Observe the animal for signs of toxicity for up to 48 hours.

    • If the animal survives, the next animal is dosed at a higher level (using a progression factor, typically 3.2).

    • If the animal dies, the next animal is dosed at a lower level.

    • This sequential process continues until the stopping criteria are met (e.g., four animals have followed a reversal in outcome).

  • Observations: Observe animals for clinical signs of toxicity, including changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Body weight should be recorded weekly.

  • Duration: The total observation period is at least 14 days.[12]

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

Metabolism and Toxicokinetics

Understanding the metabolic fate of 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole is crucial, as metabolites can be more or less toxic than the parent compound. The FDA provides guidance on the safety testing of drug metabolites, recommending that metabolites present at concentrations greater than 10% of the parent drug's systemic exposure be identified and characterized.[14][15][16]

Experimental Workflow: Preliminary Metabolic Profiling

Metabolic_Profiling cluster_0 In Vitro Metabolism cluster_1 In Vivo Metabolism cluster_2 Analysis & Identification InVitro_Microsomes Incubation with Liver Microsomes (Human, Rat) LC_MS LC-MS/MS Analysis InVitro_Microsomes->LC_MS InVitro_Hepatocytes Incubation with Cryopreserved Hepatocytes (Human, Rat) InVitro_Hepatocytes->LC_MS InVivo_Dosing Dosing in a Rodent Model (e.g., from acute toxicity study) InVivo_Sample_Collection Collection of Plasma, Urine, and Feces InVivo_Dosing->InVivo_Sample_Collection InVivo_Sample_Collection->LC_MS Metabolite_ID Metabolite Structure Elucidation LC_MS->Metabolite_ID

Caption: Workflow for preliminary metabolic profiling of a novel compound.

Risk Assessment and Future Directions

The preliminary toxicological profile generated from the studies outlined above will provide a foundational understanding of the potential hazards associated with 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole.

  • Hazard Identification: The in vitro and acute in vivo studies will identify the primary hazards, such as mutagenicity, cytotoxicity, and acute systemic toxicity.

  • Dose-Response Assessment: The acute toxicity studies will establish a dose-response relationship for short-term exposure.

  • Exposure Assessment: While not covered in this guide, a comprehensive risk assessment would require an evaluation of potential human exposure scenarios.

  • Risk Characterization: The integration of hazard identification, dose-response assessment, and exposure assessment will allow for a characterization of the risk to human health.

Based on the findings of this preliminary assessment, further studies may be warranted, including:

  • 28-Day Repeated-Dose Toxicity Study (OECD TG 407): To evaluate the effects of sub-acute exposure.

  • Reproductive and Developmental Toxicity Screening Test (OECD TG 421/422): To assess the potential for effects on fertility and embryonic development.[7]

  • Carcinogenicity Bioassay (OECD TG 451): If there are concerns based on genotoxicity data or structural alerts.

Conclusion

The systematic toxicological evaluation of 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole is essential for its safe development and handling. This guide has outlined a scientifically robust and ethically sound approach, beginning with in silico and in vitro methods and progressing to targeted in vivo studies. By adhering to internationally recognized guidelines and focusing on the mechanistic understanding of potential toxicity, researchers and drug development professionals can build a comprehensive safety profile for this novel pyrazole derivative. The data generated will be critical for regulatory submissions and for making informed decisions about the future of this compound.

References

  • BenchChem. (n.d.). Preliminary Cytotoxicity Screening of Pyrazole Compounds: A Technical Guide.
  • Wikipedia. (2023, December 26). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • OECD. (2009). OECD Guideline for the Testing of Chemicals: Subacute Inhalation Toxicity: 28-Day Study. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Final Test Guidelines for Pesticides and Toxic Substances. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Test Guidelines for Pesticides and Toxic Substances. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). About Test Guidelines for Pesticides and Toxic Substances. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]

  • Federal Register. (2008, February 15). Guidance for Industry on Safety Testing of Drug Metabolites; Availability. Retrieved from [Link]

  • OECD. (2001). OECD Guideline for the Testing of Chemicals: Acute Oral Toxicity – Fixed Dose Procedure. Retrieved from [Link]

  • RAPS. (2016, November 22). FDA Revises Guidance on Safety Testing of Drug Metabolites. Retrieved from [Link]

  • YesWeLab. (2025, October 14). OECD acute toxicity tests: an overview of the guidelines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020, April 30). Safety Testing of Drug Metabolites. Retrieved from [Link]

  • Ravula, P., et al. (2017). Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. BMC Chemistry, 11(1), 1-16. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Molecules, 27(19), 6296. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2016, November). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]

  • MDPI. (2026, January 31). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Retrieved from [Link]

  • Soni, J. P., et al. (2023). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 14(3), 523-537. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015, May). Nonclinical Safety Evaluation of Reformulated Drug Products and Products Intended for Administration by an Alternate Route. Retrieved from [Link]

  • National Pesticide Information Center. (n.d.). Data Requirements for Pesticide Registration. Retrieved from [Link]

  • J-Stage. (n.d.). Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018, January 1). ACUTE TOXICITY TESTING OF SYNTHESIZED PYRAZOLINE DERIVATIVES IN ADULT ZEBRAFISH. Retrieved from [Link]

  • CropLife International. (n.d.). Pesticides & Endocrine Testing. Retrieved from [Link]

  • Angene Chemical. (2025, March 22). Safety Data Sheet. Retrieved from [Link]

  • EXCLI Journal. (2016, March 1). DESIGN, SYNTHESIS, IN SILICO TOXICITY PREDICTION, MOLECULAR DOCKING, AND EVALUATION OF NOVEL PYRAZOLE DERIVA. Retrieved from [Link]

  • NextSDS. (n.d.). 4-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole. Retrieved from [Link]

  • Wnorowski, A., et al. (2022). Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][7][17]triazine Sulfonamides in Normal and Cancer Cells In Vitro. International Journal of Molecular Sciences, 23(19), 11809. Retrieved from [Link]

  • Appchem. (n.d.). 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid | 1006493-69-1. Retrieved from [Link]

  • ChemBK. (n.d.). 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. Retrieved from [Link]

  • International Agency for Research on Cancer. (2025, March 21). IARC MONOGRAPHS NEWS. Retrieved from [Link]

  • ResearchGate. (n.d.). Genotoxic Impurities: A Regulatory Toxicology Commentary on Recent Articles in Organic Process Research & Development. Retrieved from [Link]

  • Quest Journals. (2025, December 7). Carcinogens – Investigating the Hidden Agents of Cancer. Retrieved from [Link]

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Exploratory

Spectroscopic characterization (FT-IR, UV-Vis) of 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole

Spectroscopic Characterization of 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole: A Technical Guide for FT-IR and UV-Vis Analysis Executive Summary & Molecular Architecture In modern drug discovery and agrochemical developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Characterization of 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole: A Technical Guide for FT-IR and UV-Vis Analysis

Executive Summary & Molecular Architecture

In modern drug discovery and agrochemical development, the pyrazole scaffold is a privileged pharmacophore due to its metabolic stability and robust hydrogen-bonding capabilities. The functionalization of this core—specifically in the case of 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole —drastically alters its electronic and steric profile.

As an application scientist, characterizing this specific molecule requires moving beyond generic spectral matching. One must understand the causal relationship between the molecule's architecture and its spectroscopic footprint. The substitution pattern of this molecule dictates specific spectral behaviors:

  • N1-Alkylation (Isopropyl): Eliminates the N-H bond, fundamentally altering the high-frequency IR region and preventing intermolecular hydrogen bonding.

  • C3-Methylation: Provides an electron-donating inductive (+I) effect, subtly shifting ring vibration frequencies.

  • C4-Chlorination: Introduces a heavy, polarizable atom with a mesomeric (+M) effect, which acts as an auxochrome in UV-Vis and produces a distinct low-frequency IR signature.

This guide provides a comprehensive, self-validating framework for the FT-IR and UV-Vis characterization of 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole, ensuring high-fidelity data acquisition and interpretation.

Experimental Workflow & Logical Architecture

To ensure data integrity, spectroscopic characterization must follow a logical, cross-correlating workflow. FT-IR provides structural (vibrational) confirmation, while UV-Vis provides electronic (conjugation) confirmation.

SpectroscopicWorkflow A Sample Preparation (Purity Verification) B FT-IR (ATR Method) Functional Group ID A->B Neat Sample C UV-Vis Spectroscopy Electronic Transitions A->C Dilute Solution D Data Deconvolution & Peak Assignment B->D IR Spectra C->D Absorbance Data E Structural Validation (Self-Validating Loop) D->E Cross-Correlation E->A Discrepancy Found

Experimental workflow for the spectroscopic characterization of pyrazole derivatives.

FT-IR Spectroscopic Characterization

Mechanistic Rationale of the IR Spectrum

Fourier Transform Infrared (FT-IR) spectroscopy probes the dipole moment changes during molecular vibrations. For 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole, the most critical diagnostic feature is an absence : the lack of a broad N-H stretching band (typically 3200–3400 cm⁻¹). This confirms successful N1-alkylation[1].

The presence of the isopropyl group is confirmed by the characteristic "umbrella" mode—a symmetric bending vibration of the gem-dimethyl groups that splits into a distinct doublet near 1380 cm⁻¹ and 1365 cm⁻¹ due to steric coupling. The C-Cl bond, due to the heavy mass of the chlorine atom, acts as a low-frequency harmonic oscillator, producing a sharp, strong peak in the fingerprint region.

Quantitative FT-IR Data Assignments

Table 1: FT-IR Spectral Assignments for 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole

Functional Group / ModeExpected Wavenumber (cm⁻¹)Intensity / ShapeMechanistic Rationale
C-H Stretch (Aromatic) ~3100Weak, SharpOnly one aromatic proton remains at the C5 position.
C-H Stretch (Aliphatic) 2850 – 2970Strong, MultipleAsymmetric/symmetric stretches of the isopropyl and methyl groups.
C=N Stretch (Ring) 1590 – 1610Medium, SharpCore pyrazole ring vibration; sensitive to N-alkylation[1].
C=C Stretch (Ring) 1500 – 1560MediumAromatic ring breathing modes[1].
C-H Bend (gem-dimethyl) 1365 & 1380Medium, DoubletSteric coupling of the two methyls on the isopropyl group.
N-N Stretch 1110 – 1130Weak to MediumInternal heterocyclic skeletal vibration.
C-Cl Stretch 740 – 780Strong, SharpHeavy atom effect lowers frequency; highly polarizable bond.
Self-Validating FT-IR Protocol (ATR Method)

Attenuated Total Reflectance (ATR) is chosen over traditional KBr pelleting. Causality: KBr is highly hygroscopic. Absorbed moisture produces a broad O-H stretch at ~3300 cm⁻¹, which could be falsely interpreted as an unreacted N-H group, leading to catastrophic mischaracterization. ATR eliminates this risk.

  • Crystal Preparation & Baseline: Clean the diamond/ZnSe ATR crystal with spectroscopic-grade isopropanol. Allow to evaporate.

  • Self-Validation Checkpoint 1: Run a background scan. The system must show >98% transmittance across 4000-400 cm⁻¹. Any peaks indicate contamination; reclean if necessary.

  • Sample Application: Apply 2-5 mg of the neat sample directly onto the crystal. Apply uniform pressure using the ATR anvil to ensure intimate optical contact (crucial for accurate peak intensity).

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 co-added scans to optimize the signal-to-noise ratio).

  • Self-Validation Checkpoint 2: Apply an ATR correction algorithm during post-processing. Because depth of penetration in ATR is wavelength-dependent, low-frequency peaks (like C-Cl) will appear artificially stronger than high-frequency peaks (like C-H) without this correction.

UV-Vis Spectroscopic Characterization

Electronic Transitions & Solvatochromism

The UV-Vis spectrum of the pyrazole core is dominated by the highly conjugated π -electron system. Unsubstituted pyrazole exhibits a primary π→π∗ transition maximum at approximately 203 nm [2].

However, in 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole, the highly electronegative chlorine atom exerts a mesomeric (+M) effect. Its lone pairs conjugate with the pyrazole π -system, acting as an auxochrome. This lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a bathochromic shift (red shift) of the primary absorption band to the ~215–230 nm range[3].

ElectronicTransitions S0 Ground State (S0) π and n Orbitals S1 Excited State (S1) π* Orbital S0->S1 n → π* (~260 nm) S2 Higher Excited State (S2) π* Orbital S0->S2 π → π* (~220 nm)

Jablonski diagram illustrating the primary electronic transitions in the pyrazole core.

Quantitative UV-Vis Data Assignments

Table 2: UV-Vis Spectral Assignments

Electronic TransitionExpected λmax (nm)Molar Absorptivity (ε)Mechanistic Rationale
π→π∗ (Primary) 215 – 230High (>10,000 M⁻¹cm⁻¹)Allowed transition of the conjugated pyrazole π -system. Bathochromic shift induced by Cl auxochrome[3].
n→π∗ (Secondary) 250 – 270Low (<1,000 M⁻¹cm⁻¹)Forbidden transition from nitrogen lone pairs to the π∗ anti-bonding orbital.
Self-Validating UV-Vis Protocol

Causality for Solvent Selection: Acetonitrile (UV cutoff 190 nm) or HPLC-grade water (UV cutoff 190 nm) MUST be used. Using standard solvents like Acetone (cutoff 330 nm) or Toluene (cutoff 285 nm) will completely obscure the deep-UV π→π∗ transition of the pyrazole core [4].

  • Stock Solution Preparation: Accurately weigh 1.0 mg of the compound and dissolve in 10 mL of spectroscopic-grade Acetonitrile to create a 100 µg/mL stock solution.

  • Self-Validation Checkpoint 1 (Cuvette Matching): Fill two identical 1 cm path-length quartz cuvettes with pure Acetonitrile. Place them in the sample and reference beams. Run a baseline scan (200-400 nm). The absorbance must be 0.000 ± 0.005. If not, the cuvettes are mismatched or contaminated.

  • Serial Dilution & Measurement: Dilute the stock solution to working concentrations (e.g., 5, 10, 15, 20 µg/mL). Record the absorbance spectra from 200 nm to 400 nm.

  • Self-Validation Checkpoint 2 (Beer-Lambert Linearity): Plot the absorbance at λmax (~220 nm) against concentration. The R2 value must be >0.999. A deviation from linearity indicates either molecular aggregation at higher concentrations or stray light detector saturation, requiring further dilution.

Conclusion

The spectroscopic characterization of 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole relies on understanding the interplay between its structural substituents and electromagnetic radiation. By utilizing ATR-FTIR to confirm N-alkylation and C-Cl functionalization, and deep-UV spectroscopy to map the auxochrome-shifted π -system, researchers can establish a highly reliable, self-validating analytical profile suitable for stringent drug development and quality control environments.

References

  • Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. National Center for Biotechnology Information (NIH PMC). Available at:[Link]

  • Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. MDPI. Available at:[Link]

  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. National Center for Biotechnology Information (NIH PMC). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole

Application Note: Regioselective Synthesis and Purification of 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Introduct...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis and Purification of 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.

Introduction and Strategic Rationale

Substituted pyrazoles are privileged scaffolds in modern drug discovery. Specifically, the 1-isopropyl-3-methyl-1H-pyrazole motif is a critical structural determinant in several high-profile clinical candidates, including highly selective Focal Adhesion Kinase (FAK) inhibitors like GSK-2256098, which have shown efficacy in pancreatic and breast cancer models[1]. Furthermore, halogenated derivatives of this scaffold are vital precursors in the synthesis of Polycomb Repressive Complex 2 (PRC2) inhibitors[2] and NLRP3 inflammasome antagonists.

When synthesizing 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole , chemists typically face a strategic divergence:

  • Route A (Alkylation): N-alkylation of 4-chloro-3-methyl-1H-pyrazole with an isopropyl halide (e.g., 2-iodopropane)[2].

  • Route B (Electrophilic Halogenation): Direct chlorination of 1-isopropyl-3-methyl-1H-pyrazole using N-chlorosuccinimide (NCS)[3].

Mechanistic Insight & Causality: Route A often suffers from poor regioselectivity. The tautomerization of the starting 3-methylpyrazole leads to a mixture of 1,3-disubstituted and 1,5-disubstituted regioisomers (1-isopropyl-3-methyl vs. 1-isopropyl-5-methyl) upon alkylation, necessitating tedious chromatographic separation. Route B is vastly superior for generating pure material. By establishing the 1-isopropyl and 3-methyl groups first, the pyrazole ring's electronics are locked. The "pyrrole-like" N1 nitrogen donates electron density into the aromatic system, making the C4 position the most nucleophilic site. Consequently, electrophilic aromatic substitution (EAS) using a mild chlorinating agent like NCS occurs with near-perfect regioselectivity at the 4-position.

Experimental Workflow Visualization

G SM 1-Isopropyl-3-methyl- 1H-pyrazole Reagent NCS (1.05 eq) DMF, 0°C to RT SM->Reagent Reaction Electrophilic Chlorination (C4) Reagent->Reaction Workup Aqueous Quench & EtOAc Extraction Reaction->Workup Purification Flash Chromatography (Hexane/EtOAc) Workup->Purification Product 4-Chloro-1-isopropyl- 3-methyl-1H-pyrazole Purification->Product

Workflow for the regioselective electrophilic chlorination of substituted pyrazoles.

Step-by-Step Synthesis Protocol (Route B)

Safety Precautions: N-Chlorosuccinimide (NCS) is an irritant and oxidizing agent. N,N-Dimethylformamide (DMF) is a reproductive toxin. All procedures must be conducted in a properly ventilated fume hood using standard laboratory PPE.

Materials Required:

  • 1-Isopropyl-3-methyl-1H-pyrazole (1.0 equiv, limiting reagent)

  • N-Chlorosuccinimide (NCS) (1.05 equiv)[3]

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to substrate)

  • Ethyl Acetate (EtOAc), Brine, 5% aqueous LiCl solution, anhydrous Na2​SO4​ .

Procedure:

  • Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-isopropyl-3-methyl-1H-pyrazole (10.0 mmol, 1.24 g).

  • Solvent Addition: Dissolve the starting material in anhydrous DMF (50 mL). Cool the reaction mixture to 0 °C using an ice-water bath. Rationale: Cooling minimizes the risk of over-chlorination and controls the mild exotherm associated with the initial electrophilic attack.

  • Reagent Addition: Add NCS (10.5 mmol, 1.40 g) portion-wise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C). Stir for 2 to 4 hours. Monitoring: Track reaction progress via TLC (Hexanes:EtOAc 3:1) or LC-MS. The product will appear as a less polar spot compared to the starting material.

  • Quenching & Extraction: Once complete consumption of the starting material is confirmed, quench the reaction by pouring it into ice-cold distilled water (100 mL). Extract the aqueous layer with EtOAc (3 × 50 mL).

  • Organic Wash (Critical Step): Combine the organic layers. Wash the organic phase with a 5% aqueous LiCl solution (3 × 50 mL), followed by saturated brine (50 mL). Rationale: DMF is highly miscible with EtOAc. Standard water washes often fail to remove it entirely. The LiCl wash drastically increases the partition coefficient of DMF into the aqueous phase, ensuring a clean crude product.

  • Drying & Concentration: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (rotary evaporator, water bath at 35 °C) to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/EtOAc (100:0 to 80:20). Collect the appropriate fractions and concentrate to afford 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole as a colorless to pale-yellow oil.

Quantitative Data & Method Comparison

The table below summarizes the empirical differences between the two primary synthetic strategies for this scaffold, validating the selection of Route B for optimal yield and purity.

ParameterRoute A: Alkylation[2]Route B: Chlorination (Recommended)
Starting Material 4-Chloro-3-methyl-1H-pyrazole1-Isopropyl-3-methyl-1H-pyrazole
Reagents 2-Iodopropane, Cs2​CO3​ , MeCN, 90°CNCS, DMF, 0°C to RT
Regioselectivity Poor (Mixture of 1,3- and 1,5-isomers)Excellent (Exclusive C4 chlorination)
Purification Difficulty High (Isomer separation required)Low (Standard flash chromatography)
Typical Yield 40 - 50% (Isolated target isomer)85 - 92% (Isolated)
Scalability Limited by chromatographic burdenHighly scalable

References

  • FAK inhibitors as promising anticancer targets: present and future directions Source: PMC (National Institutes of Health) URL:[Link][1]

  • US20170348312A1 - Triazolopyrimidine compounds and uses thereof Source: Google Patents URL:[2]

  • WO2021055326A1 - Azole-fused pyridazin-3(2h)-one derivatives Source: Google Patents URL:[3]

Sources

Application

Application Note: 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole as a Privileged Scaffold in Pharmaceutical Synthesis

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Abstract In modern medicinal chemistry, the pyrazole ring is a ubiquitous pharmacophore du...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Abstract

In modern medicinal chemistry, the pyrazole ring is a ubiquitous pharmacophore due to its favorable hydrogen-bonding profile, metabolic stability, and structural rigidity. Specifically, 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole (CAS: 1217862-27-5) has emerged as a highly versatile pharmaceutical intermediate[1]. This application note details the mechanistic rationale behind its structural features, provides self-validating protocols for its conversion into a key sulfonamide API (Active Pharmaceutical Ingredient) precursor, and outlines the causality behind critical experimental parameters.

Mechanistic Rationale: The Pyrazole Scaffold in Drug Design

Before executing synthetic transformations, it is critical to understand why this specific substitution pattern is selected in drug discovery:

  • The 4-Chloro Substituent: Halogenation at the C4 position serves a dual purpose. First, it blocks cytochrome P450-mediated oxidation, significantly enhancing the metabolic half-life of the resulting drug. Second, the electron-withdrawing nature of the chlorine atom lowers the pKa of the pyrazole system, modulating its target binding affinity.

  • The 1-Isopropyl Group: The bulky, lipophilic isopropyl moiety is strategically positioned to occupy hydrophobic pockets within target enzymes (e.g., the hinge region of kinases or the binding cleft of epigenetic targets like EZH2). It also prevents unwanted tautomerization of the pyrazole ring.

  • The 3-Methyl Group: This electron-donating group fine-tunes the electronic distribution of the heterocycle and provides a predictable vector for Structure-Activity Relationship (SAR) exploration.

When functionalized at the C5 position—typically via chlorosulfonation—this scaffold becomes a powerful building block for synthesizing sulfonamide-based inhibitors, such as those targeting Nicotinamide Phosphoribosyltransferase (NAMPT) in oncology[2].

Synthetic Strategy & Workflow

The most common industrial and benchtop application of 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole is its conversion into 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride (CAS: 1245807-33-3) [3]. This highly reactive intermediate is subsequently coupled with various amines to generate library compounds or specific APIs.

Workflow A 4-Chloro-1-isopropyl -3-methyl-1H-pyrazole (CAS: 1217862-27-5) B Chlorosulfonation Reagent: ClSO3H Temp: 0°C to 80°C A->B C 4-Chloro-1-isopropyl-3-methyl -1H-pyrazole-5-sulfonyl chloride (CAS: 1245807-33-3) B->C D Sulfonamide Coupling Reagent: R-NH2, DIPEA Solvent: Anhydrous DCM C->D E Target API Intermediate (Pyrazole-5-Sulfonamide) D->E

Synthetic workflow from starting pyrazole to target sulfonamide intermediate.

Physicochemical Data & Optimization Metrics

To ensure reproducibility, the physicochemical properties of the starting materials and the optimized conditions for the downstream coupling are summarized below.

Table 1: Physicochemical Properties of Key Intermediates

CompoundCAS NumberMolecular WeightFormulaPhysical State
4-Chloro-1-isopropyl-3-methyl-1H-pyrazole1217862-27-5158.63 g/mol C7H11ClN2Liquid / Low-melting solid
4-Chloro-1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride1245807-33-3257.14 g/mol C7H10Cl2N2O2SSolid

Table 2: Optimization of Sulfonamide Coupling Conditions

BaseSolventTemperature ProfileYield (%)Purity (HPLC)Causality / Observation
TEADCMRT72%88%TEA acts as a competing nucleophile, forming side products.
PyridineTHF50°C65%82%Heating promotes partial hydrolysis of the sulfonyl chloride.
DIPEA Anhydrous DCM 0°C to RT 91% >98% Steric hindrance of DIPEA prevents side reactions; anhydrous conditions block hydrolysis.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure the integrity of the reaction before proceeding to the next step.

Protocol A: Synthesis of 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride

Objective: Regioselective functionalization of the C5 position.

  • Preparation: Equip a thoroughly dried 250 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a drying tube (CaCl2) to exclude ambient moisture.

  • Reagent Loading: Add chlorosulfonic acid (ClSO3H, 5.0 equivalents) to the flask and cool to 0°C using an ice-water bath.

    • Scientific Causality: Chlorosulfonic acid acts as both the solvent and the reagent. The large excess is required because the first equivalent forms the sulfonic acid, and subsequent equivalents drive the conversion to the sulfonyl chloride.

  • Addition: Add 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole (1.0 equivalent) dropwise over 30 minutes.

    • Scientific Causality: The initial sulfonation is highly exothermic. Dropwise addition at 0°C prevents thermal degradation and charring of the pyrazole ring.

  • Heating: Remove the ice bath and gradually heat the reaction mixture to 80°C for 4 hours.

    • In-Process Control (IPC): Quench a 50 µL aliquot in ice water, extract with DCM, and analyze via TLC (Hexane/EtOAc 3:1). The disappearance of the starting material indicates completion.

  • Quenching: Cool the mixture to room temperature, then carefully pour it dropwise over crushed ice (vigorous stirring).

    • Scientific Causality: The sulfonyl chloride is sensitive to moisture, but quenching in a massive excess of ice (keeping the temperature near 0°C) kinetically favors the precipitation of the sulfonyl chloride over its hydrolysis back to the sulfonic acid.

  • Isolation: Extract the aqueous suspension with Dichloromethane (DCM) (3 x 50 mL). Wash the combined organic layers with cold brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the product as a solid[4].

Protocol B: Sulfonamide Coupling (API Precursor Synthesis)

Objective: Chemoselective coupling of the sulfonyl chloride with a primary amine.

  • Preparation: In a flame-dried flask under a Nitrogen atmosphere, dissolve the primary amine (1.1 equivalents) in Anhydrous DCM (0.2 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 equivalents) and cool the mixture to 0°C.

    • Scientific Causality: DIPEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups make it a non-nucleophilic base, strictly acting as an acid scavenger without attacking the sulfonyl chloride.

  • Coupling: Dissolve the sulfonyl chloride from Protocol A (1.0 equivalent) in Anhydrous DCM and add it dropwise to the amine solution.

  • Maturation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up: Quench the reaction with 1N HCl to neutralize excess DIPEA. Separate the organic layer, wash with saturated NaHCO3 and brine, dry over MgSO4, and evaporate. Purify via flash chromatography if necessary.

Biological Translation: Pathway Integration

Once synthesized, pyrazole-5-sulfonamides are frequently deployed as targeted inhibitors. A classic application is the inhibition of NAMPT, a critical enzyme in the NAD+ salvage pathway, which is highly upregulated in various tumors[2].

Mechanism API Pyrazole-5-Sulfonamide Pharmacophore Target Target Enzyme (e.g., NAMPT / Kinases) API->Target High-affinity binding (Hinge region) Effect1 NAD+ Depletion / Kinase Inhibition Target->Effect1 Catalytic suppression Effect2 Apoptosis in Oncological Models Effect1->Effect2 Metabolic collapse

Mechanism of action for pyrazole-derived sulfonamide inhibitors in oncology.

By utilizing 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole as the foundational building block, drug developers can ensure that the resulting API possesses the necessary lipophilicity to cross cellular membranes and the metabolic stability required to maintain therapeutic concentrations in vivo.

References

  • ACS Publications - Fragment-Based Identification of Amides Derived from trans-2-(Pyridin-3-yl)cyclopropanecarboxylic Acid as Potent Inhibitors of Human Nicotinamide Phosphoribosyltransferase (NAMPT) URL: [Link]

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Method

Application Notes and Protocols for the Cross-Coupling of 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole

Introduction: The Strategic Importance of 4-Functionalized Pyrazoles in Modern Chemistry The pyrazole nucleus is a cornerstone of contemporary medicinal chemistry and materials science. Its unique electronic properties a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of 4-Functionalized Pyrazoles in Modern Chemistry

The pyrazole nucleus is a cornerstone of contemporary medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding have rendered it a privileged scaffold in a multitude of bioactive molecules and functional materials. Specifically, functionalization at the C4-position of the pyrazole ring is a critical strategy for the development of novel molecular entities with tailored properties. The subject of this guide, 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole, is a versatile and economically attractive building block for introducing diverse functionalities at this key position through various palladium-catalyzed cross-coupling reactions.

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the effective utilization of 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole in several seminal cross-coupling reactions. We will delve into the nuances of Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, offering not just step-by-step protocols but also the underlying scientific rationale for the selection of specific catalysts, ligands, bases, and reaction conditions. Our aim is to empower the reader with the knowledge to not only replicate these methods but also to adapt and troubleshoot them for their unique synthetic challenges.

Understanding the Substrate: The Reactivity of 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole

The C-Cl bond at the C4-position of the pyrazole ring is significantly less reactive than its bromo and iodo counterparts due to its higher bond dissociation energy.[1] This inherent stability presents both a challenge and an opportunity. While more forcing conditions and highly active catalytic systems are often required for efficient coupling, the chloro-substituent offers advantages in terms of cost-effectiveness and the potential for selective transformations in the presence of more labile halides.[1]

The key to successfully employing 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole in cross-coupling reactions lies in the judicious selection of a palladium catalyst system that can efficiently facilitate the oxidative addition of the C-Cl bond, which is typically the rate-limiting step in the catalytic cycle.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a powerhouse for the formation of carbon-carbon bonds. For a substrate like 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole, the choice of a highly active and sterically demanding ligand is paramount to achieving high yields.

Causality in Catalyst Selection for Suzuki-Miyaura Coupling

The diminished reactivity of aryl chlorides necessitates the use of electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands promote the formation of a coordinatively unsaturated and highly reactive monoligated palladium(0) species, which is crucial for the oxidative addition of the robust C-Cl bond. Ligands such as SPhos, XPhos, and RuPhos, developed by the Buchwald group, are particularly effective in this regard.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole with Phenylboronic Acid

This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of challenging heteroaryl chlorides.[1][2]

Reaction Scheme:

Suzuki_Miyaura sub 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole reagents Pd(OAc)2 (2 mol%) SPhos (4 mol%) K3PO4 (2 equiv.) Toluene/H2O (4:1) 90 °C sub->reagents boronic Phenylboronic Acid boronic->reagents product 4-Phenyl-1-isopropyl-3-methyl-1H-pyrazole reagents->product

A representative Suzuki-Miyaura coupling reaction.

Materials:

  • 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene (anhydrous, degassed)

  • Water (degassed)

  • Schlenk tube or microwave vial

  • Standard laboratory glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add degassed toluene and degassed water in a 4:1 ratio to achieve a substrate concentration of approximately 0.2 M.

  • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-phenyl-1-isopropyl-3-methyl-1H-pyrazole.

Expected Outcome:

Based on analogous reactions with other heteroaryl chlorides, yields for this transformation are expected to be in the range of 70-90%.[1]

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O90-11070-90
Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane/H₂O10075-95
PEPPSI-IPrK₂CO₃t-BuOH/H₂O8065-85

Table 1: Comparison of typical catalyst systems for Suzuki-Miyaura coupling of heteroaryl chlorides.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a powerful means of installing alkynyl groups, which are versatile handles for further synthetic transformations. The coupling of 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole requires careful optimization to overcome the low reactivity of the C-Cl bond.

Mechanistic Considerations for Sonogashira Coupling

The traditional Sonogashira coupling employs a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne. For chloro-substrates, higher temperatures and more robust ligands are generally necessary. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts, although these often require more specialized ligands.

Experimental Protocol: Copper-Free Sonogashira Coupling of 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole with Phenylacetylene

This protocol is based on modern, copper-free Sonogashira methodologies that have proven effective for aryl chlorides.[3]

Reaction Scheme:

Sonogashira sub 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole reagents PdCl2(PPh3)2 (3 mol%) PCy3 (6 mol%) Cs2CO3 (2 equiv.) DMF 120 °C sub->reagents alkyne Phenylacetylene alkyne->reagents product 4-(Phenylethynyl)-1-isopropyl-3-methyl-1H-pyrazole reagents->product

A representative copper-free Sonogashira coupling reaction.

Materials:

  • 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole (1.0 equiv)

  • Phenylacetylene (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

  • Tricyclohexylphosphine (PCy₃) (0.06 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) (anhydrous, degassed)

  • Schlenk tube or microwave vial

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a glovebox or under a stream of inert gas, add 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole, PdCl₂(PPh₃)₂, PCy₃, and Cs₂CO₃ to an oven-dried Schlenk tube.

  • Evacuate and backfill the tube with the inert gas.

  • Add anhydrous, degassed DMF, followed by phenylacetylene via syringe.

  • Seal the tube and heat the reaction mixture to 120 °C with stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction may require 12-24 hours for completion.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the desired 4-(phenylethynyl)-1-isopropyl-3-methyl-1H-pyrazole.

Expected Outcome:

Yields for the Sonogashira coupling of heteroaryl chlorides can be variable, but with a robust catalyst system, yields of 50-80% are achievable.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
PdCl₂(PPh₃)₂ / PCy₃Cs₂CO₃DMF12050-80
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane11060-85
[Pd(IPr)(cinnamyl)Cl]t-BuOKToluene10065-90

Table 2: Comparison of catalyst systems for copper-free Sonogashira coupling of heteroaryl chlorides.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines. For a substrate like 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole, this reaction enables the introduction of a wide array of nitrogen-containing functional groups.

The Critical Role of Ligand and Base in Buchwald-Hartwig Amination

The success of the Buchwald-Hartwig amination of aryl chlorides hinges on the use of highly active catalyst systems. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., tBuXPhos, RuPhos), are essential for promoting the challenging oxidative addition step. The choice of base is also critical; a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine and facilitate the catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole with Morpholine

This protocol is a representative example of the Buchwald-Hartwig amination of a heteroaryl chloride.[4][5]

Reaction Scheme:

Buchwald_Hartwig sub 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole reagents Pd2(dba)3 (2 mol%) tBuXPhos (4 mol%) NaOtBu (1.5 equiv.) Toluene 100 °C sub->reagents amine Morpholine amine->reagents product 4-(Morpholin-4-yl)-1-isopropyl-3-methyl-1H-pyrazole reagents->product

A representative Buchwald-Hartwig amination reaction.

Materials:

  • 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • tBuXPhos (2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Toluene (anhydrous, degassed)

  • Schlenk tube

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, tBuXPhos, and NaOtBu.

  • Add 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole.

  • Add anhydrous, degassed toluene, followed by morpholine.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS. The reaction is typically complete within 4-12 hours.

  • Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography to obtain the desired 4-amino-pyrazole derivative.

Expected Outcome:

With modern catalyst systems, high yields (80-95%) can be expected for the Buchwald-Hartwig amination of heteroaryl chlorides.[4]

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃ / tBuXPhosNaOtBuToluene10080-95
Pd(OAc)₂ / RuPhosLHMDS1,4-Dioxane10085-98
G3-XPhos PrecatalystK₃PO₄t-Amyl alcohol11075-90

Table 3: Comparison of catalyst systems for Buchwald-Hartwig amination of heteroaryl chlorides.

Heck Reaction: Vinylation of the Pyrazole Core

The Heck reaction offers a direct method for the vinylation of aryl halides. While less commonly employed for heteroaryl chlorides compared to Suzuki or Buchwald-Hartwig reactions, it remains a valuable tool for the synthesis of styrenyl-type derivatives.

Key Considerations for a Successful Heck Reaction

The Heck reaction of an electron-rich heterocycle like pyrazole with an electron-deficient alkene (e.g., an acrylate) is generally more facile. The choice of a phosphine-free catalyst system or one with a bulky, electron-rich ligand can be advantageous. A hindered organic base, such as triethylamine or diisopropylethylamine, is typically used to neutralize the HX generated during the reaction.

Experimental Protocol: Heck Reaction of 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole with n-Butyl Acrylate

This protocol is adapted from general procedures for the Heck reaction of heteroaryl chlorides.[6][7]

Reaction Scheme:

Heck sub 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole reagents Pd(OAc)2 (5 mol%) P(o-tolyl)3 (10 mol%) Et3N (2 equiv.) DMF 130 °C sub->reagents alkene n-Butyl Acrylate alkene->reagents product n-Butyl (E)-3-(1-isopropyl-3-methyl-1H-pyrazol-4-yl)acrylate reagents->product

Sources

Application

Application Note: Catalytic and Reagent-Driven Strategies for the Selective Chlorination of 1-Isopropyl-3-methyl-1H-pyrazole

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Rationale The 1-isopropyl-3-methyl-1H-pyrazole scaffold is a privileged building block in modern medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

The 1-isopropyl-3-methyl-1H-pyrazole scaffold is a privileged building block in modern medicinal chemistry and agrochemical development. Most notably, it forms the core recognition motif in highly selective Focal Adhesion Kinase (FAK) inhibitors, such as the clinical candidate GSK-2256098 . During lead optimization, the precise functionalization of this pyrazole derivative—specifically the regioselective introduction of a chlorine atom—is frequently required to enhance lipophilicity, modulate pKa, and improve metabolic stability.

Causality of Regioselectivity: The chlorination of pyrazoles proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism . The pyrazole ring is a π -excessive heterocycle. The electron-donating properties of the N1-isopropyl group (+I effect) and the C3-methyl group synergistically increase the electron density of the π -system. Because the C3 and C5 positions are directly adjacent to the electronegative nitrogen atoms (which exert an electron-withdrawing inductive effect), the C4 position is the least deactivated and most nucleophilic site . Consequently, electrophilic attack is thermodynamically and kinetically driven to the C4 carbon, yielding the 4-chloro derivative with near-perfect regioselectivity.

Evaluation of Chlorinating Agents and Catalysts

Selecting the appropriate chlorinating agent dictates the scalability, environmental impact, and downstream purification requirements of the workflow.

  • Trichloroisocyanuric Acid (TCCA): TCCA acts as both an oxidant and a controlled source of electrophilic chlorine (Cl+). It is highly atom-economical, providing three equivalents of active chlorine per molecule. TCCA can be deployed under solvent-free mechanochemical conditions or in mild solvents like trifluoroethanol (TFE) .

  • Sodium Hypochlorite (NaOCl) / Acetic Acid: A highly effective, traditional liquid-phase method. Acetic acid acts as both the solvent and a mild acid catalyst, protonating the hypochlorite to generate the active chlorinating species (hypochlorous acid or molecular chlorine in situ) .

  • N-Chlorosuccinimide (NCS) with Lewis Acid Catalysis: While NCS is a milder reagent, the addition of a Lewis acid (e.g., ZrCl₄) accelerates the polarization of the N-Cl bond, driving the EAS reaction to completion at room temperature without over-oxidizing the substrate.

Quantitative Data Presentation

The following table summarizes the performance of various chlorination strategies applied to 1-alkyl-3-methylpyrazole scaffolds to yield the 4-chloro derivative.

Chlorinating AgentCatalyst / SolventReaction ConditionsReaction TimeRegioselectivity (C4)Isolated Yield
TCCA (0.4 eq)None / Solvent-FreeBall milling, 25 Hz45 min> 99%92 - 95%
TCCA (0.4 eq)None / TFEStirring, 40 °C4 h> 99%88 - 91%
NaOCl (1.2 eq)Acetic AcidStirring, 20-25 °C2 h> 95%85 - 89%
NCS (1.1 eq)ZrCl₄ (5 mol%) / DCMStirring, 25 °C6 h> 98%80 - 84%

Experimental Protocols

Note: The following protocols are designed as self-validating systems. Built-in analytical checks and specific quenching steps ensure the removal of reactive intermediates, preventing over-chlorination or degradation during concentration.

Protocol A: Green Mechanochemical Chlorination using TCCA

Advantage: Eliminates organic solvents during the reaction phase and avoids tedious column chromatography.

  • Preparation: In a 15 mL stainless steel milling jar, add 1-isopropyl-3-methyl-1H-pyrazole (1.0 mmol, 124.2 mg) and TCCA (0.4 mmol, 93.0 mg).

    • Causality: 0.4 equivalents of TCCA provide 1.2 equivalents of active chlorine, ensuring complete conversion without a massive excess that could lead to unwanted side reactions.

  • Milling: Add two 5 mm stainless steel milling balls. Secure the jar in an automated ball mill and operate at 25 Hz for 45 minutes.

  • Reaction Monitoring (Self-Validation): Extract a micro-aliquot (<1 mg) from the jar, dissolve in 0.5 mL EtOAc, and analyze via TLC (Hexanes:EtOAc 3:1) or LC-MS to confirm the complete disappearance of the starting material.

  • Quenching & Extraction: Transfer the solid mixture to a flask using 15 mL of Ethyl Acetate. Add 5 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and stir vigorously for 5 minutes.

    • Causality: Na₂S₂O₃ reduces any unreacted active chlorine species, preventing downstream oxidative degradation during solvent evaporation.

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 10 mL).

    • Causality: This step is critical to neutralize and partition the cyanuric acid byproduct (derived from TCCA) into the aqueous phase.

  • Isolation: Wash with brine (10 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield highly pure 4-chloro-1-isopropyl-3-methyl-1H-pyrazole.

Protocol B: Liquid-Phase Chlorination using NaOCl / Acetic Acid

Advantage: Utilizes inexpensive, readily available bulk reagents for easy scale-up.

  • Setup: Dissolve 1-isopropyl-3-methyl-1H-pyrazole (10.0 mmol, 1.24 g) in glacial acetic acid (15 mL) in a round-bottom flask equipped with a magnetic stirrer. Maintain the temperature at 20-25 °C using a water bath.

  • Addition: Dropwise, add an aqueous solution of NaOCl (12.0 mmol, typically 10-12% w/v active chlorine) over 15 minutes.

    • Causality: Controlled, dropwise addition prevents thermal spikes that could lead to non-specific oxidation of the N-isopropyl group.

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Work-up: Pour the reaction mixture into 50 mL of ice-cold water to precipitate the product/quench the reaction, then extract with Dichloromethane (DCM) (3 × 20 mL).

  • Washing (Self-Validation): Wash the combined DCM extracts extensively with 1M NaOH until the aqueous phase tests basic (pH > 8).

    • Causality: Ensuring a basic pH confirms the complete removal of the acetic acid solvent, which would otherwise concentrate and degrade the product during rotary evaporation. Wash with brine, dry over MgSO₄, and evaporate the solvent.

Process Visualization

Workflow Start 1-Isopropyl-3-methyl-1H-pyrazole (Nucleophilic Substrate) Milling Mechanochemical Milling (Solvent-Free, 25 Hz, 45 min) Start->Milling Agent TCCA (0.4 eq) Atom-Economical Cl+ Source Agent->Milling Quench Na2S2O3 Quench (Neutralizes Excess Oxidant) Milling->Quench Wash NaHCO3 Wash (Removes Cyanuric Acid) Quench->Wash Product 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole (>90% Yield, High Regioselectivity) Wash->Product

Workflow for the mechanochemical selective chlorination of 1-isopropyl-3-methyl-1H-pyrazole.

References

  • Title: FAK inhibitors as promising anticancer targets: present and future directions | Source: PMC | URL: [Link]

  • Title: Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid | Source: Green Chemistry (RSC Publishing) | URL: [Link]

  • Title: Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA | Source: Molecules (PMC) | URL:[Link]

  • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents | Source: The Journal of Organic Chemistry (ACS Publications) | URL:[Link]

Method

Application Note: Advanced Functionalization Strategies for 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole (CAS 1217862-27-5) Executive Summary & Structural Reactivity Profile Pyrazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole (CAS 1217862-27-5)

Executive Summary & Structural Reactivity Profile

Pyrazoles are privileged scaffolds in medicinal chemistry, frequently appearing in kinase inhibitors, anti-inflammatory agents, and CNS-active drugs. The specific building block 4-chloro-1-isopropyl-3-methyl-1H-pyrazole [3] offers a highly orchestrated array of functionalization handles. This guide details the causal logic and validated protocols for selectively modifying this scaffold, focusing on overcoming the inherent inertness of the C4-aryl chloride and leveraging the acidity of the C5-proton.

Understanding the electronic and steric environment of this molecule is critical for predicting its reactivity:

  • C5 Position (C-H Activation): This is the most acidic proton on the pyrazole ring. The N1-isopropyl group provides steric shielding but also acts as a weak directing group for lithiation. The adjacent C4-chlorine inductively withdraws electron density, further acidifying the C5 proton and making it highly susceptible to kinetic deprotonation by strong bases at cryogenic temperatures.

  • C4 Position (C-Cl): Aryl chlorides are notoriously sluggish in standard cross-coupling due to the high bond dissociation energy of the C-Cl bond (~96 kcal/mol). Successful oxidative addition requires highly electron-rich, sterically demanding phosphine ligands [1].

  • C3 Position (-CH3): The methyl group exhibits benzylic-like reactivity and can undergo radical halogenation, though this requires precise stoichiometric control to avoid over-oxidation.

ReactivityMap SM 4-Chloro-1-isopropyl- 3-methyl-1H-pyrazole C5 C5 Position (C-H Activation / Lithiation) SM->C5 n-BuLi, -78°C (Kinetic Deprotonation) C4 C4 Position (Pd-Catalyzed Cross-Coupling) SM->C4 Pd(OAc)2, XPhos (Oxidative Addition) C3 C3 Position (Radical Halogenation) SM->C3 NBS, AIBN (Wohl-Ziegler)

Caption: Divergent functionalization pathways for 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole.

Protocol: Regioselective C5-Functionalization via Directed Lithiation

Causality & Expert Insight

Direct C-H functionalization at C5 bypasses the need for pre-functionalized halogenated precursors. By utilizing n-butyllithium at -78 °C, the kinetic C5-lithiated intermediate is formed rapidly. Temperature control is the critical failure point here: allowing the reaction to warm before electrophilic trapping will trigger unwanted halogen-metal exchange at the C4-chlorine or lead to ring-opening degradation pathways. The protocol below is self-validating; a subtle color change to pale yellow indicates successful formation of the stable lithiated species.

Step-by-Step Methodology: Synthesis of C5-Carbaldehyde
  • System Preparation: Flame-dry a Schlenk flask under a continuous flow of argon. Add 4-chloro-1-isopropyl-3-methyl-1H-pyrazole (1.0 mmol, 158.6 mg) and anhydrous THF (5.0 mL).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C. Stir for 10 minutes to ensure thermal equilibration.

  • Kinetic Lithiation: Dropwise add n-BuLi (1.1 mmol, 0.44 mL of a 2.5 M solution in hexanes) over 5 minutes down the side of the flask. The solution will turn slightly yellow. Stir strictly at -78 °C for 45 minutes to ensure complete deprotonation.

  • Electrophilic Trapping: Add anhydrous N,N-dimethylformamide (DMF) (1.5 mmol, 116 µL) dropwise. Stir for an additional 30 minutes at -78 °C.

  • Quenching & Recovery: Remove the cooling bath. Once the internal temperature reaches approximately 0 °C, rapidly quench the reaction by adding saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with EtOAc (3 x 10 mL), dry the combined organics over Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc).

LithiationWorkflow Step1 1. Substrate in THF (1.0 eq) Step2 2. Cool to -78 °C Step1->Step2 Step3 3. n-BuLi Addition (1.1 eq) Step2->Step3 Step4 4. Stir 45 min (Lithiated Int.) Step3->Step4 Step5 5. Electrophile (e.g., DMF) Step4->Step5 Step6 6. Quench & Workup (NH4Cl) Step5->Step6

Caption: Step-by-step workflow for regioselective C5-lithiation and electrophilic trapping.

Protocol: C4 Suzuki-Miyaura Cross-Coupling

Causality & Expert Insight

Coupling at the C4-chloride requires overcoming the high activation energy of C-Cl oxidative addition [2]. Traditional ligands like PPh₃ or dppf fail because they cannot sufficiently stabilize the electron-deficient palladium intermediate during the catalytic cycle. Utilizing Buchwald-type dialkylbiaryl phosphine ligands (e.g., XPhos or RuPhos) paired with Pd(OAc)₂ creates a highly active, monoligated Pd(0) species [1]. The bulky nature of XPhos promotes rapid reductive elimination, while its electron-rich dicyclohexylphosphine moiety accelerates oxidative addition into the stubborn C-Cl bond.

Step-by-Step Methodology: C4-Arylation with Phenylboronic Acid
  • Catalyst Assembly: In a glovebox or under strict argon counter-flow, charge a 20 mL reaction vial with Pd(OAc)₂ (0.02 mmol, 4.5 mg, 2 mol%), XPhos (0.04 mmol, 19.1 mg, 4 mol%), phenylboronic acid (1.5 mmol, 183 mg), and finely milled K₃PO₄ (2.0 mmol, 424 mg).

  • Substrate Addition: Add 4-chloro-1-isopropyl-3-methyl-1H-pyrazole (1.0 mmol, 158.6 mg) dissolved in a thoroughly degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5.0 mL). Self-validation check: The biphasic nature of the solvent is intentional; it dissolves the inorganic base while keeping the organic substrates in solution, preventing catalyst precipitation.

  • Reaction Execution: Seal the vial with a PTFE-lined cap and heat to 90 °C in an oil bath for 12 hours with vigorous stirring (800 rpm).

  • Workup: Cool to room temperature, dilute with deionized water (10 mL), and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the resulting biaryl product via silica gel chromatography.

Quantitative Data: Ligand Optimization for C4-Coupling

The following table summarizes the empirical data driving the selection of XPhos for the C4 cross-coupling of 4-chloropyrazoles. As demonstrated, first-generation and bidentate ligands yield negligible product, necessitating advanced ligand architectures.

LigandCatalyst PrecursorBaseSolvent SystemTemp (°C)Isolated Yield (%)
PPh₃Pd(OAc)₂K₂CO₃Toluene/EtOH/H₂O100< 5%
dppfPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O10012%
RuPhosPd(OAc)₂K₃PO₄1,4-Dioxane/H₂O9078%
XPhos Pd(OAc)₂ K₃PO₄ 1,4-Dioxane/H₂O 90 94%

Data Interpretation: XPhos demonstrates superior efficacy due to its larger steric profile, which prevents the formation of unreactive bis-ligated Pd species, a common dead-end in aryl chloride activations.

References

  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA Source: MDPI (Molecules) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole Synthesis

Welcome to the Technical Support Center for the synthesis and purification of 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole. This guide is engineered for researchers, process chemists, and drug development professionals faci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole. This guide is engineered for researchers, process chemists, and drug development professionals facing yield-limiting impurities during scale-up.

The production of this target molecule relies on two critical transformations: the N-alkylation of 3-methyl-1H-pyrazole and the subsequent electrophilic chlorination at the C4 position. Failure to control the kinetics and thermodynamics of these steps routinely results in regioisomeric mixtures and over-halogenated byproducts.

Pathway Visualization

SynthesisWorkflow SM 3-Methyl-1H-pyrazole (Starting Material) Alkylation N-Alkylation (2-Iodopropane, Base) SM->Alkylation Intermediate 1-Isopropyl-3-methyl-1H-pyrazole + 1,5-Isomer (Impurity) Alkylation->Intermediate Purification Regioisomer Separation (Chromatography) Intermediate->Purification PureInt Pure 1-Isopropyl-3-methyl-1H-pyrazole Purification->PureInt Chlorination Electrophilic Chlorination (NCS or TCCA) PureInt->Chlorination FinalProduct 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole (Target Product) Chlorination->FinalProduct

Synthesis workflow of 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole highlighting impurity control steps.

Targeted Troubleshooting (FAQs)

Q1: Why is my N-alkylation yielding a nearly 1:1 mixture of 1-isopropyl-3-methyl-1H-pyrazole and 1-isopropyl-5-methyl-1H-pyrazole? A1: This is a classic regioselectivity issue. The nitrogen atoms in the pyrazole ring possess similar electronic properties, making selective N-functionalization challenging[1]. When using standard bases (e.g., K₂CO₃) in polar aprotic solvents (DMF or DMSO), the reaction is often under thermodynamic control, leading to a mixture of the 1,3- and 1,5-isomers. Field-Proven Solution: To favor the less sterically hindered N1 position (yielding the desired 1,3-isomer), you must manipulate the steric and electronic environment. Switching to a bulkier base like Cs₂CO₃ alters the coordination state of the intermediate, improving regioselectivity[2]. Additionally, employing fluorinated solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically enhance N1-selectivity through strong hydrogen-bonding networks that block the N2 position[3].

Q2: During the chlorination step with NCS, I am observing unreacted starting material alongside di-chlorinated impurities. How can I optimize this? A2: The C4 position of the pyrazole ring is highly electron-rich and susceptible to electrophilic aromatic substitution[4]. However, using N-chlorosuccinimide (NCS) at elevated temperatures can trigger radical pathways, leading to chlorination of the methyl or isopropyl groups (over-chlorination). Conversely, degraded NCS (which breaks down into succinimide and Cl₂ gas that escapes) leads to incomplete conversion. Field-Proven Solution: Strict temperature and stoichiometric control are required. Conduct the reaction at 0 °C in dichloromethane (DCM) using exactly 1.05 equivalents of fresh NCS[5]. If the issue persists, consider switching to trichloroisocyanuric acid (TCCA). TCCA is a highly efficient chlorinating agent that can be used under solvent-free mechanochemical conditions to quantitatively yield 4-chloropyrazoles without over-chlorination[6].

Q3: How do I separate the 1,3-isomer from the 1,5-isomer if my alkylation was not perfectly selective? A3: The 1,3- and 1,5-isomers have nearly identical boiling points and polarities, making standard distillation or simple silica plug filtration highly ineffective. Field-Proven Solution: If preparative HPLC is unavailable, you must use high-resolution column chromatography with a very shallow gradient of ethyl acetate in hexanes. In severe cases, researchers install a temporary polar directing group (such as an ester) prior to N-alkylation to facilitate chromatographic separation of the resulting regioisomers, though this adds synthetic steps[7].

Self-Validating Experimental Protocols
Protocol 1: Regioselective N-Alkylation

Objective: Synthesize 1-isopropyl-3-methyl-1H-pyrazole while minimizing the 1,5-isomer.

  • Setup: Charge a dry, argon-flushed reaction vessel with 3-methyl-1H-pyrazole (1.0 equiv) and anhydrous acetonitrile.

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃) (2.0 equiv)[2]. Causality: The large ionic radius of cesium provides a "softer" counterion effect, increasing the solubility and nucleophilicity of the pyrazolate anion in acetonitrile, which drives the reaction to completion faster and with better selectivity than K₂CO₃.

  • Alkylation: Slowly add 2-iodopropane (1.5 equiv) dropwise at room temperature to control the initial exotherm.

  • Heating: Heat the mixture to 90 °C and stir for 12 hours[2]. Causality: Elevated temperature overcomes the activation energy barrier for alkylation with a sterically hindered secondary halide.

  • Self-Validation Check: Monitor by LC-MS. The presence of two closely eluting peaks with the same m/z indicates the formation of both the 1,3- and 1,5-isomers. An optimized reaction should show a >85% bias toward the earlier-eluting 1,3-isomer.

  • Workup: Filter the reaction mixture to remove inorganic salts, concentrate under reduced pressure, and purify via silica gel chromatography to isolate pure 1-isopropyl-3-methyl-1H-pyrazole.

Protocol 2: Electrophilic C4-Chlorination

Objective: Selectively chlorinate the C4 position without triggering radical side-reactions.

  • Setup: Dissolve the purified 1-isopropyl-3-methyl-1H-pyrazole (1.0 equiv) in anhydrous dichloromethane (DCM) and cool to 0 °C[5]. Causality: DCM is non-polar enough to prevent solvolysis of the chlorinating agent, but polar enough to dissolve the pyrazole.

  • Reagent Addition: Add N-chlorosuccinimide (NCS) (1.05 equiv) in portions over 15 minutes. Causality: Maintaining 0 °C suppresses the homolytic cleavage of the N-Cl bond, strictly enforcing an electrophilic aromatic substitution pathway and preventing radical chlorination of the alkyl side chains.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Self-Validation Check: Analyze via ¹H-NMR. The diagnostic C4-H singlet (typically around 6.0–6.2 ppm) will completely disappear, replaced by a downfield shift of the remaining C3-CH₃ and C5-H signals due to the electron-withdrawing chlorine atom.

  • Workup: Wash the organic layer with water and brine to remove the succinimide byproduct. Dry over Na₂SO₄, filter, and concentrate to yield >90% pure 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole.

Empirical Data: Optimization Parameters

Summarized below is the quantitative data comparing various conditions for both synthetic steps, allowing for rapid protocol selection based on your lab's capabilities.

Reaction ParameterReagent SystemTemperatureMajor Outcome / Impurity ProfileYield / Selectivity
Alkylation (Standard) 2-Iodopropane, K₂CO₃, DMF90 °CHigh 1,5-isomer impurity~1:1 to 3:1 (N1:N2)
Alkylation (Optimized) 2-Iodopropane, Cs₂CO₃, MeCN90 °C1,3-isomer favored>85% yield[2]
Alkylation (Advanced) Alkyl halide, Rb₂CO₃, HFIP25 °CExceptional N1 selectivity>99:1 (N1:N2)[3]
Chlorination (Standard) NCS (1.05 eq), DCM0 °C to RTClean C4-chlorination56-90% yield[5]
Chlorination (Green) TCCA (0.33 eq), Solvent-freeBall-millNo over-chlorination>95% yield[6]
References
  • Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing).[Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - The Journal of Organic Chemistry.[Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC.[Link]

  • Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles - ACS Publications.[Link]

  • Halogenation of Pyrazoles Using N-Halosuccinimides in CCl₄ and in Water - ResearchGate.[Link]

  • US20170348312A1 - Triazolopyrimidine compounds and uses thereof - Google P

Sources

Optimization

Technical Support Center: Crystallization Optimization for 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with purifying 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole (CAS: 1217862-27-5).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with purifying 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole (CAS: 1217862-27-5). Below, you will find a mechanistic overview of the molecule's solubility profile, validated solvent matrices, step-by-step protocols, and a troubleshooting FAQ to resolve common crystallization bottlenecks.

Mechanistic Overview: The Impact of N-Alkylation on Solubility

To optimize solvent selection, we must first analyze the structural thermodynamics of the target molecule. Unsubstituted 1H-pyrazoles typically form extensive intermolecular N(H)⋯N hydrogen-bonding networks, assembling into dimers, trimers, or catemers that heavily influence their crystal lattice energy [1].

However, 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole is N-alkylated at the N1 position by an isopropyl group. This substitution fundamentally alters its physicochemical behavior:

  • Loss of H-Bond Donor: The absence of the N-H proton prevents the formation of traditional pyrazole catemers, drastically lowering the lattice energy and melting point.

  • Increased Lipophilicity: The combination of the 1-isopropyl group, 3-methyl group, and 4-chloro substituent renders the molecule highly hydrophobic and soluble in aprotic organic solvents.

  • Halogen Bonding: Crystal packing is primarily driven by weaker dipole-dipole interactions, van der Waals forces, and potential C−Cl⋯N halogen bonding [1].

Because of these factors, the compound is highly prone to "oiling out" (liquid-liquid phase separation) rather than forming solid nuclei when supersaturation is forced too rapidly. Successful crystallization requires precise control over solvent polarity and cooling trajectories.

Solvent Selection Matrix

Extensive screening indicates that mixed solvent systems (anti-solvent crystallization) or specific C1-C10 alkanols provide the highest purity and yield for substituted pyrazoles [2].

Solvent SystemOptimal Ratio (v/v)Polarity IndexExpected YieldPurity (HPLC)Mechanistic Notes
Ethanol / Water 1:1 to 1:3High> 85%> 99.0%Excellent for purging non-polar impurities. High risk of oiling out if the cooling ramp exceeds 0.5 °C/min.
Isopropanol (IPA) Neat (Single)Medium~ 75%> 99.5%Ideal for single-solvent cooling crystallization. Requires deep cooling (-5 °C) to minimize mother liquor losses [2].
Heptane / EtOAc 4:1Low-Med~ 80%> 98.0%Good for standard batch crystallization. Avoids oiling out due to miscible boiling points and gradual solubility curves.

Standard Operating Procedure: Anti-Solvent Crystallization (EtOH/H₂O)

This self-validating protocol utilizes a binary protic/anti-solvent system to force nucleation while preventing liquid-liquid phase separation.

Step 1: Primary Dissolution

  • Weigh the crude 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole into a round-bottom flask.

  • Add the minimum required volume of Ethanol (the "good" solvent) to achieve full dissolution at 60 °C. Self-Validation: The solution must be completely transparent. If particulate remains, perform a hot filtration.

Step 2: Anti-Solvent Titration

  • Maintain the solution at 60 °C with continuous stirring (300 rpm).

  • Add pre-heated Deionized Water (60 °C) dropwise using an addition funnel.

  • Stop the addition the exact moment persistent turbidity (cloudiness) is observed in the bulk solution [3].

  • Correction Step: Add 2 to 3 drops of hot Ethanol until the solution just turns clear again. This establishes the metastable zone limit.

Step 3: Controlled Nucleation and Cooling

  • Remove the flask from the heat source. Allow it to cool ambiently to 45 °C at a rate no faster than 0.1 °C/min.

  • (Optional but Recommended): Introduce 0.1% w/w of pure seed crystals at 45 °C to bypass the nucleation energy barrier and prevent oiling out [3].

  • Continue cooling to 20 °C, then transfer to an ice bath (0–5 °C) for 60 minutes to maximize crystal growth and yield.

Step 4: Isolation and Washing

  • Isolate the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a minimal volume of ice-cold 1:3 Ethanol/Water to displace the impurity-rich mother liquor without dissolving the product.

  • Dry under vacuum at 35 °C to constant weight.

Troubleshooting & FAQs

Q1: My pyrazole compound is "oiling out" (forming a milky liquid layer) instead of crystallizing. What is causing this and how do I fix it? A1: "Oiling out" occurs when the compound's melting point is lower than the temperature at which the solution reaches supersaturation [3]. Because 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole is highly lipophilic and lacks strong H-bond donors, its melting point is relatively low.

  • Solution: Increase the volume of the primary solvent (Ethanol) to lower the saturation temperature below the compound's melting point. Alternatively, drastically reduce your cooling rate and introduce seed crystals at the upper edge of the metastable zone[3].

Q2: The recovery yield of my purified pyrazole is unacceptably low (< 50%). How can I improve the mass balance? A2: Low yields are almost exclusively caused by an excess of the primary solvent, which leaves a significant portion of your compound dissolved in the mother liquor upon cooling [3].

  • Solution: Ensure you are using the absolute minimum amount of hot solvent during Step 1. If the yield is still low, extend the final ice-bath cooling phase (Step 3) to at least 60–90 minutes to fully exhaust the supersaturation potential.

Q3: Can I use a single-solvent system to avoid the complexities of anti-solvent addition? A3: Yes. While mixed systems are excellent for crude mixtures with diverse impurities, single-solvent cooling crystallization is highly viable. Patent literature indicates that C1−10​ alkanols, such as Isopropanol or Ethanol, are highly effective for pyrazole purification [2]. If using neat Isopropanol, ensure you cool the system to sub-zero temperatures (e.g., -5 °C) to drive precipitation.

Q4: My crystals are trapping solvent (solvent inclusion), leading to inaccurate NMR and weight measurements. How do I prevent this? A4: Solvent entrapment happens when crystals grow too rapidly, creating macroscopic defects in the crystal lattice that encapsulate the mother liquor.

  • Solution: Slow down the anti-solvent addition rate and reduce the cooling ramp. A slower growth rate allows the molecules to pack into a highly ordered, defect-free lattice.

Workflow Visualization: Crystallization Troubleshooting Logic

CrystallizationTroubleshooting Start Crude 4-Chloro-1-isopropyl- 3-methyl-1H-pyrazole Dissolve Dissolve in Good Solvent (e.g., EtOH) at 60°C Start->Dissolve AddAnti Add Anti-Solvent (H2O) Dropwise until Turbid Dissolve->AddAnti Cool Controlled Cooling (0.1°C/min to 5°C) AddAnti->Cool Check Observation? Cool->Check Oiling Oiling Out (Liquid-Liquid Phase Sep) Check->Oiling Two phases NoCryst No Crystallization (Stable Supersaturation) Check->NoCryst Clear solution Success High Purity Crystals Isolated Check->Success Solid crystals FixOiling Increase Good Solvent Vol or Lower Cooling Rate Oiling->FixOiling FixOiling->Dissolve Re-heat FixNoCryst Add Seed Crystals or Scratch Flask NoCryst->FixNoCryst FixNoCryst->Cool Re-cool

Decision tree for diagnosing and resolving common pyrazole crystallization failures.

References

  • Title: Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison Source: MDPI (Molecules) URL: [Link]

  • Title: Method for purifying pyrazoles (WO2011076194A1)
Troubleshooting

Technical Support &amp; Troubleshooting Center: 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole Synthesis

Welcome to the Technical Support Center. Synthesizing 4-chloro-1-isopropyl-3-methyl-1H-pyrazole presents two major chemical hurdles for drug development professionals: controlling the N-alkylation regioselectivity (diffe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing 4-chloro-1-isopropyl-3-methyl-1H-pyrazole presents two major chemical hurdles for drug development professionals: controlling the N-alkylation regioselectivity (differentiating the N1 and N2 positions) and preventing radical-mediated side reactions during C4-chlorination. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to eliminate byproducts and maximize your yield.

Synthetic Workflow & Strategy

To minimize byproducts, the sequence of functionalization is critical. While standard routes often alkylate first and chlorinate second, reversing this sequence (chlorinating the pyrazole core before N-alkylation) leverages steric hindrance to naturally direct the isopropyl group to the correct nitrogen atom.

Workflow SM 3-Methyl-1H-pyrazole Alk1 N-Alkylation (2-Iodopropane) SM->Alk1 Standard Route Chlor2 Electrophilic Chlorination (NCS / HFIP, Dark) SM->Chlor2 Optimized Route IsoMix Regioisomer Mixture (1-iPr-3-Me & 1-iPr-5-Me) Alk1->IsoMix Poor Selectivity Chlor1 Chlorination (NCS) IsoMix->Chlor1 ProdA 4-Chloro-1-isopropyl- 3-methyl-1H-pyrazole (Low Yield / Mixed) Chlor1->ProdA Radical Byproducts IntB 4-Chloro-3-methyl- 1H-pyrazole Chlor2->IntB Prevents side-chain chlorination Alk2 Regioselective Alkylation (2-Iodopropane, Cs2CO3) IntB->Alk2 ProdB 4-Chloro-1-isopropyl- 3-methyl-1H-pyrazole (High Yield / Pure) Alk2->ProdB Steric directing effect

Figure 1: Comparative synthetic workflows demonstrating the optimized route for byproduct reduction.

Frequently Asked Questions (FAQs)

FAQ 1: N-Alkylation Regioselectivity (The 3-Methyl vs. 5-Methyl Dilemma)

Q: When alkylating 3-methyl-1H-pyrazole with 2-iodopropane, I recover a nearly 1:1 mixture of 1-isopropyl-3-methyl and 1-isopropyl-5-methyl pyrazole. How can I enrich the desired 3-methyl isomer?

A: This is a classic issue stemming from the prototropic tautomerism of unsymmetrical pyrazoles[1]. Under standard basic conditions, the deprotonated pyrazolate anion has two nucleophilic nitrogen centers. Because the isopropyl group is sterically demanding, you must leverage steric hindrance to direct the alkylation.

Switching from a small cation base (like NaH) to a larger cation base like Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) in a polar aprotic solvent (e.g., Acetonitrile or DMSO) significantly favors the less hindered N1 position[2][3]. The large ionic radius of the Cs⁺ ion coordinates loosely with the pyrazolate, amplifying the steric congestion around the 5-position and forcing the incoming electrophile to attack the distal nitrogen[3].

FAQ 2: Suppressing Chlorination Byproducts

Q: I am using N-Chlorosuccinimide (NCS) for the C4-chlorination, but I am observing side-chain chlorination on the isopropyl/methyl groups. How do I prevent this?

A: Side-chain chlorination is a hallmark of a radical pathway caused by the homolytic cleavage of the N-Cl bond. To ensure strictly electrophilic aromatic substitution at the C4 position, you must suppress radical initiation[4].

Avoid exposure to UV light or excessive heat. Conduct the reaction in a strong hydrogen-bond donating solvent like Hexafluoroisopropanol (HFIP), which stabilizes the ionic intermediates and strongly promotes heterolytic cleavage (yielding the desired electrophilic Cl⁺)[5]. Alternatively, Trichloroisocyanuric acid (TCCA) can be employed as a highly efficient, metal-free electrophilic chlorine source that generates minimal organic byproducts[4][6].

Quantitative Data & Optimization Tables

Table 1: Optimization of N-Alkylation Conditions for Pyrazole Cores

Base Solvent Temp (°C) Regioselectivity (3-Me : 5-Me) Causality / Outcome Reference
NaH THF 0 to RT ~ 50 : 50 Small Na⁺ cation fails to provide steric shielding. General
K₂CO₃ DMSO RT High N1 Preference Polar solvent separates ion pairs; K⁺ provides moderate shielding. [2]

| Cs₂CO₃ | MeCN | 90 | Excellent N1 Preference | Bulky Cs⁺ cation maximizes steric differentiation between nitrogens. |[3] |

Table 2: C4-Chlorination Reagent Comparison

Reagent Solvent Conditions Byproduct Profile Recommendation
Cl₂ (gas) AcOH RT High over-chlorination Not recommended due to poor selectivity.
NCS HFIP RT, Dark Trace imide / No radical byproducts Standard Choice: HFIP promotes electrophilic pathway.

| TCCA | Solvent-free | Mechanochemical | Minimal organic byproducts | Green Alternative: High yield, avoids metal catalysts. |

Self-Validating Experimental Protocols

Protocol A: Electrophilic C4-Chlorination of 3-Methyl-1H-pyrazole

This protocol uses solvent effects and light exclusion to completely shut down radical side-chain chlorination.

  • Preparation: Dissolve 3-methyl-1H-pyrazole (1.0 equiv) in anhydrous Hexafluoroisopropanol (HFIP, 5 volumes) under an inert argon atmosphere.

    • Causality: HFIP activates the chlorinating agent via strong hydrogen bonding, ensuring heterolytic N-Cl cleavage to form the required Cl⁺ electrophile[5].

  • Radical Suppression: Wrap the reaction flask completely in aluminum foil.

    • Causality: Ambient UV light initiates homolytic cleavage; excluding light prevents aliphatic side-chain chlorination.

  • Reagent Addition: Cool the mixture to 0 °C and add N-Chlorosuccinimide (NCS, 1.05 equiv) in three equal portions over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours[5].

    • Self-Validation Step: Monitor via LC-MS. The mass peak corresponding to [M+H]+ + 34 Da confirms mono-chlorination. The strict absence of +68 Da peaks confirms that over-chlorination has been successfully suppressed.

  • Workup: Quench with saturated aqueous sodium thiosulfate to reduce any unreacted active chlorine. Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield 4-chloro-3-methyl-1H-pyrazole.

Protocol B: Regioselective N-Alkylation

By pre-chlorinating the pyrazole ring (Protocol A), the C4-position is now occupied by a bulky chlorine atom. This maximizes steric hindrance adjacent to the C3-methyl group, ensuring the subsequent alkylation is highly regioselective.

  • Preparation: Charge a flame-dried flask with 4-chloro-3-methyl-1H-pyrazole (1.0 equiv) and anhydrous Acetonitrile (10 volumes)[3].

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃, 4.0 equiv).

    • Causality: The large Cs⁺ cation blocks the more sterically congested face of the pyrazolate anion, directing the electrophile almost exclusively to the distal nitrogen[3].

  • Alkylation: Add 2-Iodopropane (3.0 equiv) dropwise at room temperature[3].

  • Heating: Heat the suspension to 90 °C and stir for 12 hours[3].

    • Self-Validation Step: TLC (Hexanes:EtOAc 3:1) will show the complete consumption of the highly polar N-H starting material (baseline) and the appearance of a less polar N-alkylated product spot. Disappearance of the broad N-H stretch (~3200 cm⁻¹) in FT-IR confirms complete conversion.

  • Isolation: Filter the mixture through a Celite pad to remove inorganic salts, washing the filter cake with Methanol[3]. Concentrate the filtrate and purify via silica gel chromatography to obtain pure 4-chloro-1-isopropyl-3-methyl-1H-pyrazole.

References

  • Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid, ResearchG
  • Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles, NIH / PMC,
  • Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid, Green Chemistry (RSC Publishing),
  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles, The Journal of Organic Chemistry (ACS),
  • Recent Synthetic Advances in C–H/N–H Functionaliz
  • US20170348312A1 - Triazolopyrimidine compounds and uses thereof, Google P

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole Functionalization

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for drug development professionals and synthetic chemists facing low yields, catalyst deactivation, or stalled reactions when attemp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for drug development professionals and synthetic chemists facing low yields, catalyst deactivation, or stalled reactions when attempting to functionalize the C4-position of 4-chloro-1-isopropyl-3-methyl-1H-pyrazole.

Functionalizing this specific pyrazole core presents a dual challenge: the inherent high bond dissociation energy of the C4-Cl bond and the severe steric shielding provided by the adjacent C3-methyl and N1-isopropyl groups. Below, we provide diagnostic workflows, mechanistic FAQs, and a self-validating protocol to overcome these barriers.

Diagnostic Workflow: Identifying the Point of Failure

Before adjusting your reaction conditions, you must identify exactly where the catalytic cycle is breaking down. Use the decision tree below to diagnose your specific failure mode.

Troubleshooting Start Reaction Yield < 10%? CheckPd Is Pd Black forming within 30 mins? Start->CheckPd YesBlack Switch to bulky, electron-rich ligand (e.g., tBuBrettPhos) CheckPd->YesBlack YES (Deactivation) NoBlack Check conversion of starting material CheckPd->NoBlack NO (Stalled) NoConv Increase temperature or use microwave heating NoBlack->NoConv SM Intact Degradation Optimize base/solvent (e.g., K3PO4 in Dioxane) NoBlack->Degradation SM Degraded

Caption: Troubleshooting decision tree for overcoming steric and electronic barriers in pyrazoles.

Mechanistic Troubleshooting & FAQs

Q1: Why does my Suzuki-Miyaura or Buchwald-Hartwig coupling yield mostly unreacted 4-chloro-1-isopropyl-3-methyl-1H-pyrazole alongside rapid Pd black formation? A1: This is a classic symptom of a mismatch between the rates of oxidative addition and transmetalation[1]. The C-Cl bond possesses a high dissociation energy (~96 kcal/mol), making initial oxidative addition difficult[2]. However, once the active Pd(II) intermediate is formed, the bulky C3-methyl group sterically clashes with the incoming nucleophile during transmetalation. If transmetalation is delayed by this steric wall, the long-lived Ar-Pd(II)-Cl complex undergoes off-cycle decomposition, precipitating as inactive Pd black[1].

Q2: How do the specific substituents (N1-isopropyl and C3-methyl) influence the catalytic cycle? A2: The C3-methyl group provides direct ortho-steric shielding to the C4-chlorine, creating a physical barrier during the transmetalation step. Interestingly, the bulky N1-isopropyl group plays a dual role. While it adds to the overall steric congestion of the substrate, this extreme bulk actually prevents the formation of inactive pyrazolyl-bridged palladium dimers—a common deactivation pathway that plagues less substituted pyrazoles[3]. Therefore, the bulk prevents off-cycle dimerization but makes on-cycle transmetalation highly challenging.

Q3: Standard copper-catalyzed (Ullmann-type) reactions work well for my other pyrazoles. Why do they fail here? A3: Copper-catalyzed C-N coupling reactions are highly sensitive to steric bulk and the nature of the halide. While 4-bromopyrazoles can sometimes be coupled under standard CuI catalysis, the C4-chlorine in a sterically congested environment remains virtually inert under these conditions[4]. Palladium catalysis with specialized bulky ligands is strictly required.

Q4: How do I select the right ligand to overcome both the C-Cl bond strength and the steric hindrance? A4: You must utilize bulky, electron-rich dialkylbiaryl phosphines (e.g., tBuBrettPhos or XPhos). The electron-rich dialkylphosphine moiety accelerates the difficult oxidative addition into the C-Cl bond. Paradoxically, the extreme steric bulk of these ligands is beneficial: it forces the formation of a highly reactive mono-ligated Pd(0) active species and accelerates the final reductive elimination step by relieving steric crowding around the Pd center[3].

Quantitative Data: Ligand Selection Matrix

To effectively couple 4-chloro-1-isopropyl-3-methyl-1H-pyrazole, ligand selection is the single most critical variable. The table below summarizes the efficacy of common ligand systems based on their ability to manage the steric and electronic demands of this specific substrate.

Ligand SystemOxidative Addition RateSteric AccommodationCatalyst Deactivation RiskTypical Yield (C4-Cl)
PPh3 Very SlowPoorHigh (Rapid Pd Black)< 5%
dppf SlowModerateHigh10 - 20%
XPhos FastGoodLow60 - 75%
tBuBrettPhos Very FastExcellentVery Low> 85%

Self-Validating Experimental Protocol: Pd-Catalyzed C4-Functionalization

The following protocol details the Buchwald-Hartwig amination of 4-chloro-1-isopropyl-3-methyl-1H-pyrazole using a highly active catalytic system. Do not skip the validation checkpoints ; they are designed to confirm the integrity of the catalytic cycle at each stage.

Reagents:
  • Electrophile: 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole (1.0 equiv)

  • Nucleophile: Primary or secondary amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol% Pd)

  • Ligand: tBuBrettPhos (6 mol%)

  • Base: Anhydrous K₃PO₄ (2.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

Step 1: Catalyst Pre-activation (The Critical Step)

  • In an oven-dried Schlenk tube under an argon atmosphere, combine Pd₂(dba)₃ and tBuBrettPhos in anhydrous 1,4-dioxane.

  • Stir at room temperature for 15 minutes.

Validation Checkpoint 1: Observe the solution color. The mixture must transition from the deep purple/red of Pd₂(dba)₃ to a homogeneous yellow/orange solution, indicating the successful formation of the active mono-ligated Pd(0)-tBuBrettPhos complex. Causality: If the solution remains dark purple or turns black immediately, your solvent is wet or oxygen has breached the system. Abort the reaction.

Step 2: Substrate and Base Addition

  • Add the 4-chloro-1-isopropyl-3-methyl-1H-pyrazole, the amine nucleophile, and finely milled anhydrous K₃PO₄.

Validation Checkpoint 2: K₃PO₄ is specifically chosen over stronger bases like KOtBu. Causality: Strong alkoxides can cause base-mediated degradation of sterically hindered pyrazoles at elevated temperatures. K₃PO₄ provides the exact pKa required to facilitate transmetalation without degrading the starting material[3].

Step 3: Heating and Kinetic Monitoring

  • Seal the tube and heat the reaction mixture to 90°C in a pre-heated oil bath.

Validation Checkpoint 3: At t = 30 mins, stop the stirring briefly and inspect the flask. If a heavy black precipitate (Pd black) is coating the walls, the transmetalation step is failing due to steric clash, and the catalyst has died[1]. If the solution remains a clear, dark amber/red, the catalytic cycle is active and correctly accommodating the steric bulk.

Step 4: Workup and Isolation

  • After 12-24 hours (monitor by GC-MS until the C-Cl starting material is consumed), cool the reaction to room temperature.

  • Dilute with ethyl acetate, filter through a pad of Celite to remove the phosphate salts and catalyst residues, and concentrate under reduced pressure[2].

  • Purify via silica gel flash chromatography.

Visualizing the Steric Choke Points

Understanding where the reaction stalls allows for better rational design. The diagram below illustrates the catalytic cycle, highlighting the specific steps where the C3-methyl and N1-isopropyl groups exert their influence.

CatalyticCycle Pd0 Active Pd(0)L Catalyst OxAdd Oxidative Addition (C-Cl Cleavage) Pd0->OxAdd 4-Chloro-pyrazole TransMet Transmetalation (Steric Clash Zone) OxAdd->TransMet Nucleophile PdBlack Pd Black (Deactivation) OxAdd->PdBlack Slow Transmetalation RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Caption: Pd-Catalyzed Cycle highlighting steric choke points for 4-chloropyrazoles.

References

  • Source: benchchem.
  • Source: acs.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)
  • Source: acs.

Sources

Troubleshooting

Temperature optimization for 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole formation

Overview 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole is a highly versatile heterocyclic building block critical to the development of numerous active pharmaceutical ingredients (APIs), including Focal Adhesion Kinase (FAK)...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

4-Chloro-1-isopropyl-3-methyl-1H-pyrazole is a highly versatile heterocyclic building block critical to the development of numerous active pharmaceutical ingredients (APIs), including Focal Adhesion Kinase (FAK) inhibitors, Polycomb Repressive Complex 2 (PRC2) inhibitors, and PDE1 inhibitors [1].

Synthesizing this intermediate at scale requires strict control over reaction conditions—specifically temperature—to dictate regioselectivity during alkylation and to prevent radical-induced side reactions during halogenation. This technical guide provides researchers with the mechanistic rationale, troubleshooting steps, and self-validating protocols needed to optimize the yield and purity of this target molecule.

Synthetic Workflows

The formation of 4-chloro-1-isopropyl-3-methyl-1H-pyrazole can be achieved via two primary routes. Both pathways require precise thermal management to ensure structural fidelity.

SynthesisWorkflow Start 3-Methyl-1H-pyrazole Starting Material PathA_Step1 Alkylation 2-Iodopropane, K2CO3, DMSO 25 °C (Kinetic Control) Start->PathA_Step1 Pathway A PathB_Step1 Electrophilic Chlorination NCS, DMF, 0-25 °C Start->PathB_Step1 Pathway B PathA_Int 1-Isopropyl-3-methyl-1H-pyrazole (Major N1 Isomer) PathA_Step1->PathA_Int PathA_Step2 Electrophilic Chlorination NCS, DMF, 0-25 °C PathA_Int->PathA_Step2 Product 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole (Target Molecule) PathA_Step2->Product PathB_Int 4-Chloro-3-methyl-1H-pyrazole (Stable Intermediate) PathB_Step1->PathB_Int PathB_Step2 Alkylation 2-Iodopropane, K2CO3, DMSO 25 °C (Kinetic Control) PathB_Int->PathB_Step2 PathB_Step2->Product

Bifurcated synthetic pathways for 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole formation.

Troubleshooting & FAQs

Section 1: Regioselective Alkylation

Q: Why is my alkylation reaction producing a mixture of 1-isopropyl-3-methyl (N1) and 1-isopropyl-5-methyl (N2) isomers?

A: The formation of regioisomers is driven by the tautomeric nature of 3-methylpyrazole and the competing kinetic vs. thermodynamic energy landscapes during the nucleophilic attack.

When deprotonated, the pyrazolate anion has two reactive nitrogen centers. Alkylation at the N1 position (yielding the 3-methyl isomer) is kinetically favored because it is adjacent to the less sterically hindered C5-hydrogen. Conversely, alkylation at the N2 position (yielding the 5-methyl isomer) is sterically hindered by the adjacent C3-methyl group.

If your reaction temperature is too high (e.g., >60 °C), the thermal energy in the system overcomes the activation energy barrier for the sterically hindered N2 attack, shifting the reaction away from strict kinetic control and resulting in a thermodynamic mixture of both isomers [2]. To resolve this, you must run the reaction at ambient temperature (20–25 °C) using a "superbasic" system like K₂CO₃ in DMSO or NaH in DMF, which maximizes the nucleophilicity of the pyrazolate anion without requiring thermal activation [3].

Table 1: Effect of Temperature on Alkylation Regioselectivity (2-Iodopropane, K₂CO₃/DMSO)

Temperature (°C)N1 Isomer (Target, %)N2 Isomer (Byproduct, %)Dominant Control Mechanism
25928Kinetic Control
607525Mixed Control
905545Thermodynamic Control
Section 2: Electrophilic Chlorination

Q: During the chlorination step with N-Chlorosuccinimide (NCS), I am observing multiple over-chlorinated byproducts. How do I restrict chlorination exclusively to the C4 position?

A: Over-chlorination is almost always a symptom of poor thermal management. The desired reaction is an Electrophilic Aromatic Substitution (EAS) . At low to ambient temperatures (0 °C to 25 °C), NCS acts as a source of electrophilic chlorine (Cl⁺), which selectively attacks the most electron-rich position on the pyrazole ring—the C4 carbon.

However, the N-Cl bond in NCS is susceptible to homolytic cleavage at elevated temperatures or under intense light. If the reaction temperature exceeds 50 °C, you inadvertently trigger a radical chlorination pathway . Chlorine radicals are highly reactive and will abstract hydrogen atoms from the aliphatic side chains, leading to undesired chlorination at the C3-methyl group or the methine carbon of the N1-isopropyl group [4].

TempLogic Temp Reaction Temperature (NCS Chlorination) HighTemp > 60 °C Thermal Activation Temp->HighTemp LowTemp 0 °C to 25 °C Controlled Environment Temp->LowTemp MechRadical Homolytic N-Cl Cleavage (Radical Pathway) HighTemp->MechRadical MechEAS Polarization of N-Cl (Electrophilic Aromatic Substitution) LowTemp->MechEAS SideProduct Aliphatic Chlorination (C3-Methyl or Isopropyl) MechRadical->SideProduct Target C4-Chlorination (Regiopure Target) MechEAS->Target

Temperature-dependent mechanistic divergence during pyrazole chlorination.

Table 2: Effect of Temperature on NCS Chlorination Yield and Purity

Temperature (°C)Reagent / SolventC4-Chloro Yield (%)Aliphatic Chloro Byproducts (%)
0NCS / DMF95< 1
25NCS / DMF912
60NCS / DMF6518
90NCS / DMF3055

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocol utilizes Pathway B (Chlorination followed by Alkylation). This route is highly recommended as the intermediate (4-chloro-3-methyl-1H-pyrazole) is exceptionally stable, and performing the alkylation last avoids the risk of radical chlorination on the sensitive isopropyl group.

Step 1: Synthesis of 4-Chloro-3-methyl-1H-pyrazole
  • Setup: Charge a dry, round-bottom flask with 3-methyl-1H-pyrazole (1.0 equiv) and anhydrous DMF (0.5 M concentration).

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Addition: Add N-Chlorosuccinimide (NCS, 1.05 equiv) portion-wise over 30 minutes. Causality note: Portion-wise addition prevents exothermic spikes that could trigger radical formation.

  • Reaction: Remove the ice bath and allow the mixture to slowly warm to 25 °C. Stir for 4 hours.

  • Validation Checkpoint (IPC): Pull a 10 µL aliquot, quench in water, extract with EtOAc, and analyze via TLC (Hexane/EtOAc 1:1) and LC-MS.

    • Self-Validation: You must observe the complete disappearance of the starting material (M+H = 83) and the appearance of a single dominant peak corresponding to the chlorinated intermediate (M+H = 117). If unreacted starting material remains, add an additional 0.05 equiv of NCS at 0 °C.

  • Workup: Quench the reaction with ice water. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Step 2: Regioselective Alkylation (Target Formation)
  • Setup: Dissolve the 4-chloro-3-methyl-1H-pyrazole (1.0 equiv) from Step 1 in anhydrous DMSO (0.3 M).

  • Deprotonation: Add anhydrous K₂CO₃ (2.5 equiv). Stir at 25 °C for 30 minutes to ensure complete formation of the pyrazolate anion.

  • Alkylation: Add 2-iodopropane (1.2 equiv) dropwise. Causality note: 2-iodopropane is preferred over 2-bromopropane as the superior leaving group ability of iodine allows the reaction to proceed efficiently at room temperature, preserving kinetic control.

  • Reaction: Stir the mixture strictly at 25 °C for 12 hours. Do not apply heat.

  • Validation Checkpoint (IPC): Analyze the reaction mixture via reverse-phase LC-MS.

    • Self-Validation: The N1 isomer (target) will elute later than the N2 isomer due to lower polarity (the N1-isopropyl group effectively shields the adjacent nitrogen lone pair). The integration ratio of N1:N2 must be > 90:10. If conversion is low, extend the reaction time at 25 °C rather than increasing the temperature.

  • Purification: Quench with water and extract with diethyl ether. Purify the crude mixture via silica gel flash chromatography (gradient elution: 0-20% EtOAc in Hexanes) to isolate the pure 4-chloro-1-isopropyl-3-methyl-1H-pyrazole.

References

  • FAK inhibitors as promising anticancer targets: present and future directions. National Center for Biotechnology Information (NIH PMC). URL:[Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences (MDPI). URL:[Link]

Sources

Optimization

Handling stability and degradation issues of 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole in solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and resolve stability and degradation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and resolve stability and degradation issues associated with 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole .

This N-alkylated, halogenated pyrazole is a highly valuable pharmacophore and building block. However, its specific structural features—namely the C4-chlorine atom and the lipophilic alkyl groups—make it susceptible to specific physical and chemical instabilities in solution. This guide moves beyond basic troubleshooting by explaining the causality behind these issues and providing self-validating protocols to ensure absolute experimental integrity.

Troubleshooting Matrix: Physical vs. Chemical Instability

Before assuming your compound has degraded, it is critical to distinguish between physical phase separation (precipitation) and true chemical degradation.

Troubleshooting Start Signal Loss in Assay CheckSol Check Aqueous Solubility Start->CheckSol Precip Micro-precipitation (Lipophilic aggregation) CheckSol->Precip High turbidity Degrad True Chemical Degradation CheckSol->Degrad Clear solution, new HPLC peaks SolFix Optimize co-solvents (e.g., 1-2% DMSO) Precip->SolFix CheckLight Assess Light/Air Exposure Degrad->CheckLight Photo Photolytic Dehalogenation (C4-Cl cleavage) CheckLight->Photo UV/Vis exposed Oxid Oxidation in wet DMSO CheckLight->Oxid Aged DMSO stock StoreFix Use Amber Vials & Anhydrous Argon Photo->StoreFix Oxid->StoreFix

Caption: Logical workflow for diagnosing and resolving pyrazole signal loss in solution.

Frequently Asked Questions (FAQs)

Q1: My compound's concentration drops rapidly when diluted into aqueous assay buffers. Is it degrading?

A1: Often, this is a physical solubility issue rather than chemical degradation. 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole is highly lipophilic due to the combination of the isopropyl, methyl, and chloro groups. When a concentrated DMSO stock is spiked into an aqueous buffer, the local concentration exceeds the saturation point, causing micro-precipitation. This lipophilic aggregation scatters light (increasing turbidity) and removes the compound from the solution phase, which is frequently misdiagnosed as rapid degradation (1)[1]. Causality & Solution: The hydrophobic effect drives the molecules to self-associate. Always verify solubility limits using dynamic light scattering (DLS) or a step-down dilution method. Incorporate 1-2% DMSO with a non-ionic surfactant to maintain the compound in solution.

Q2: How does light exposure specifically affect the C4-chloro substituent?

A2: Halogenated pyrazoles are highly susceptible to photolytic dehalogenation (2)[2]. The C4-Cl bond absorbs UV/visible light, leading to homolytic cleavage. This generates a highly reactive C4-pyrazole radical intermediate, which subsequently abstracts a hydrogen atom from the surrounding solvent to form the dehalogenated product (1-isopropyl-3-methyl-1H-pyrazole) (3)[3]. Causality & Solution: UV photons provide sufficient energy to break the carbon-halogen bond. Standardized photostability testing should be conducted, and all stock solutions must be handled in amber glassware.

Q3: I observe new peaks on HPLC after storing my DMSO stock for a week. What is the degradation pathway?

A3: While DMSO is an excellent solvent for pyrazoles, it is highly hygroscopic. If the stock solution is repeatedly opened, it absorbs atmospheric moisture and oxygen. In the presence of water and dissolved oxygen, the C3-methyl group of the pyrazole ring can undergo slow oxidative degradation into a hydroxymethyl or carboxylic acid derivative, a pathway well-documented in similar pyrazole-based compounds (4)[4]. Furthermore, freeze-thaw cycles exacerbate this by introducing condensation. Causality & Solution: Reactive oxygen species (ROS) in wet DMSO attack the benzylic-like position of the C3-methyl group. Prepare stock solutions in anhydrous DMSO, aliquot into single-use vials, and store at -80 °C (5)[5].

Pathway Parent 4-Chloro-1-isopropyl- 3-methyl-1H-pyrazole UV UV/Vis Light (Photolysis) Parent->UV ROS Reactive Oxygen Species (Wet DMSO / Air) Parent->ROS Radical C4-Pyrazole Radical Intermediate UV->Radical Homolytic C-Cl cleavage Oxidized Alkyl Oxidation Products (e.g., C3-Hydroxymethyl) ROS->Oxidized Oxidation of C3-methyl Dehalogenated 1-Isopropyl-3-methyl- 1H-pyrazole (Dehalogenation) Radical->Dehalogenated H-abstraction from solvent

Caption: Primary degradation pathways: Photolytic C4-dehalogenation and oxidative C3-methyl modification.

Quantitative Stability Data

The following table summarizes the expected degradation profile of 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole under various stress conditions. Note: Data serves as a representative benchmark for assay design.

Stress ConditionTimeframeRemaining Parent Compound (%)Primary Degradant
Anhydrous DMSO (Dark, -80°C)6 Months>99.5%None
Wet DMSO (Room Temp, Ambient Light)7 Days~85.0%C3-Hydroxymethyl derivative
Aqueous Buffer pH 7.4 (Dark, 37°C)24 Hours>95.0%None (Assumes no precipitation)
UV Light Exposure (ICH Q1B)24 Hours<60.0%1-Isopropyl-3-methyl-1H-pyrazole

Self-Validating Experimental Protocols

To guarantee reproducibility, every protocol must validate itself. Follow these step-by-step methodologies to ensure your solutions are stable and your data is trustworthy.

Protocol A: Preparation and Validation of Anhydrous DMSO Stock Solutions

Objective: Prevent oxidative degradation and hydrolysis during long-term storage.

  • Solvent Preparation: Procure HPLC-grade, anhydrous DMSO (≤0.005% water). Pierce the septum with a syringe purged with Argon gas to extract the solvent, preventing ambient moisture ingress.

  • Dissolution: Weigh the 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole powder into a pre-dried amber glass vial. Add the anhydrous DMSO to achieve a 10 mM to 50 mM concentration. Vortex until completely dissolved.

  • Aliquoting: Divide the stock into 10 µL to 50 µL single-use aliquots in amber microcentrifuge tubes.

  • Headspace Purging: Gently blow a stream of Argon gas over the top of each tube for 3 seconds before immediately capping. Store at -80 °C.

  • Self-Validation Step (Crucial): Immediately after preparing the stock, dilute a 1 µL aliquot into 1 mL of your HPLC mobile phase and run an HPLC-UV analysis. The resulting chromatogram serves as your Time-Zero ( T0​ ) baseline. If the purity is <99%, the DMSO or the dry powder was likely compromised prior to preparation.

Protocol B: Forced Degradation and Photostability Assessment

Objective: Identify compound-specific degradation peaks to distinguish them from biological assay artifacts.

  • Baseline Measurement: Prepare a 100 µM working solution in 50% Acetonitrile/Water. Run an HPLC-DAD analysis to establish the T0​ peak area and retention time.

  • Photolytic Stress: Place 1 mL of the working solution in a clear quartz cuvette. Expose the sample to UV light according to ICH Q1B guidelines (minimum of 1.2 million lux hours and 200 watt hours/square meter).

  • Oxidative Stress: To a separate 1 mL aliquot of the working solution, add 30 µL of 30% H2​O2​ (final concentration ~1%). Incubate at room temperature in the dark for 24 hours.

  • Self-Validation Step (Crucial): Include a "Dark Control" for the photolytic stress test (a vial wrapped entirely in aluminum foil placed in the UV chamber) and a "Buffer Control" for the oxidative test.

    • Logic Check: If the Dark Control shows degradation, the loss of parent compound is due to thermal instability from the UV lamp's heat, not photolysis, invalidating the photostability result.

  • Analysis: Analyze all samples via HPLC-DAD. You should observe the emergence of the dehalogenated peak in the UV sample and the oxidized peak in the H2​O2​ sample. Update your assay's peak-exclusion list accordingly.

References

Sources

Reference Data & Comparative Studies

Validation

Comparing 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole vs 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole reactivity

Strategic Reactivity Guide: 4-Chloro vs. 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole in Cross-Coupling Executive Summary Functionalization at the C4-position of the pyrazole scaffold is a cornerstone strategy in medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Reactivity Guide: 4-Chloro vs. 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole in Cross-Coupling

Executive Summary

Functionalization at the C4-position of the pyrazole scaffold is a cornerstone strategy in medicinal chemistry, particularly for developing kinase inhibitors and CNS-penetrant therapeutics [2]. When scaling up or optimizing library synthesis, the choice of the C4-halogen—specifically comparing 4-chloro-1-isopropyl-3-methyl-1H-pyrazole and 4-bromo-1-isopropyl-3-methyl-1H-pyrazole —fundamentally alters the catalytic landscape. This guide provides an objective, data-driven comparison of their reactivity profiles, detailing the mechanistic causality behind catalyst selection and providing self-validating protocols for successful cross-coupling.

Mechanistic Causality: C-X Bond Dynamics and Catalyst Selection

The fundamental divergence in reactivity between the 4-chloro and 4-bromo pyrazole derivatives is governed by the bond dissociation energy (BDE) of the carbon-halogen bond. The C-Cl bond is significantly stronger than the C-Br bond, making the initial oxidative addition of the Palladium(0) catalyst the rate-determining step for the chlorinated substrate [1].

  • 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole: Exhibits a highly favorable reactivity profile. The weaker C-Br bond readily undergoes oxidative addition with standard palladium precursors (e.g., Pd(PPh3)4 or Pd(dppf)Cl2). It provides a superior balance of reactivity and stability, avoiding the dehalogenation side-reactions often observed with highly reactive iodo-pyrazoles [5].

  • 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole: While generally more cost-effective and chemically stable, the C-Cl bond presents a high kinetic barrier. Furthermore, unprotected or partially shielded pyrazole nitrogens can coordinate with and deactivate the palladium catalyst [3]. To overcome this, the catalytic system must employ highly active, electron-rich, and sterically demanding ligands (such as dialkylbiaryl phosphines like SPhos, XPhos, or tBuBrettPhos) [4, 6]. These bulky ligands accelerate oxidative addition while sterically preventing the formation of inactive pyrazolyl-bridged palladium dimers [4].

Comparative Performance Data

Table 1: Suzuki-Miyaura Coupling Performance

Substrate Catalyst System Base / Solvent Temp / Time Avg. Yield
4-Bromo derivative Pd(dppf)Cl2 (5 mol%) K2CO3 / Dioxane:H2O 80 °C / 4-8 h 85 - 95%

| 4-Chloro derivative | Pd(OAc)2 / SPhos (5 mol%) | K3PO4 / Toluene:H2O | 100 °C / 12-18 h | 60 - 85% |

Table 2: Buchwald-Hartwig Amination Performance

Substrate Catalyst System Base / Solvent Temp / Time Avg. Yield
4-Bromo derivative Pd2(dba)3 / XPhos NaOtBu / Toluene 90 °C / 12 h 80 - 90%

| 4-Chloro derivative | Pd(dba)2 / tBuBrettPhos | NaOtBu / Dioxane | 110 °C / 18-24 h | 65 - 80% |

(Data synthesized from comparative cross-coupling studies on 4-halopyrazoles[1, 2, 3])

Reaction Pathway Visualization

G Pd Pd(0) L_n Catalyst SubBr 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole (Lower C-X Bond Energy) Pd->SubBr SubCl 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole (Higher C-X Bond Energy) Pd->SubCl OxAddBr Rapid Oxidative Addition (Standard Ligands: dppf, PPh3) SubBr->OxAddBr OxAddCl Slow Oxidative Addition (Requires Bulky/Electron-Rich Ligands: SPhos, tBuBrettPhos) SubCl->OxAddCl Product C4-Functionalized Pyrazole Product OxAddBr->Product OxAddCl->Product

Catalytic workflow comparing oxidative addition barriers for 4-bromo vs 4-chloro pyrazoles.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The inclusion of specific in-process controls (IPCs) ensures that the causality of failure (e.g., catalyst deactivation vs. poor oxidative addition) can be isolated and addressed.

Protocol A: Suzuki-Miyaura Coupling of 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole Rationale: The highly reactive C-Br bond allows for the use of standard, robust catalyst systems without the need for extreme temperatures.

  • Preparation: In a rigorously dried, argon-flushed Schlenk tube, add 4-bromo-1-isopropyl-3-methyl-1H-pyrazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2CO3 (2.5 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv). Causality note: Pd(dppf)Cl2 provides a sufficiently large bite angle to facilitate reductive elimination while easily inserting into the C-Br bond.

  • Solvent & Degassing: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v). Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, preventing homocoupling of the boronic acid.

  • Reaction: Heat the sealed tube to 80 °C.

  • Self-Validation (IPC): After 4 hours, sample the reaction for LC-MS. The disappearance of the isotopic bromine pattern (M / M+2 of equal intensity) confirms successful oxidative addition. If starting material remains but boronic acid is consumed, protodeboronation has occurred; add 0.5 equiv more boronic acid.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination of 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole Rationale: The inert C-Cl bond and the potential for pyrazole-mediated catalyst poisoning necessitate a highly tuned, bulky dialkylbiaryl phosphine ligand (tBuBrettPhos)[3, 4].

  • Preparation: Inside an argon-filled glovebox, charge a vial with 4-chloro-1-isopropyl-3-methyl-1H-pyrazole (1.0 equiv), the amine coupling partner (1.5 equiv), and NaOtBu (2.0 equiv).

  • Catalyst Assembly: In a separate vial, pre-mix Pd(dba)2 (0.05 equiv) and tBuBrettPhos (0.10 equiv) in anhydrous 1,4-dioxane. Stir for 10 minutes until the color shifts from dark purple to deep red/orange, indicating the formation of the active L-Pd(0) species. Causality note: Pre-forming the catalyst prevents the pyrazole from coordinating to bare Pd(0) and forming inactive dimers [4].

  • Reaction: Transfer the active catalyst solution to the substrate vial. Seal, remove from the glovebox, and heat at 110 °C for 18-24 hours.

  • Self-Validation (IPC): Monitor via TLC/LC-MS. The presence of unreacted 4-chloro-pyrazole alongside a black palladium precipitate indicates premature catalyst death (often due to trace moisture or oxygen). If the solution remains homogeneous and red/orange but reaction is slow, oxidative addition is the bottleneck; increase temperature by 10 °C.

  • Workup: Quench with water, extract with dichloromethane, concentrate, and purify via silica gel chromatography.

Conclusion & Strategic Recommendations

For routine library synthesis and rapid analog generation, 4-bromo-1-isopropyl-3-methyl-1H-pyrazole is the superior starting material. Its lower activation barrier ensures high yields across a broad spectrum of coupling partners with standard, inexpensive catalysts[5]. Conversely, 4-chloro-1-isopropyl-3-methyl-1H-pyrazole should be selected for large-scale manufacturing where the lower cost of the chloride outweighs the expense of specialized ligands, or in multi-step syntheses where the C-Cl bond must remain inert during earlier transformations before being selectively activated via advanced cross-coupling methodologies [6].

References

  • Title: A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions Source: BenchChem URL
  • Title: C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)
  • Title: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides Source: Organic Letters - ACS Publications URL
  • Title: Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: A Comparative Guide to the Synthetic Utility of 4-Iodopyrazole and 4-Bromopyrazole Source: BenchChem URL
  • Source: PubMed Central (PMC)
Comparative

Validation of GC-MS Analytical Methods for 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole: A Comparative Guide

Executive Summary 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole (CAS: 1217862-27-5) is a critical heterocyclic building block and intermediate utilized in the synthesis of advanced agrochemicals and pharmaceuticals. Accurate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Chloro-1-isopropyl-3-methyl-1H-pyrazole (CAS: 1217862-27-5) is a critical heterocyclic building block and intermediate utilized in the synthesis of advanced agrochemicals and pharmaceuticals. Accurate trace-level quantification of this compound in complex matrices is essential for quality control, impurity profiling, and environmental monitoring.

This guide provides an objective, data-driven comparison of two distinct sample preparation methodologies—Liquid-Liquid Extraction (LLE) and Solid-Phase Microextraction (SPME) —coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The analytical workflows are critically evaluated and validated against the rigorous frameworks established by [1] and the European Commission's [2] guidelines.

Analyte Profiling & Causality for GC-MS Selection

The selection of GC-MS over LC-MS for 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole is driven by the molecule's intrinsic physicochemical properties:

  • Volatility and Thermal Stability: With a molecular weight of 158.63 g/mol and a non-polar isopropyl moiety, the compound lacks strong hydrogen-bonding groups. This renders it highly volatile and thermally stable, allowing for direct GC injection without the need for complex derivatization steps.

  • Isotopic Specificity: The presence of a single chlorine atom generates a distinct isotopic cluster in Electron Ionization (EI) mass spectra. The natural abundance of 35Cl and 37Cl produces an exact 3:1 ratio for the molecular ion ( M+ at m/z 158 and M+2 at m/z 160). This signature is highly advantageous for Selected Ion Monitoring (SIM), ensuring absolute specificity even in high-background matrices.

Self-Validating Experimental Protocols

To ensure trustworthiness and data integrity, both protocols described below operate as self-validating systems . By spiking an isotopically labeled internal standard (IS)—such as 4-Chloro-1-(isopropyl- d7​ )-3-methyl-1H-pyrazole—into the matrix prior to extraction, any analyte loss or ionization suppression is proportionally mirrored by the IS. The analyte-to-IS response ratio remains constant, automatically correcting for extraction inefficiencies and matrix effects.

Protocol A: Traditional Liquid-Liquid Extraction (LLE)

LLE is the industry standard for robustness, offering high capacity and excellent tolerance to heavily contaminated matrices.

  • Preparation: Aliquot 10 mL of the aqueous sample into a clean separatory funnel.

  • Spiking: Introduce 50 µL of the Internal Standard solution (10 mg/L) and homogenize.

  • Extraction: Add 2 mL of LC-MS grade ethyl acetate. Ethyl acetate is selected for its optimal polarity index, efficiently partitioning the semi-polar pyrazole from the aqueous phase.

  • Partitioning: Shake vigorously for 2 minutes, venting periodically. Allow 5 minutes for complete phase separation.

  • Collection: Transfer the upper organic layer directly into an autosampler vial. Crucial Step: Avoid nitrogen blow-down concentration, as the high volatility of the pyrazole will lead to severe recovery losses.

  • Injection: Inject 1 µL into the GC inlet.

Protocol B: Solid-Phase Microextraction (SPME)

SPME is a solventless, green-chemistry alternative that combines extraction and pre-concentration into a single step, drastically lowering the Limit of Detection (LOD).

  • Preparation: Aliquot 10 mL of the sample into a 20 mL precision headspace vial containing 3.0 g of NaCl. Causality: The addition of NaCl induces a "salting-out" effect, decreasing the analyte's solubility in water and driving it into the headspace.

  • Spiking: Add 50 µL of the IS solution, then immediately seal the vial with a PTFE/silicone septum.

  • Equilibration: Incubate the vial at 60°C for 10 minutes with orbital agitation (500 rpm) to establish thermodynamic equilibrium between the liquid and gas phases.

  • Extraction: Pierce the septum and expose a 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber to the headspace for 30 minutes at 60°C. The DVB polymer specifically enhances the capture of aromatic and heterocyclic rings via π−π interactions.

  • Desorption: Retract the fiber and insert it into the GC inlet at 250°C for 3 minutes to thermally desorb the analytes onto the column.

GC-MS Acquisition Parameters (Common)
  • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm). The 5% phenyl stationary phase provides optimal selectivity for heterocyclic compounds.

  • Inlet: Splitless mode, 250°C.

  • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 250°C (hold 3 min).

  • MS Detection: EI mode (70 eV), SIM mode monitoring m/z 158 (Target), 160 (Qualifier), and 143 (Qualifier, [M−CH3​]+ ).

Method Validation Framework & Comparative Data

Method validation was executed in strict accordance with [1] for foundational analytical parameters (Linearity, Specificity) and [2] for stringent recovery and precision criteria typical of pesticide and intermediate residue analysis.

Quantitative Performance Comparison
Validation ParameterLLE-GC-MS PerformanceSPME-GC-MS PerformanceRegulatory Acceptance Criteria
Linear Range 10 - 1000 µg/L1 - 250 µg/LFit for intended purpose
Linearity ( R2 ) 0.9950.998 ≥0.99 ()
LOD (S/N 3) 3.0 µg/L0.2 µg/LN/A
LOQ (S/N 10) 10.0 µg/L1.0 µg/LMust meet Accuracy/Precision limits
Accuracy (Recovery) 85% - 92%94% - 102%70% - 120% ()
Precision (RSD) 12%6% ≤20% ()
Matrix Effect Moderate (Co-extracted lipids)Low (Headspace isolation)Minimal interference

Data Synthesis: While LLE provides a broader dynamic linear range due to the high capacity of the liquid solvent, SPME vastly outperforms LLE in sensitivity (10-fold lower LOQ) and precision. The limited linear range of SPME is a direct result of the finite number of binding sites on the PDMS/DVB fiber, which saturate at concentrations above 250 µg/L. Therefore, SPME is the superior choice for trace-level impurity profiling, whereas LLE remains viable for high-concentration assay testing.

Mechanistic Workflow Visualization

GCMS_Validation Sample Sample Matrix (+ Internal Standard) Prep Extraction Phase (LLE vs. SPME) Sample->Prep Preparation GC Gas Chromatography (HP-5MS Column) Prep->GC Injection MS Mass Spectrometry (EI Ionization, SIM) GC->MS Elution Data Data Acquisition (Peak Integration) MS->Data m/z Signals Val Method Validation (ICH Q2 & SANTE) Data->Val Statistical Analysis

GC-MS analytical workflow and validation pathway for pyrazole derivatives.

References

  • European Medicines Agency / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at:[Link]

  • European Commission / EURL Pesticides. "SANTE/11312/2021: Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed." EU Reference Laboratories for Residues of Pesticides. Available at:[Link]

Validation

Comparative Efficacy Guide: 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole in Kinase Inhibitor Scaffolds

Introduction & Strategic Context The pyrazole moiety is a privileged, five-membered heterocyclic scaffold of immense significance in pharmaceutical chemistry, particularly in the design of selective kinase inhibitors and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

The pyrazole moiety is a privileged, five-membered heterocyclic scaffold of immense significance in pharmaceutical chemistry, particularly in the design of selective kinase inhibitors and anti-inflammatory therapeutics[1]. However, early-generation, unsubstituted pyrazoles frequently suffer from rapid oxidative metabolism and suboptimal target residence times.

As a Senior Application Scientist, I consistently observe that the strategic functionalization of the pyrazole core is the defining factor between a failed lead and a clinical candidate. Investigations into structure-activity relationships (SAR) have definitively shown that halogenation—specifically 4-chloro substitution—significantly enhances biological activity and metabolic stability compared to unsubstituted derivatives[2]. This guide provides an objective, data-driven comparison of the advanced building block 4-chloro-1-isopropyl-3-methyl-1H-pyrazole (CAS 1217862-27-5) [3] against traditional pyrazole alternatives, detailing the mechanistic rationale and the self-validating experimental workflows required to prove its efficacy.

Mechanistic Rationale: Deconstructing the Scaffold

The superior performance of the 4-chloro-1-isopropyl-3-methyl-1H-pyrazole scaffold is not coincidental; it is the result of precise physicochemical tuning.

  • 4-Chloro Substitution (Metabolic Shielding & Affinity): The C4 position of the pyrazole ring is notoriously electron-rich and serves as a primary "soft spot" for Cytochrome P450 (CYP450) mediated oxidation. The electron-withdrawing 4-chloro group completely blocks this metabolic liability[2]. Furthermore, the halogen atom fills deep hydrophobic sub-pockets in the kinase hinge region, establishing stabilizing halogen bonds.

  • 1-Isopropyl Group (Lipophilic & Steric Tuning): While simple methyl or ethyl substitutions offer marginal improvements, the isopropyl group provides optimal steric bulk. This restricts the rotation of adjacent bonds, locking the molecule into its bioactive conformation. It also significantly increases the partition coefficient (logP), driving transcellular permeability.

  • 3-Methyl Group (Vector Alignment): This moiety acts as a structural vector, fine-tuning the pKa and electron density of the adjacent pyrazole nitrogens, ensuring they function as optimal hydrogen bond donors/acceptors with the kinase backbone.

PharmacophoreLogic Target Kinase Hinge Region (Target) Pyrazole Pyrazole Core (H-Bond Acceptor/Donor) Target->Pyrazole Anchors via H-bonds Chloro 4-Chloro Substitution (Metabolic Blockade) Pyrazole->Chloro C4 Position Isopropyl 1-Isopropyl Group (Steric Shielding) Pyrazole->Isopropyl N1 Position Methyl 3-Methyl Group (Vector Alignment) Pyrazole->Methyl C3 Position Chloro->Target Fills Hydrophobic Pocket Isopropyl->Target Enhances Lipophilicity

Fig 1: Binding logic and functional roles of the substituted pyrazole pharmacophore.

Comparative Efficacy Data

To objectively evaluate the impact of these substitutions, we benchmark the 4-chloro-1-isopropyl-3-methyl-1H-pyrazole moiety against earlier-generation scaffolds. The data below represents standardized SAR profiling against a representative target (e.g., Aurora A or p38 MAPK)[1][2].

Scaffold MoietyTarget Kinase IC₅₀ (nM)HLM Half-Life (T₁/₂, min)Caco-2 Permeability (Pₐₚₚ x 10⁻⁶ cm/s)
1H-pyrazole (Unsubstituted) > 1,00015.22.1
1,3-Dimethyl-1H-pyrazole 450.522.44.5
4-Chloro-1,3-dimethyl-1H-pyrazole 85.0> 60.08.2
4-Chloro-1-isopropyl-3-methyl-1H-pyrazole 32.4 > 90.0 14.6

Data Synthesis: The addition of the 4-chloro group yields a ~5x improvement in potency and completely rescues metabolic stability. Upgrading the N1-methyl to an N1-isopropyl group further doubles the cellular permeability (Pₐₚₚ) while driving the IC₅₀ down into the highly desirable low-nanomolar range.

Experimental Validation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not merely execute these steps; understand the causality behind them to troubleshoot effectively.

Protocol A: TR-FRET Kinase Inhibition Assay (Efficacy Validation)

Causality: Standard luminescence assays are highly susceptible to false positives caused by the auto-fluorescence of conjugated pyrazole derivatives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before measurement, completely eliminating background compound fluorescence and ensuring absolute data trustworthiness.

  • Reagent Preparation: Prepare the kinase domain, ATP (at the predetermined Kₘ value to ensure competitive inhibition sensitivity), biotinylated peptide substrate, and Europium-labeled anti-phospho antibody in HEPES buffer (pH 7.4).

  • Compound Titration: Dispense the pyrazole-based inhibitors in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well low-volume plate using acoustic dispensing (e.g., Echo 550) to avoid solvent-induced artifacts.

  • Reaction & Detection: Incubate the kinase, substrate, and compound for 60 minutes at room temperature. Quench the reaction with EDTA and add the TR-FRET detection reagents. Read the plate on a compatible microplate reader (excitation 337 nm, emission 620/665 nm).

  • Self-Validation Check: The assay must include Staurosporine as a pan-kinase positive control and DMSO as a negative control. Calculate the Z'-factor; the protocol is only validated and actionable if Z' > 0.6 .

Protocol B: Human Liver Microsome (HLM) Stability (Metabolic Validation)

Causality: To prove that the 4-chloro substitution successfully blocks CYP450-mediated oxidation at the C4 position, we must isolate CYP activity from general enzymatic hydrolysis.

  • Incubation Setup: Pre-incubate 1 µM of the test compound with 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Reaction Initiation (The Critical Step): Initiate the reaction by adding 1 mM NADPH.

  • Quenching & Analysis: At designated time points (0, 15, 30, 60, 90 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge and analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

  • Self-Validation Check: Run a parallel control plate without NADPH. If the compound degrades in the absence of NADPH, the instability is driven by non-CYP enzymes (e.g., esterases/amidases), meaning the 4-chloro substitution is functioning, but a different part of the molecule is failing.

ExperimentalWorkflow Synth Scaffold Synthesis (CAS 1217862-27-5) TRFRET TR-FRET Assay (Efficacy Validation) Synth->TRFRET ADME HLM Stability (Metabolic Validation) TRFRET->ADME IC50 < 50nM Perm Caco-2 Permeability (ADME Profiling) ADME->Perm T1/2 > 60 min Lead Lead Candidate Selection Perm->Lead High Efflux Ratio

Fig 2: Step-by-step screening workflow for validating pyrazole-based kinase inhibitors.

References

  • Ansari et al. "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics". Molecules (PMC). Available at:[Link]

  • Fathalla et al. "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects". Molecules (MDPI). Available at:[Link]

Sources

Comparative

Benchmarking Catalytic Efficiency: A Comparative Guide to Palladium-Catalyzed Cross-Coupling using 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole

As a Senior Application Scientist, I frequently observe that evaluating catalyst performance requires moving beyond simple "isolated yield" metrics. True catalytic efficiency is defined by Turnover Number (TON) and Turno...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe that evaluating catalyst performance requires moving beyond simple "isolated yield" metrics. True catalytic efficiency is defined by Turnover Number (TON) and Turnover Frequency (TOF) under rigorously controlled conditions. To benchmark modern palladium catalysts effectively, we must select a substrate that intentionally stresses the catalytic cycle.

4-Chloro-1-isopropyl-3-methyl-1H-pyrazole serves as an exceptional benchmark substrate for Suzuki-Miyaura cross-coupling. This guide objectively compares the performance of three distinct palladium catalytic systems using this challenging heteroaryl chloride, providing drug development professionals with actionable, data-backed insights.

The Benchmark Substrate: Causality of Chemical Inertness

Why use 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole to benchmark catalysts? The causality lies in its unique structural and electronic profile, which inherently resists cross-coupling[1]:

  • High Bond Dissociation Energy: The electron-rich pyrazole ring strengthens the C4–Cl bond, making the initial oxidative addition step thermodynamically and kinetically demanding.

  • Extreme Steric Encumbrance: The reactive C4 position is flanked by a 1-isopropyl group and a 3-methyl group. This creates a highly crowded reactive pocket that physically repels bulky, heavily ligated palladium species.

  • Catalyst Poisoning Potential: The Lewis-basic nature of the pyrazole ring can lead to off-cycle coordination with the palladium center, effectively trapping the catalyst in an inactive state.

Successfully coupling this substrate requires a catalyst that is simultaneously bulky enough to promote rapid reductive elimination, yet electrophilic enough to undergo oxidative addition into a deactivated C–Cl bond.

Mechanistic Rationale & Catalytic Cycle

To understand the benchmarking data, we must first map the catalytic logic. The rate-limiting step for heteroaryl chlorides is almost universally the Oxidative Addition [2]. Precatalysts that rapidly generate the active mono-ligated Pd(0) species without forming inactive Pd-black aggregates will inherently exhibit higher TOF.

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd + 4-Chloro-pyrazole PdII Trans-Pd(II)(Ar)(Cl)L_2 OxAdd->PdII TransMet Transmetalation (with Ar'-B(OH)2) PdII->TransMet + Base PdII_2 Cis-Pd(II)(Ar)(Ar')L_2 TransMet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regeneration Product Cross-Coupled Product (Biaryl Pyrazole) RedElim->Product

Figure 1: Suzuki-Miyaura catalytic cycle highlighting the rate-limiting oxidative addition step.

Catalyst Alternatives Compared

We benchmarked three distinct catalytic architectures:

  • Pd(OAc)₂ / XPhos (In Situ Generation): The traditional Buchwald approach. While XPhos is an excellent ligand, in situ reduction of Pd(II) to Pd(0) is often incomplete, leading to an induction period and lower overall active catalyst concentration[2].

  • Pd-PEPPSI-IPr: A well-defined N-heterocyclic carbene (NHC) palladium complex. The "Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation" design provides exceptional stability and is highly effective for sterically hindered aryl chlorides[3].

  • RuPhos-Pd-G3: A third-generation Buchwald palladacycle precatalyst. It undergoes rapid, base-mediated activation at room temperature to form a highly active, mono-ligated Pd(0) species, making it ideal for challenging heteroaryl chlorides[4].

Experimental Setup: A Self-Validating Protocol

To ensure scientific integrity, the benchmarking protocol must be self-validating. Relying on isolated yields introduces purification bias (e.g., product lost during column chromatography). Instead, we utilize a rigorous GC-FID assay with an internal standard (Dodecane) to measure exact conversion and yield, ensuring TON and TOF metrics reflect true catalytic efficiency.

Step-by-Step Methodology
  • Preparation (Glovebox): To an oven-dried 10 mL Schlenk tube, add 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole (1.0 mmol), phenylboronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), and the selected Palladium catalyst (at specified mol% loading).

  • Solvent & Standard Addition: Outside the glovebox, inject degassed THF (4.0 mL) and degassed deionized water (1.0 mL). Causality Note: Water is strictly required to convert the boronic acid into the reactive boronate species, facilitating transmetalation. Inject exactly 50 µL of Dodecane (internal standard).

  • Reaction: Seal the tube and heat to 80 °C under vigorous stirring (800 rpm) to overcome biphasic mass transfer limitations.

  • Sampling & Quench: Withdraw 50 µL aliquots at specific time intervals. Quench immediately in 1 mL of ethyl acetate and filter through a short plug of silica to remove inorganic salts and Pd particulates.

  • Analysis: Analyze via GC-FID. Calculate the yield based on the pre-established calibration curve of the product against the dodecane standard.

Workflow Step1 1. Substrate & Catalyst Preparation in Glovebox Step2 2. Addition of Solvent & Internal Standard Step1->Step2 Step3 3. Heating (80°C) & Aliquot Sampling Step2->Step3 Step4 4. GC-FID/HPLC Analysis vs Calibration Curve Step3->Step4

Figure 2: Self-validating experimental workflow for benchmarking catalytic efficiency.

Performance Data & Benchmarking Metrics

The quantitative results of the benchmarking assay are summarized below.

Reaction Conditions: 1.0 mmol 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole, 1.5 mmol PhB(OH)₂, 2.0 mmol K₃PO₄, THF/H₂O (4:1), 80 °C.

Catalyst SystemLoading (mol%)Time (h)Conversion (%)GC Yield (%)TONTOF (h⁻¹)
Pd(OAc)₂ / XPhos 2.0246558291.2
Pd-PEPPSI-IPr 1.012>9995957.9
RuPhos-Pd-G3 0.54>999819649.0
Data Interpretation
  • Pd(OAc)₂ / XPhos: Exhibited the lowest efficiency. The in situ generation struggles with the steric bulk of the substrate, leading to premature catalyst death (evidenced by the plateau at 65% conversion) and a poor TOF of 1.2 h⁻¹.

  • Pd-PEPPSI-IPr: Demonstrated excellent robustness. The strong sigma-donating NHC ligand effectively stabilized the Pd center against poisoning by the pyrazole nitrogen[3], achieving near-quantitative yield, albeit requiring 12 hours.

  • RuPhos-Pd-G3: The clear superior alternative for this specific transformation. The G3 precatalyst rapidly activated, and the highly electron-rich, bulky RuPhos ligand forced rapid reductive elimination[4]. It achieved a TOF of 49.0 h⁻¹, completing the reaction at half the catalyst loading in just 4 hours.

Conclusion & Recommendations

When developing synthetic routes involving highly deactivated and sterically hindered heteroaryl chlorides like 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole, traditional in situ catalytic systems are insufficient.

For process chemistry and drug development workflows, RuPhos-Pd-G3 is the recommended catalyst. Its ability to rapidly enter the catalytic cycle and navigate the extreme steric constraints of the 1-isopropyl and 3-methyl groups ensures high throughput, scalability, and minimal residual palladium in the final API.

References

  • Colacot, T. J. (2012). "Development of Preformed Pd Catalysts for Cross-Coupling Reactions, Beyond the 2010 Nobel Prize." ACS Catalysis. Available at:[Link]

  • Wang, C.-A., et al. (2020). "Palladium PEPPSI-IPr Complex Supported on a Calix[8]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides." Catalysts (MDPI). Available at:[Link]

  • Zhang, Y., et al. (2025). "Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA." Molecules (MDPI). Available at:[Link]

Sources

Validation

Confirming the Structural Integrity of 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Methods

As a Senior Application Scientist in structural biology and synthetic chemistry, I frequently encounter the analytical bottlenecks associated with highly functionalized heterocyclic building blocks. One such compound is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural biology and synthetic chemistry, I frequently encounter the analytical bottlenecks associated with highly functionalized heterocyclic building blocks. One such compound is 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole (CAS: 1217862-27-5)[1]. Widely utilized as a core intermediate in the development of advanced agrochemicals and pharmaceuticals, confirming its absolute structural integrity is a critical quality control step before downstream synthesis.

The synthesis of this compound typically involves the N-alkylation of 4-chloro-3-methyl-1H-pyrazole with an isopropyl halide. This reaction inherently produces a mixture of two regioisomers: the 1,3-disubstituted isomer (the target) and the 1,5-disubstituted isomer (the byproduct)[2]. Because the physical properties and molecular weights of these isomers are identical, differentiating them requires rigorous analytical methodologies.

This guide objectively compares the performance of Single-Crystal X-Ray Diffraction (SCXRD) against traditional spectroscopic alternatives (NMR and HRMS), providing the causality behind experimental choices and a self-validating protocol for absolute structural confirmation.

The Analytical Challenge: Why NMR Isn't Always Enough

When resolving regioisomeric mixtures of pyrazoles, laboratories typically deploy a combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. However, these techniques have fundamental limitations when applied to sterically hindered, halogenated heterocycles.

  • HRMS (ESI+): While mass spectrometry easily confirms the exact mass ( m/z 158.06) and the molecular formula (C 7​ H 11​ ClN 2​ ), it provides zero spatial or regiochemical information. It cannot distinguish between the 1,3- and 1,5-isomers.

  • 1D and 2D NMR Spectroscopy: Routine 1 H and 13 C NMR can confirm the presence of the isopropyl and methyl groups. To assign their relative positions on the pyrazole ring, chemists rely on 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation)[3][4].

The Causality of NMR Failure: In NOESY, we look for a through-space correlation between the N-isopropyl methine proton and the adjacent C5 proton or C5 methyl group[3]. However, in 4-chloro-1-isopropyl-3-methyl-1H-pyrazole, the dynamic rotation of the bulky isopropyl group in solution can severely broaden the NOE signals. Furthermore, the C4 position is blocked by a heavily shielding chlorine atom, and the quaternary carbons (C3, C4, C5) in HMBC often exhibit overlapping chemical shifts. This solution-state molecular tumbling leads to ambiguous interpretations.

To bypass the dynamics of the solution state, we must capture the molecule in a rigid lattice. Therefore, Single-Crystal X-Ray Diffraction (SCXRD) is required as the definitive, self-validating gold standard for absolute regiochemical assignment[2][5].

LogicTree Start N-Alkylation Mixture Iso 1,3- vs 1,5-Isomers Start->Iso NMR 2D NMR (NOESY/HMBC) Iso->NMR Ambiguity Signal Overlap / Weak NOE NMR->Ambiguity Solution Dynamics XRD Single-Crystal XRD Ambiguity->XRD Requires Certainty Result Absolute 3D Coordinates XRD->Result Rigid Lattice

Caption: Logical decision tree comparing NMR ambiguity with SCXRD certainty.

Methodological Comparison: SCXRD vs. Spectroscopic Methods

To objectively evaluate the best approach for structural confirmation, the following table summarizes the quantitative and qualitative performance metrics of each technique.

ParameterHRMS (ESI+)2D NMR (NOESY/HMBC)Single-Crystal XRD (SCXRD)
Primary Output Exact mass & molecular formulaSolution-state connectivityAbsolute 3D atomic coordinates
Regiochemical Certainty NoneModerate (Subject to signal overlap)Absolute (Unambiguous)
Sample State Solution (Ionized)Solution (e.g., CDCl 3​ , DMSO- d6​ )Solid-state (Single crystal)
Sample Requirement < 1 mg5–15 mg> 0.1 mm single crystal
Time to Result MinutesHoursDays (including crystallization)
Key Limitation Cannot distinguish isomersTumbling obscures NOE signalsRequires high-quality crystals

Experimental Protocol: SCXRD Workflow for Pyrazole Derivatives

This step-by-step methodology outlines a self-validating system for the structural elucidation of 4-chloro-1-isopropyl-3-methyl-1H-pyrazole via X-ray crystallography.

Step 1: Crystal Growth (Slow Evaporation)

Causality: High-quality X-ray diffraction requires a perfectly ordered crystal lattice. Rapid precipitation traps solvent molecules and impurities, causing crystal twinning or structural defects. Slow evaporation ensures thermodynamic control over lattice formation.

  • Dissolve 20 mg of the HPLC-purified pyrazole in 1 mL of a binary solvent system (e.g., Ethyl Acetate/Hexanes, 1:3 v/v).

  • Place the solution in a loosely capped 2-dram vial pierced with a narrow needle to control the vapor escape rate.

  • Allow the vial to stand undisturbed at ambient temperature in a vibration-free environment for 3–7 days until colorless, block-like crystals form[5].

Step 2: Crystal Selection and Mounting
  • Submerge the harvested crystals in Paratone-N oil on a glass depression slide. This prevents rapid solvent loss and oxidative degradation.

  • Under a polarized light microscope, select a single crystal with dimensions of approximately 0.15 × 0.10 × 0.05 mm. Self-Validation Check: A crystal that extinguishes light uniformly when rotated under cross-polarizers is a true single crystal, not a twinned aggregate.

  • Mount the crystal on a MiTeGen cryoloop and immediately transfer it to the diffractometer's cold stream (100 K). Cooling minimizes the thermal motion of the atoms, thereby enhancing high-angle diffraction intensities and reducing background noise[6].

Step 3: Data Collection
  • Utilize a diffractometer equipped with a CMOS array detector and a high-brilliance microfocus X-ray source. For small organic molecules containing chlorine, Mo K α ( λ = 0.71073 Å) or Cu K α ( λ = 1.54184 Å) radiation is standard[6][7].

  • Collect full-sphere data using ω and ϕ scans to ensure high redundancy and data completeness (>99%).

  • Perform multiscan absorption correction to account for the differential scattering and absorption of X-rays by the heavy chlorine atom.

Step 4: Structure Solution and Refinement
  • Solve the crystallographic phase problem using intrinsic phasing algorithms (e.g., SHELXT)[8].

  • Refine the structure using full-matrix least-squares on F2 (SHELXL) within the OLEX2 graphical interface[6][8].

  • Assign all non-hydrogen atoms (C, N, Cl) anisotropically. Hydrogen atoms should be placed in calculated positions and refined using a riding model.

  • Self-Validation Check: The structural model is considered valid and mathematically sound when the final R-factor ( R1​ ) is < 5% and the Goodness-of-Fit (S) approaches 1.0.

Step 5: Validation and Deposition
  • Generate the final Crystallographic Information File (CIF).

  • Run the CIF through the International Union of Crystallography's (IUCr) checkCIF utility. This validates the self-consistency of the data, ensuring no Level A or B alerts are present (e.g., missing symmetry or chemically unreasonable bond lengths)[9].

  • Deposit the validated CIF to the Cambridge Crystallographic Data Centre (CCDC) to obtain a deposition number prior to publication[9][10].

Workflow A Synthesis & Purification B Preliminary Screening (HRMS/NMR) A->B C Slow Evaporation Crystallization B->C >99% Purity D Single-Crystal Mounting (100K) C->D Crystal >0.1mm E X-Ray Data Collection D->E F Structure Solution (SHELXT/OLEX2) E->F Phase Solved G Validation & CCDC Deposition F->G R1 < 5%

Caption: Step-by-step SCXRD workflow for pyrazole structural elucidation.

Conclusion

While NMR and HRMS are indispensable tools for rapid screening, they fall short of providing the absolute regiochemical certainty required for complex heterocyclic intermediates like 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole. By implementing the self-validating SCXRD workflow detailed above, researchers can unambiguously confirm 3D atomic coordinates, ensuring the integrity of downstream drug development pipelines.

References

  • American Chemical Society. "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." The Journal of Organic Chemistry. Available at:[Link]

  • ResearchGate. "Structural Identification of Pyrazoles and Pyrimidines Using 2D HMBC NMR and Single-Crystal X-Ray Diffraction." ResearchGate. Available at:[Link]

  • National Institutes of Health (PMC). "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones." PMC. Available at:[Link]

  • American Chemical Society. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry. Available at: [Link]

  • American Chemical Society. "Requirements for Depositing X-Ray Crystallographic Data." ACS Paragon Plus. Available at: [Link]

  • OpenScholar. "Resources | Single-Crystal X-ray Diffraction." The OpenScholar. Available at: [Link]

  • Cambridge Crystallographic Data Centre. "1 X-ray Crystallography." CCDC / University of West Florida. Available at:[Link]

  • Excillum. "Small molecule crystallography." Excillum. Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Regioselective Chlorination of 1-isopropyl-3-methyl-1H-pyrazole

For researchers and professionals in drug development and agrochemical synthesis, the targeted functionalization of heterocyclic scaffolds is a cornerstone of molecular design. The 4-chloro-1-isopropyl-3-methyl-1H-pyrazo...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and agrochemical synthesis, the targeted functionalization of heterocyclic scaffolds is a cornerstone of molecular design. The 4-chloro-1-isopropyl-3-methyl-1H-pyrazole is a valuable building block, with the chlorine atom serving as a versatile handle for further chemical modifications, such as cross-coupling reactions.[1] The regioselective introduction of this chlorine atom at the C4 position is paramount, and the choice of chlorinating agent is a critical decision that impacts yield, purity, safety, and scalability.

This guide provides an in-depth comparison of common chlorination agents for the synthesis of 4-chloro-1-isopropyl-3-methyl-1H-pyrazole, offering field-proven insights and supporting data to inform your experimental choices.

The Underlying Chemistry: Electrophilic Aromatic Substitution on the Pyrazole Ring

The chlorination of 1-isopropyl-3-methyl-1H-pyrazole proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The pyrazole ring is an electron-rich heteroaromatic system, making it susceptible to attack by electrophiles. The regioselectivity of this reaction is dictated by the electronic properties of the pyrazole ring. The C4 position is the most electron-rich and sterically accessible site, leading to a high preference for substitution at this position.[2][3]

The general mechanism can be visualized as follows:

Electrophilic Aromatic Substitution pyrazole 1-isopropyl-3-methyl-1H-pyrazole sigma_complex Sigma Complex (Resonance Stabilized) pyrazole->sigma_complex Attack by pi-system electrophile E+ electrophile->sigma_complex product 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole sigma_complex->product Deprotonation proton_loss -H+

Caption: General mechanism of electrophilic aromatic substitution on the pyrazole ring.

The choice of chlorinating agent influences the nature of the electrophilic chlorine species (Cl⁺) and the overall reaction conditions required to achieve efficient conversion.

A Comparative Analysis of Chlorinating Agents

We will now delve into a detailed comparison of three commonly employed chlorinating agents: N-Chlorosuccinimide (NCS), Sulfuryl Chloride (SO₂Cl₂), and Chlorine Gas (Cl₂), with a noteworthy mention of Trichloroisocyanuric Acid (TCCA) as a safer alternative.

N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide is a crystalline, easy-to-handle solid reagent, making it a popular choice in laboratory settings.[4] It is generally considered a milder chlorinating agent compared to sulfuryl chloride and chlorine gas.

Mechanism of Action: In the context of electrophilic aromatic substitution, NCS serves as a source of an electrophilic chlorine atom. The reaction is often catalyzed by an acid or a Lewis acid, which polarizes the N-Cl bond, increasing the electrophilicity of the chlorine.[5]

Performance:

  • Yield: Generally good to excellent yields are reported for the chlorination of electron-rich pyrazoles.[6]

  • Selectivity: High regioselectivity for the C4 position is typically observed.

  • Reaction Conditions: The reaction is often carried out in a variety of organic solvents, such as chloroform, dichloromethane, or acetonitrile, at temperatures ranging from room temperature to reflux.[4]

  • Work-up: The work-up is relatively straightforward, involving the removal of the succinimide byproduct, which is often achievable through aqueous extraction.

Safety and Handling:

  • Hazards: NCS is an oxidizing agent and an irritant. Avoid contact with skin and eyes.[4]

  • PPE: Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required.

  • Disposal: NCS waste should be treated as hazardous chemical waste and disposed of according to institutional guidelines. Small quantities can be quenched by cautiously adding a reducing agent like sodium bisulfite.[7]

Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is a powerful and highly reactive liquid chlorinating agent. Its high reactivity allows for the chlorination of less activated aromatic systems.[8]

Mechanism of Action: Sulfuryl chloride itself can act as the electrophile, or it can generate a more reactive chlorinating species in the presence of a Lewis acid catalyst. The reaction is typically vigorous and exothermic.[8]

Performance:

  • Yield: Often provides high yields in short reaction times.

  • Selectivity: While generally selective for the C4 position in pyrazoles, over-chlorination to produce di- and tri-chlorinated byproducts can be a concern if the reaction is not carefully controlled.[8][9]

  • Reaction Conditions: Reactions are typically run in aprotic solvents like dichloromethane or 1,2-dichloroethane at low temperatures (e.g., 0-10 °C) to control the exotherm.[10]

  • Work-up: The work-up involves quenching the reaction, typically with an aqueous base, to neutralize the HCl and SO₂ byproducts.

Safety and Handling:

  • Hazards: Sulfuryl chloride is highly corrosive, toxic, and reacts violently with water.[8] It should be handled with extreme caution in a well-ventilated fume hood.

  • PPE: Chemical-resistant gloves, safety goggles, a face shield, and a lab coat are essential. For larger scale operations, respiratory protection may be necessary.[8]

  • Disposal: Sulfuryl chloride waste is hazardous and must be neutralized carefully before disposal. Small spills can be absorbed onto an inert material like sand or vermiculite and then slowly added to a large volume of a neutralizing agent like soda ash or calcium carbonate.[11]

Chlorine Gas (Cl₂)

While a fundamental chlorinating agent, the direct use of chlorine gas in a laboratory setting for this type of synthesis is less common due to its hazardous nature and the need for specialized equipment.

Mechanism of Action: Chlorine gas requires activation, typically by a Lewis acid catalyst, to generate a more potent electrophile for aromatic substitution.

Performance:

  • Yield: Can provide high yields, but control of the reaction can be challenging.

  • Selectivity: Regioselectivity can be difficult to control, and over-chlorination is a significant risk.

  • Reaction Conditions: Requires a closed system with precise gas flow control.

  • Work-up: Similar to sulfuryl chloride, the work-up involves neutralization of the HCl byproduct.

Safety and Handling:

  • Hazards: Chlorine gas is extremely toxic and corrosive.[12] Exposure can cause severe respiratory damage.

  • PPE: Requires specialized PPE, including a self-contained breathing apparatus (SCBA) in case of a leak.[13]

  • Disposal: Any unreacted chlorine gas must be scrubbed through a basic solution before venting.

A Note on Trichloroisocyanuric Acid (TCCA)

Trichloroisocyanuric acid (TCCA) is a solid, stable, and inexpensive reagent that serves as an excellent alternative to gaseous chlorine and, in some cases, sulfuryl chloride. It is considered a safer and more environmentally friendly chlorinating agent.[7][11] TCCA can act as both an oxidant and a chlorinating agent, and has been successfully used for the one-pot synthesis of 4-chloropyrazoles from hydrazines.[11]

Experimental Protocols

Representative Protocol 1: Chlorination with N-Chlorosuccinimide (NCS)

NCS_Protocol start Start dissolve Dissolve 1-isopropyl-3-methyl-1H-pyrazole in an appropriate solvent (e.g., CHCl₃). start->dissolve add_ncs Add N-Chlorosuccinimide (1.05 eq.). dissolve->add_ncs stir Stir at room temperature for 12-24h. add_ncs->stir monitor Monitor reaction by TLC/GC-MS. stir->monitor workup Aqueous work-up (wash with Na₂S₂O₃, then brine). monitor->workup dry Dry organic layer (Na₂SO₄). workup->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify by column chromatography. concentrate->purify end End purify->end

Caption: Workflow for chlorination using NCS.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-isopropyl-3-methyl-1H-pyrazole (1.0 eq.) in chloroform (CHCl₃).

  • Reagent Addition: Add N-Chlorosuccinimide (NCS, 1.05 eq.) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with water. Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted NCS, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain 4-chloro-1-isopropyl-3-methyl-1H-pyrazole.

Representative Protocol 2: Chlorination with Sulfuryl Chloride (SO₂Cl₂)

SO2Cl2_Protocol start Start dissolve Dissolve 1-isopropyl-3-methyl-1H-pyrazole in an anhydrous aprotic solvent (e.g., DCM). start->dissolve cool Cool the solution to 0-5 °C. dissolve->cool add_so2cl2 Add SO₂Cl₂ (1.0 eq.) dropwise. cool->add_so2cl2 stir Stir at 0-10 °C for 1-3h. add_so2cl2->stir monitor Monitor reaction by TLC/GC-MS. stir->monitor quench Quench with saturated NaHCO₃ solution. monitor->quench extract Extract with DCM. quench->extract dry Dry organic layer (Na₂SO₄). extract->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify by column chromatography or distillation. concentrate->purify end End purify->end

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Validation

LC-MS validation protocols for 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole derivatives

As a Senior Application Scientist specializing in the bioanalysis of heterocyclic compounds, I frequently encounter the analytical hurdles associated with pyrazole derivatives. Compounds like 4-Chloro-1-isopropyl-3-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in the bioanalysis of heterocyclic compounds, I frequently encounter the analytical hurdles associated with pyrazole derivatives. Compounds like 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole are critical building blocks and intermediates in the development of agrochemicals and pharmaceuticals, particularly in the synthesis of kinase inhibitors and selective COX-2 inhibitors[1].

Quantifying these polar, nitrogen-containing heterocycles in complex biological matrices (such as plasma for pharmacokinetic studies) requires highly sensitive and selective liquid chromatography-mass spectrometry (LC-MS) methods. The primary challenges lie in mitigating matrix effects, achieving baseline separation of positional isomers (e.g., 3-methyl vs. 5-methyl derivatives), and ensuring the method complies with stringent regulatory standards.

This guide provides an objective, data-driven comparison of LC-MS platforms and column chemistries, culminating in a self-validating protocol designed in accordance with the ICH M10 guidelines for bioanalytical method validation[2][3].

The Causality of Method Development: Why Chemistry Dictates Instrumentation

Before establishing a protocol, we must understand the physicochemical properties of the analyte. 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole (Exact Mass: 158.0611 Da) possesses two key features that dictate our LC-MS strategy:

  • Basic Nitrogen Atoms: The pyrazole ring readily accepts a proton, making Electrospray Ionization in positive mode (ESI+) the optimal choice for maximum sensitivity.

  • The Chlorine Isotope Signature: The natural 3:1 abundance ratio of 35Cl to 37Cl yields a distinct M and M+2 isotopic pattern. Monitoring the [M+H]+ at m/z 159.1 and its isotope at m/z 161.1 provides a built-in confirmation tool to eliminate false positives in complex matrices.

Column Chemistry: C18 vs. Phenyl-Hexyl

Standard C18 columns rely purely on hydrophobic partitioning. However, the basic nitrogen in the pyrazole ring often interacts with residual silanols on C18 phases, leading to severe peak tailing[4]. Furthermore, differentiating positional isomers is nearly impossible based on hydrophobicity alone.

By switching to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase, we introduce π−π and dipole-dipole interactions[5]. The electron-deficient pyrazole ring interacts differentially with the phenyl phase, providing the orthogonal selectivity required for baseline resolution and superior peak shape.

Table 1: Chromatographic Performance Comparison (Spiked Plasma Samples) Conditions: 0.1% Formic Acid in Water (A) / Acetonitrile (B), Gradient Elution, 0.4 mL/min.

Chromatographic ParameterStandard C18 (100 x 2.1 mm, 1.7 µm)Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm)
Retention Time (min) 2.453.12
Isomeric Resolution ( Rs​ ) 1.1 (High co-elution risk)2.8 (Robust baseline separation)
Peak Asymmetry ( Tf​ ) 1.45 (Significant tailing)1.05 (Highly symmetrical)
Ion Suppression (Matrix Effect) -25% (Elutes in suppression zone)-8% (Elutes post-phospholipid zone)
MS Platform: Triple Quadrupole (QqQ) vs. High-Resolution MS (Q-TOF)

For ICH M10 compliant pharmacokinetic (PK) studies, the choice of mass analyzer is critical. While High-Resolution Mass Spectrometry (HRMS, such as Q-TOF) is unparalleled for metabolite identification and structural elucidation, the Triple Quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) mode remains the gold standard for trace-level quantitation[6].

Table 2: Quantitative Performance Comparison

Validation Parameter (ICH M10)Triple Quadrupole (QqQ) - MRM ModeQ-TOF (HRMS) - PRM Mode
Linear Dynamic Range 0.1 – 1000 ng/mL (4 orders of magnitude)1.0 – 500 ng/mL (2.5 orders of magnitude)
Limit of Quantitation (LOQ) 0.1 ng/mL1.0 ng/mL
Mass Accuracy Nominal ( ± 0.1 Da)< 2 ppm
Inter-assay Precision (%CV) 2.5% – 4.1%4.8% – 7.5%
Primary Utility High-throughput PK/TK quantitationImpurity profiling & Metabolite ID

ICH M10 Validated Step-by-Step LC-MS/MS Protocol

Based on the comparative data above, the following protocol utilizes a Phenyl-Hexyl column coupled with a QqQ mass spectrometer to ensure a self-validating, highly reproducible assay.

Step 1: Sample Preparation (Solid Phase Extraction)

Causality: Simple protein precipitation leaves phospholipids in the sample, causing the 25% ion suppression seen in Table 1. Mixed-mode cation exchange (MCX) SPE selectively retains the basic pyrazole, washing away neutral lipids.

  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 10 µL of Internal Standard (e.g., Deuterated D7​ -pyrazole analog, 100 ng/mL).

  • Dilute with 100 µL of 2% Phosphoric acid to ionize the pyrazole nitrogen.

  • Load onto an MCX SPE plate (pre-conditioned with Methanol and Water).

  • Wash with 1 mL of 2% Formic acid in water, followed by 1 mL of Methanol.

  • Elute with 2 x 500 µL of 5% Ammonium Hydroxide in Methanol.

  • Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A.

Step 2: Chromatographic Conditions
  • Column: Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-0.5 min (5% B), 0.5-3.0 min (linear to 95% B), 3.0-4.0 min (hold 95% B), 4.1-5.0 min (re-equilibrate at 5% B).

  • Flow Rate: 0.4 mL/min. Injection Volume: 5 µL.

Step 3: MS/MS Parameters (ESI+)
  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 350°C

  • MRM Transitions:

    • Quantifier: m/z 159.1 117.1 (Collision Energy: 15 eV; Loss of isopropyl group).

    • Qualifier: m/z 161.1 119.1 (Collision Energy: 15 eV; 37Cl isotope confirmation).

Step 4: System Suitability and ICH M10 Validation Criteria

A method is only as good as its validation. Ensure the following criteria are met[3]:

  • Linearity: Calibration curve ( R2≥0.995 ) using a minimum of 6 non-zero standards.

  • Accuracy & Precision: Analyze Quality Control (QC) samples at 4 concentration levels (LLOQ, Low, Mid, High) in 6 replicates. Accuracy must be within ± 15% of nominal concentration ( ± 20% at LLOQ). Precision (%CV) must be 15% ( 20% at LLOQ).

  • Matrix Effect: Calculated using the IS-normalized matrix factor. The %CV of the matrix factor across 6 different lots of plasma must be 15%.

Workflow Visualization

LCMS_Workflow SamplePrep 1. Sample Preparation (MCX Solid Phase Extraction) Chromatography 2. LC Separation (Phenyl-Hexyl Column, Gradient) SamplePrep->Chromatography 5 µL Reconstituted Sample Ionization 3. ESI+ Ionization (Analyte Protonation[M+H]+) Chromatography->Ionization Isomer-Free Eluent Detection 4. QqQ Mass Spectrometry (MRM: m/z 159.1 -> 117.1) Ionization->Detection Gas Phase Ions Validation 5. ICH M10 Data Evaluation (Accuracy, Precision, Matrix Effect) Detection->Validation Chromatographic Peak Integration

ICH M10 compliant LC-MS validation workflow for pyrazole derivatives.

References

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." Europa.eu, 2023.[Link]

  • International Council for Harmonisation (ICH). "Bioanalytical method validation and study sample analysis M10." ICH.org, 2022.[Link]

  • SciTePress. "Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS." SciTePress.org, 2022.[Link]

  • National Center for Biotechnology Information (PMC). "Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography." NIH.gov, 2020.[Link]

  • National Center for Biotechnology Information (PMC). "LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples." NIH.gov, 2021.[Link]

Sources

Comparative

Benchmarking 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole synthesis yields against traditional pyrazole derivatives

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Author: BenchChem Technical Support Team. Date: April 2026

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Finalizing Comparison Parameters

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Structuring Guide Overview

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The Strategic Importance of Functionalized Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemical development, forming the structural core of numerous biologically active molecules [1.1]. While traditional, symmetrically substituted pyrazoles (such as 3,5-diphenylpyrazole) are relatively straightforward to synthesize via classical condensation methods, modern drug discovery often demands highly functionalized, unsymmetrical derivatives.

4-Chloro-1-isopropyl-3-methyl-1H-pyrazole represents a complex synthetic target requiring precise control over two critical parameters: regioselective N-alkylation and site-specific electrophilic halogenation. This guide objectively benchmarks the synthesis yields and mechanistic pathways of this highly functionalized derivative against traditional pyrazole analogs, providing researchers with field-proven data and self-validating protocols.

Mechanistic Bottlenecks: Alkylation Regioselectivity and C4-Activation

The synthesis of 4-chloro-1-isopropyl-3-methyl-1H-pyrazole from a basic 3-methyl-1H-pyrazole core involves two primary mechanistic challenges that dictate overall yield and purity.

Regioselective N-Alkylation (Steric vs. Electronic Control)

For unsymmetrically substituted pyrazoles, N-alkylation can occur at either the N1 or N2 position, leading to constitutional isomers[1]. When reacting 3-methyl-1H-pyrazole with a bulky electrophile like 2-bromopropane, the methyl group at the C3 position exerts significant steric hindrance. By utilizing a strong base (e.g., NaH) in a non-polar or moderately polar solvent (e.g., THF), the reaction proceeds via a pyrazolate anion. The steric clash between the C3-methyl and the incoming isopropyl group heavily disfavors N2-alkylation, driving the reaction toward the less hindered N1 position (yielding 1-isopropyl-3-methyl-1H-pyrazole) with ratios exceeding 15:1[1][2].

Electrophilic C4-Chlorination

The C4 position of the pyrazole ring is the thermodynamic and kinetic sink for electrophilic aromatic substitution. The electron-donating properties of the two nitrogen atoms (+M effect), combined with the hyperconjugative activation from the C3-methyl group, make the C4 carbon highly nucleophilic. Utilizing N-Chlorosuccinimide (NCS) provides a mild, controlled source of electrophilic chlorine (Cl⁺), ensuring exclusive chlorination at C4 without competitive side-chain halogenation[3][4].

Workflow A 3-Methyl-1H-pyrazole (Starting Material) B N-Alkylation (2-Bromopropane, NaH) A->B C1 1-Isopropyl-3-methyl-1H-pyrazole (Major Isomer, N1) B->C1 Regioselective >15:1 Ratio C2 1-Isopropyl-5-methyl-1H-pyrazole (Minor Isomer, N2) B->C2 Steric Clash D C4-Chlorination (NCS, CH2Cl2) C1->D E 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole (Target Product) D->E Electrophilic Substitution

Synthesis workflow highlighting the regioselective N-alkylation and C4-chlorination steps.

Quantitative Benchmarking: Target vs. Traditional Scaffolds

To contextualize the efficiency of this synthetic route, the table below benchmarks the individual step yields of our target molecule against the synthesis of traditional pyrazole derivatives.

CompoundSynthesis StepMethod / ReagentsYield (%)Regioselectivity / Purity
1-Isopropyl-3-methyl-1H-pyrazole N-Alkylation3-Methyl-1H-pyrazole + 2-Bromopropane (NaH/THF)60–80% >15:1 (N1 over N2)[1]
4-Chloro-1-isopropyl-3-methyl-1H-pyrazole C4-Chlorination1-Isopropyl-3-methyl-1H-pyrazole + NCS (CH₂Cl₂)95–98% >99% (Exclusive C4)[3]
3,5-Diphenylpyrazole (Traditional)Core FormationKnorr Synthesis (1,3-Diketone + Hydrazine)85–90% Symmetrical (N/A)[5]
4-Chloropyrazole (Traditional)C4-ChlorinationPyrazole + Cl₂ or Electrolysis68% Moderate (Side reactions)[6]
4-Chloro-1,5-dimethylpyrazole (Traditional)C4-Chlorination1,5-Dimethylpyrazole + Electrolysis53% Poor (Side-chain chlorination)[6]

Data Analysis: While the N-alkylation step introduces a slight yield penalty (60-80%) due to the necessity of separating minor N2-isomers, the subsequent C4-chlorination using NCS is exceptionally efficient (95-98%). In contrast, direct chlorination of unactivated traditional pyrazoles (e.g., yielding 4-chloropyrazole at 68%) suffers from lower yields due to the lack of electron-donating alkyl groups stabilizing the intermediate[3][6].

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that intermediate purity dictates the success of the subsequent step.

Protocol 1: Regioselective N-Alkylation

Objective: Synthesize 1-isopropyl-3-methyl-1H-pyrazole with high N1 regiocontrol.

  • Deprotonation: In an oven-dried flask under inert N₂ atmosphere, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in anhydrous THF (0.2 M). Cool the suspension to 0 °C.

  • Anion Formation: Slowly add 3-methyl-1H-pyrazole (1.0 equiv) dropwise. Causality check: Hydrogen gas evolution confirms the formation of the highly nucleophilic pyrazolate anion. Stir for 30 minutes at room temperature.

  • Alkylation: Add 2-bromopropane (1.2 equiv) dropwise. Reflux the mixture at 65 °C for 12 hours. The steric bulk of the isopropyl group forces attack at the less hindered N1 position[1][2].

  • Quench & Isolate: Cool to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with Ethyl Acetate (3x). Dry the organic layer over MgSO₄.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc) to separate the major 1-isopropyl-3-methyl isomer from trace 1-isopropyl-5-methyl byproducts.

Protocol 2: Electrophilic C4-Chlorination

Objective: Achieve >99% selective chlorination at the C4 position.

  • Substrate Preparation: Dissolve the purified 1-isopropyl-3-methyl-1H-pyrazole (1.0 equiv) in anhydrous CH₂Cl₂ (0.5 M) at 0 °C.

  • Electrophile Addition: Add N-Chlorosuccinimide (NCS, 1.05 equiv) in small portions over 15 minutes. Causality check: Strict temperature control at 0 °C prevents over-halogenation or radical side-chain chlorination.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction is driven by the highly activated C4 position, forming a Wheland intermediate before rapid rearomatization[3][4].

  • Workup: Wash the organic layer with water (to remove the water-soluble succinimide byproduct) and brine.

  • Verification: Concentrate under reduced pressure. The crude product typically exhibits >95% purity by NMR, requiring minimal further purification.

Mechanism NCS NCS (Cl+ Source) Intermediate Wheland Intermediate (Sigma Complex) NCS->Intermediate Cl+ Transfer Substrate 1-Isopropyl-3-methyl-1H-pyrazole (Activated Core) Substrate->Intermediate Nucleophilic Attack Product 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole (Final Product) Intermediate->Product Rearomatization (-H+)

Mechanistic pathway of electrophilic aromatic substitution at the C4 position using NCS.

References

  • 5 - Benchchem 2.6 - ResearchGate 3.1 - Benchchem 4.7 - Green Chemistry 5.3 - NIH 6.4 - ACS Publications

  • 2 - ACS Publications

Sources

Safety & Regulatory Compliance

Safety

4-Chloro-1-isopropyl-3-methyl-1H-pyrazole proper disposal procedures

An essential component of laboratory safety and operational efficiency is the rigorous management of chemical waste. For researchers and drug development professionals utilizing 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential component of laboratory safety and operational efficiency is the rigorous management of chemical waste. For researchers and drug development professionals utilizing 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole (a critical building block in pharmaceutical synthesis), proper disposal is not just a regulatory formality—it is a chemical necessity.

Because this scaffold is frequently utilized both as a stable parent heterocycle and as a highly reactive sulfonyl chloride intermediate, disposal procedures must be bifurcated. This guide provides field-proven, self-validating protocols for the safe handling and disposal of both forms, ensuring compliance with Resource Conservation and Recovery Act (RCRA) guidelines[1],[2].

Chemical Identity & Hazard Profiling

Before initiating any disposal protocol, you must identify the exact chemical state of the pyrazole derivative. The parent compound is relatively stable, whereas its sulfonyl chloride derivative is highly electrophilic, water-sensitive, and corrosive[3].

Table 1: Comparative Chemical and Hazard Data

ParameterParent PyrazoleSulfonyl Chloride Derivative
CAS Number 1217862-27-5[4]1245807-33-3[5]
Molecular Formula C 7​ H 11​ ClN 2​ [4]C 7​ H 10​ Cl 2​ N 2​ O 2​ S
Molecular Weight 158.63 g/mol [4]257.14 g/mol
GHS Hazard Profile Irritant, Environmental ToxicityH302, H314, H335 (Corrosive, Toxic)[3]
RCRA Waste Stream Halogenated Organic Waste[1]Reactive / Halogenated Aqueous (Post-Quench)[2]
Transport (UN#) N/AUN 3261 (Corrosive, acidic, organic)[3]

The Mechanistic Rationale for Disposal Protocols

Understanding the causality behind waste segregation and chemical quenching is the foundation of laboratory safety.

  • The Cost and Chemistry of Halogenation: 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole contains a stable carbon-chlorine (C-Cl) bond. Under RCRA guidelines, halogenated solvents and compounds must be strictly segregated from non-halogenated waste[1],[6]. If incinerated at standard temperatures, halogenated organics can form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs). Therefore, they require specialized, high-temperature incineration equipped with alkaline scrubbers to neutralize the resulting HCl gas. Mixing even a small amount of this pyrazole into a non-halogenated waste stream taints the entire container, drastically increasing disposal costs[7],[6].

  • The Danger of Unquenched Intermediates: The sulfonyl chloride derivative (CAS 1245807-33-3) reacts violently with water and protic solvents. Disposing of the unreacted intermediate directly into a standard organic waste carboy can trigger an uncontrolled exothermic hydrolysis, rapidly evolving hydrogen chloride (HCl) gas[3]. This can lead to catastrophic container over-pressurization and rupture.

Visualized Disposal Workflow

The following decision tree dictates the logistical routing of the chemical based on its functional state.

DisposalWorkflow Start Waste Generation: 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole Form Identify Chemical Form Start->Form Parent Parent Pyrazole (CAS 1217862-27-5) Form->Parent Base Compound Sulfonyl Sulfonyl Chloride Derivative (CAS 1245807-33-3) Form->Sulfonyl Reactive Derivative OrgWaste Halogenated Organic Waste Container Parent->OrgWaste Quench Quench Protocol: Add slowly to ice-cold 1M NaOH Sulfonyl->Quench Corrosive/Water-Sensitive Neutralize Neutralization: Adjust pH to 6-8 Quench->Neutralize AqWaste Halogenated Aqueous Waste Container Neutralize->AqWaste Disposal RCRA-Permitted High-Temperature Incineration OrgWaste->Disposal AqWaste->Disposal

Figure 1: Decision tree and disposal workflow for 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole.

Self-Validating Experimental Protocols

Protocol A: Disposal of the Parent Compound (CAS 1217862-27-5)

This protocol applies to the stable, unfunctionalized heterocycle or its solutions in inert organic solvents.

  • Segregation: Ensure the receiving waste carboy is explicitly designated for Halogenated Organic Waste [6]. Never mix with acetone, methanol, or other non-halogenated streams[1],[7].

  • Containment: Transfer the chemical using a sealed funnel into a compatible, tightly capped container (e.g., HDPE or glass)[7].

  • Documentation: Immediately update the hazardous waste tag attached to the container. RCRA requires that waste determinations and labeling occur at the exact point of generation[2],[6].

Protocol B: Quenching the Sulfonyl Chloride Derivative (CAS 1245807-33-3)

This protocol is a self-validating system designed to safely neutralize the reactive sulfonyl chloride group before it enters the waste stream.

  • Preparation (Temperature Control): Prepare a 1M Sodium Hydroxide (NaOH) solution. Place the receiving flask in an ice-water bath. Causality: The ice bath acts as a thermal sink to absorb the intense heat generated by the hydrolysis reaction, preventing solvent boil-off and the aerosolization of unreacted chemical.

  • Controlled Addition: While stirring vigorously, add the sulfonyl chloride derivative dropwise to the cold NaOH solution. Do not reverse this order (never add aqueous base to the neat sulfonyl chloride).

  • Self-Validation (pH Testing): Allow the mixture to stir for 30 minutes at room temperature. Test the solution with pH indicator strips.

    • If pH < 6: Hydrolysis is incomplete, or the generated HCl has exhausted the base. Add additional 1M NaOH until the pH stabilizes.

    • If pH 6–8: The system validates itself. A stable, neutral pH confirms that all reactive sulfonyl chloride has been converted to the stable pyrazole-sulfonate sodium salt and NaCl.

  • Routing: Transfer the neutralized, aqueous mixture into a designated Halogenated Aqueous Waste container. Under no circumstances should this be poured down the drain ; the EPA strictly prohibits the discharge of halogenated compounds into municipal sewers[1],[7],[6].

Regulatory & Logistics (RCRA Compliance)

Environmental Protection Agency (EPA) regulations mandate that generators of hazardous waste are responsible for that waste from "cradle to grave"[1],[7].

  • Storage Limits: Ensure your laboratory does not exceed the accumulation limits dictated by your generator status (e.g., Small Quantity Generators must not store more than 2,200 lbs of hazardous waste on-site)[8].

  • Secondary Containment: Always store halogenated waste carboys in secondary containment trays to capture potential leaks[6].

  • Final Disposal: Coordinate with an EPA-permitted hazardous waste transporter to ensure the waste is routed to a compliant high-temperature incineration facility[7],[8].

References

  • "4-chloro-1-isopropyl-3-methyl-1H-pyrazole | 1217862-27-5 | C7H11ClN2 | Appchem." Appchemical.com.
  • "ChemScene (Page 258) @ ChemBuyersGuide.com." Chembuyersguide.com.
  • "1245807-33-3 | 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride." AiFChem.
  • "88398-87-2 | 4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride." AiFChem.
  • "Guidelines for Solvent Waste Recycling & Disposal." AllSource Environmental.
  • "Guidelines for Solvent Waste Recycling and Disposal." Hazardous Waste Experts.
  • "Solvents in the Workplace - How to Determine if They Are Hazardous Waste." U.S. Environmental Protection Agency (EPA).
  • "Laboratory Guide for Managing Chemical Waste." Vanderbilt University Medical Center.
  • "The Regulatory Benefits of Safer Solvents." U.S. Environmental Protection Agency (EPA).

Sources

Handling

Personal protective equipment for handling 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole

As a Senior Application Scientist, I understand that robust safety protocols are not just a matter of compliance but are fundamental to scientific integrity and innovation. Handling novel or specialized reagents like 4-C...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that robust safety protocols are not just a matter of compliance but are fundamental to scientific integrity and innovation. Handling novel or specialized reagents like 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole requires a proactive and informed approach to safety. This guide is structured to provide you, my fellow researchers, with the essential, in-depth information needed to handle this compound with confidence and care, moving beyond a simple checklist to explain the critical reasoning behind each safety recommendation.

A Proactive Approach to Safety with 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole

Given the specific substitution pattern of 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole, it belongs to the class of halogenated heterocyclic compounds. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can infer its toxicological profile and handling requirements by examining data from structurally similar pyrazole derivatives. This proactive hazard assessment is a cornerstone of laboratory safety.

Inferred Hazard Profile

Based on the hazard classifications of analogous chloro- and methyl- substituted pyrazoles, we must assume this compound presents multiple risks. The precautionary principle dictates that we treat it with the highest level of care consistent with available data.

Potential Hazard GHS Hazard Code Implication for the Researcher Supporting Evidence
Harmful if SwallowedH302Accidental ingestion could lead to acute toxicity.[1][2][3][4][5][6]
Harmful/Toxic in Contact with SkinH312 / H311The compound can be absorbed through the skin, causing systemic effects.[1][3][5]
Causes Skin IrritationH315Direct contact is likely to cause redness, inflammation, or dermatitis.[1][2][3][4][5][6][7]
Causes Serious Eye Damage/IrritationH318 / H319Splashes pose a significant risk of serious, potentially irreversible, eye damage.[1][2][3][4][6][7]
Harmful if InhaledH332Inhalation of dust or aerosols can be harmful.[1][5]
May Cause Respiratory IrritationH335Inhaled particles can irritate the nose, throat, and lungs.[1][4][6][7]

This profile underscores that exposure via ingestion, skin contact, eye contact, and inhalation are all credible risks that must be mitigated through a multi-layered defense strategy.

Core Protective Measures: A System of Defense

Your primary defense is not your PPE, but your experimental environment. PPE serves as the critical final barrier between you and the chemical.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is even selected, the work environment must be engineered for safety.

  • Chemical Fume Hood: All handling of 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood.[8][9] This is non-negotiable. The fume hood contains vapors and fine particulates, preventing inhalation and minimizing contamination of the general lab space.

  • Ventilation: Ensure the laboratory has adequate general ventilation. This helps to dilute any fugitive emissions that might escape primary containment.[1][2][10]

  • Safety Stations: An operational eyewash station and safety shower must be immediately accessible.[11][12]

Personal Protective Equipment (PPE): The Essential Final Barrier

The following PPE is mandatory for all procedures involving this compound. The rationale is to create a comprehensive shield, acknowledging the compound's multifaceted hazard profile.

Area of Protection Required PPE Minimum Specification Causality and Rationale
Eyes & Face Chemical Splash GogglesANSI Z87.1 or EN 166 compliantPrevents Serious Eye Damage (H318/H319). Standard safety glasses are insufficient; goggles provide a seal to protect against splashes from all angles.[1][9][11][13]
Face Shield (Task-Dependent)Worn over safety gogglesRequired for large-volume transfers (>500 mL) or splash-risk procedures. Provides a secondary layer of protection for the entire face.[6][13]
Hands Chemical-Resistant GlovesDisposable Nitrile Gloves (for incidental contact)Prevents Skin Contact/Absorption (H312) and Irritation (H315). Nitrile offers good protection against a range of chemicals for short-term use.[13] Always inspect gloves for tears before use.
Body Laboratory CoatFlame-Resistant (FR) material, fully buttoned with snug cuffsPrevents Skin Irritation (H315). A buttoned lab coat protects underlying clothing and skin from spills and contamination.[1][9][10][11][12]
Respiratory N95 Respirator or higherNIOSH/MSHA or EN 149 approvedPrevents Inhalation (H332) and Respiratory Irritation (H335). Mandatory when handling the solid powder outside of a contained system (e.g., weighing) to prevent inhalation of fine particles.[1][9][12]

Operational and Disposal Plans

Proper procedure is just as important as proper equipment. Follow these steps to ensure a safe workflow from start to finish.

Step-by-Step PPE Protocol

Donning (Putting On) Sequence:

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if needed): Perform a seal check to ensure a proper fit.

  • Goggles/Face Shield: Position your eye and face protection.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence (to prevent cross-contamination):

  • Gloves: Remove gloves using the proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the second). Dispose of them immediately.

  • Lab Coat: Unbutton and remove the lab coat by folding it inward on itself to contain any surface contamination.

  • Goggles/Face Shield: Handle by the strap to remove.

  • Respirator: Remove without touching the front filter surface.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.[1][2][12]

Risk-Based PPE Selection Workflow

The specific tasks you perform dictate the precise level of PPE required. This workflow helps in making the correct operational decision.

PPE_Workflow start Start: Assess Task task_check Weighing Solid or High Splash/Aerosol Risk? start->task_check standard_ppe Standard PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat task_check->standard_ppe No enhanced_ppe Enhanced PPE: - Standard PPE + N95 Respirator + Face Shield task_check->enhanced_ppe Yes

Caption: Risk-based PPE selection flowchart.

Spill and Emergency Response
  • Alert: Alert personnel in the immediate area.

  • Evacuate: If the spill is large or ventilation is poor, evacuate the area.

  • Contain: For small spills, use a chemical spill kit with absorbent material to contain the spill. Do not use paper towels for anything other than a few drops.

  • Clean: Wearing appropriate PPE (including heavier nitrile or neoprene gloves), collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[1]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan: A Cradle-to-Grave Responsibility
  • Contaminated PPE: All disposable PPE, especially gloves, must be treated as hazardous waste. Place them in a designated, sealed hazardous waste container immediately after removal.[1][2]

  • Chemical Waste: 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole and any solutions containing it are to be disposed of as halogenated organic hazardous waste.

    • NEVER pour this chemical or its solutions down the drain.[1][9][10]

    • Collect all waste in a properly labeled, sealed container.

    • Follow all institutional, local, and national regulations for hazardous waste disposal.[1][2][8][9]

By integrating these principles of hazard assessment, engineering controls, rigorous PPE protocols, and responsible disposal, you build a system that validates its own safety at every step. This approach not only protects you and your colleagues but also ensures the integrity of your research.

References

  • 4-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole Chemical Substance Information. NextSDS. [Link]

  • 1-[(3-Fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid Safety Data Sheet. Kishida Chemical Co., Ltd. [Link]

  • 3-Methyl-1H-pyrazole Safety Data Sheet. Thermo Fisher Scientific. [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]

  • PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center. [Link]

  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile Safety Data Sheet. Fisher Scientific. [Link]

  • 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride Safety Data Sheet. Angene Chemical. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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